Product packaging for Diphenyl phosphite(Cat. No.:CAS No. 4712-55-4)

Diphenyl phosphite

Cat. No.: B166088
CAS No.: 4712-55-4
M. Wt: 233.18 g/mol
InChI Key: CDXVUROVRIFQMV-UHFFFAOYSA-N
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Description

Diphenyl phosphite, also known as this compound, is a useful research compound. Its molecular formula is C12H10O3P+ and its molecular weight is 233.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43786. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3P+ B166088 Diphenyl phosphite CAS No. 4712-55-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxo(diphenoxy)phosphanium
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InChI

InChI=1S/C12H10O3P/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CDXVUROVRIFQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)O[P+](=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7041889
Record name Diphenyl phosphite
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Molecular Weight

233.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Liquid; Liquid
Record name Phosphonic acid, diphenyl ester
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CAS No.

4712-55-4
Record name Diphenyl phosphite
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Record name Phosphonic acid, diphenyl ester
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Record name Diphenyl phosphite
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Record name Diphenyl phosphonate
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Record name DIPHENYL PHOSPHITE
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Foundational & Exploratory

An In-depth Technical Guide to Diphenyl Phosphite: Chemical Properties, Structure, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl phosphite, also known as diphenyl phosphonate, is a versatile organophosphorus compound with the chemical formula (C₆H₅O)₂P(O)H.[1] It exists as a colorless, viscous liquid and sees significant application in organic synthesis, polymer chemistry, and the development of novel bioactive molecules.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, key reactivity, and detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Identification

This compound possesses a tetrahedral geometry around the central phosphorus atom.[1] It is a diorganophosphite that exists in tautomeric equilibrium with the phosphonate form, with the equilibrium heavily favoring the phosphonate structure with a P=O double bond and a P-H bond.

Structural Diagram

diphenyl_phosphite_structure P P O1 O P->O1 H H P->H O2 O P->O2 O3 O P->O3 C1 C O2->C1 C2 C C1->C2 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 H2 H C3->H2 C5 C C4->C5 H3 H C4->H3 C6 C C5->C6 H4 H C5->H4 C6->C1 H5 H C6->H5 C7 C O3->C7 C8 C C7->C8 C9 C C8->C9 H6 H C8->H6 C10 C C9->C10 H7 H C9->H7 C11 C C10->C11 H8 H C10->H8 C12 C C11->C12 H9 H C11->H9 C12->C7 H10 H C12->H10

Caption: Molecular structure of this compound.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value Reference
CAS Number 4712-55-4[3]
Molecular Formula C₁₂H₁₁O₃P[3]
Molecular Weight 234.19 g/mol [3]
IUPAC Name Diphenyl phosphonate[1]
Synonyms Diphenyl hydrogen phosphite, Phosphonic acid diphenyl ester[1][3]
SMILES C1=CC=C(C=C1)OP(=O)OC2=CC=CC=C2[4]
InChI Key OGBPILLJZSJJRC-UHFFFAOYSA-N[4]
Physical Property Value Reference
Appearance Colorless viscous liquid[1]
Melting Point 12 °C[3]
Boiling Point 218-219 °C at 26 mmHg[5]
Density 1.223 g/cm³ at 25 °C[3]
Flash Point 176 °C (closed cup)[3]
Refractive Index (n20/D) 1.558[5]
Solubility Soluble in organic solvents, insoluble in water.[2][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Technique Data Reference
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.21 (s, 0.5H), 7.37-7.33 (m, 4H), 7.25-7.19 (m, 6H), 6.39 (s, 0.5H)[6]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 149.4 (d, JC-P = 8.1 Hz), 130.1, 125.9, 120.6 (d, JC-P = 4.8 Hz)[6]
³¹P NMR (162 MHz, CDCl₃) δ (ppm): 0.82[6]
IR Spectroscopy Key peaks indicative of P=O, P-O-C, and aromatic C-H bonds are expected.[7][8]
Mass Spectrometry (EI) Molecular ion peak (M+) at m/z 234, with fragmentation patterns corresponding to the loss of phenoxy and phenyl groups.[9]

Chemical Reactivity and Applications

This compound is a key reagent in several important organic transformations. Its reactivity is centered around the nucleophilic phosphorus atom and the acidic P-H proton.

Kabachnik-Fields Reaction

One of the most notable applications of this compound is in the Kabachnik-Fields reaction, a three-component condensation to synthesize α-aminophosphonates.[1][10] These products are of significant interest in medicinal chemistry as they are phosphorus analogs of α-amino acids.[10]

The reaction involves an amine, a carbonyl compound (aldehyde or ketone), and this compound.[10] The mechanism can proceed through two primary pathways: either via the formation of an imine followed by hydrophosphonylation, or through the formation of an α-hydroxyphosphonate which is subsequently displaced by the amine.[11][12]

kabachnik_fields cluster_reactants Reactants Amine Amine (R¹R²NH) Imine Imine Intermediate Amine->Imine Carbonyl Carbonyl (R³R⁴C=O) Carbonyl->Imine Hydroxyphosphonate α-Hydroxyphosphonate Intermediate Carbonyl->Hydroxyphosphonate DPP This compound ((PhO)₂P(O)H) DPP->Hydroxyphosphonate Product α-Aminophosphonate Imine->Product + (PhO)₂P(O)H Hydroxyphosphonate->Product + R¹R²NH - H₂O

Caption: Reaction pathways of the Kabachnik-Fields reaction.

Other Applications
  • Antioxidant and Stabilizer: this compound is utilized as a stabilizer in polymers to improve their thermal and oxidative stability by scavenging free radicals.[2]

  • Synthesis of Bioactive Molecules: It serves as a reactant in the synthesis of α-hydroxyphosphonates, which have shown antioxidant and antimicrobial activity.[5]

  • Peptide Synthesis: It has been employed as a coupling reagent in the synthesis of sterically hindered peptides.

Experimental Protocols

Synthesis of this compound from Triphenyl Phosphite and Phosphorous Acid

This method provides a direct route to this compound without the formation of byproducts.

Materials:

  • Triphenyl phosphite (124 g)

  • Phosphorous acid (16.4 g)

  • Reaction flask equipped with a stirrer, thermometer, and heating mantle.

Procedure:

  • Combine triphenyl phosphite and phosphorous acid in the reaction flask. The phosphorous acid will initially form an insoluble layer.[13]

  • Gradually warm the mixture with stirring. At approximately 55 °C, the phosphorous acid should dissolve.[13]

  • Continue heating the solution to 160 °C over a period of about one hour.[13]

  • Cool the resulting product to room temperature.

  • Purification (Optional): The product can be purified by distillation. To remove residual phenol, heat the product to 150 °C under vacuum.[5] It is recommended to distill in small batches as decomposition can occur.[5]

Characterization by NMR Spectroscopy

Objective: To confirm the identity and purity of the synthesized this compound.

Materials and Equipment:

  • Synthesized this compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Dissolve a small amount of the this compound sample in CDCl₃ in an NMR tube.

  • Acquire ¹H, ¹³C, and ³¹P NMR spectra according to the instrument's standard operating procedures.

  • For ³¹P NMR, use an external standard of 85% H₃PO₄ as a reference (0 ppm).[6]

  • Process the spectra and compare the chemical shifts and coupling constants with the literature values provided in Section 3 of this guide.

Safety and Handling

This compound is harmful if swallowed and causes skin and eye irritation. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[3] Recommended storage temperature is 2-8 °C.[3]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

Conclusion

This compound is a valuable and reactive organophosphorus compound with a well-defined structure and a range of applications in synthetic chemistry. Its utility in the Kabachnik-Fields reaction for the creation of amino acid analogues highlights its importance in the field of drug discovery. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and effective use in a research and development setting.

References

Diphenyl Phosphite (CAS No. 4712-55-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of diphenyl phosphite (CAS No. 4712-55-4), a versatile organophosphorus compound. It covers its chemical and physical properties, synthesis methodologies, key reactions, and significant applications, with a focus on providing practical information for laboratory and research settings.

Chemical Identification and Properties

This compound, also known as diphenyl phosphonate, is a diorganophosphite with the chemical formula (C₆H₅O)₂P(O)H.[1] It is a colorless to pale yellow, viscous liquid under standard conditions.[2] The molecule adopts a tetrahedral geometry.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 4712-55-4[1][2][3]
Molecular Formula C₁₂H₁₁O₃P[1][4][5]
Molecular Weight 234.19 g/mol [1][4][6]
Appearance Colorless to pale yellow liquid[1][2]
Melting Point 12 °C[1][4]
Boiling Point 218-219 °C at 26 mmHg[3]
Density 1.223 g/cm³ at 25 °C[1][4]
Refractive Index (n²⁰/D) 1.558[7]
Flash Point 176 °C (closed cup)[4][7]
Vapor Pressure 5 mmHg at 140 °C[7]
Solubility Soluble in organic solvents[4]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectrumKey Features
¹H NMR Signals corresponding to the phenyl protons and the P-H proton.
¹³C NMR Resonances for the aromatic carbons.
³¹P NMR A characteristic signal for the phosphite phosphorus atom.
Infrared (IR) Strong absorptions corresponding to P=O, P-O-C, and C-H (aromatic) bonds.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight.

Synthesis of this compound

This compound can be synthesized through several methods. Two common laboratory-scale preparations are detailed below.

Synthesis from Phosphorus Trichloride and Phenol

A widely used method involves the reaction of phosphorus trichloride with phenol.[1]

Materials:

  • Phosphorus trichloride (PCl₃)

  • Phenol (C₆H₅OH)

  • Anhydrous toluene

  • Nitrogen gas supply

Procedure:

  • A solution of phenol (3 equivalents) in anhydrous toluene is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet.

  • The flask is flushed with nitrogen to ensure an inert atmosphere.

  • Phosphorus trichloride (1 equivalent) is added dropwise to the stirred phenol solution at a controlled temperature (typically 0-5 °C).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete evolution of hydrogen chloride gas.

  • The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude this compound is then purified by vacuum distillation.

Synthesis_from_PCl3 PCl3 Phosphorus Trichloride ReactionVessel Reaction Vessel (Anhydrous Toluene, N₂ atm) PCl3->ReactionVessel Phenol Phenol Phenol->ReactionVessel HCl HCl (gas) ReactionVessel->HCl Reflux CrudeProduct Crude this compound ReactionVessel->CrudeProduct Purification Vacuum Distillation CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis of this compound from PCl₃ and Phenol.

Synthesis from Triphenyl Phosphite and Phosphorous Acid

An alternative high-yield synthesis involves the reaction of triphenyl phosphite with phosphorous acid.[8]

Materials:

  • Triphenyl phosphite ((C₆H₅O)₃P)

  • Phosphorous acid (H₃PO₃)

Procedure:

  • In a reaction flask equipped with a stirrer, thermometer, and heating mantle, combine triphenyl phosphite (2 moles) and phosphorous acid (1 mole).[8]

  • The mixture is gradually warmed with stirring. The phosphorous acid, which is initially an insoluble layer, will dissolve as the temperature rises.[8]

  • Continue heating the mixture to approximately 160 °C.[8]

  • Hold the reaction at this temperature for about one hour.

  • The reaction is quantitative, yielding this compound.[8] No byproducts are formed, simplifying purification.[8]

  • The product can be further purified by molecular distillation if necessary.[8]

Key Reactions of this compound

This compound is a key reactant in several important organic transformations, most notably the Kabachnik-Fields reaction.

The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation reaction between an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound like this compound to produce α-aminophosphonates.[1] These products are of significant interest in medicinal chemistry as they are analogues of α-amino acids.

Materials:

  • Aldehyde or ketone

  • Amine

  • This compound

  • Solvent (e.g., toluene, ethanol, or solvent-free)

  • Catalyst (optional, e.g., a Lewis acid)

Procedure:

  • In a reaction vessel, combine the amine (1 equivalent), the carbonyl compound (1 equivalent), and this compound (1 equivalent).

  • The mixture is stirred at a suitable temperature, which can range from room temperature to elevated temperatures, depending on the reactivity of the substrates.

  • The reaction can be performed neat or in a solvent.

  • A catalyst may be added to increase the reaction rate and yield.

  • The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

  • Upon completion, the reaction mixture is worked up. This typically involves dilution with an organic solvent, washing with aqueous solutions to remove any catalyst and unreacted starting materials, and drying of the organic phase.

  • The crude α-aminophosphonate is then purified, commonly by column chromatography or recrystallization.

Kabachnik_Fields_Reaction cluster_reactants Reactants Amine Amine Imine_Formation Imine Formation Amine->Imine_Formation Carbonyl Carbonyl Compound Carbonyl->Imine_Formation DPP This compound Nucleophilic_Addition Nucleophilic Addition DPP->Nucleophilic_Addition Imine_Formation->Nucleophilic_Addition Imine Intermediate Product α-Aminophosphonate Nucleophilic_Addition->Product

Caption: The Kabachnik-Fields Reaction Pathway.

Applications of this compound

This compound's reactivity and properties make it a valuable compound in various industrial and research applications.

  • Polymer Additive: It serves as a stabilizer, antioxidant, and flame retardant in a variety of polymers.[2][9] As an antioxidant, it functions by scavenging free radicals, thereby preventing the degradation of the polymer matrix.[9] Its phosphorus content contributes to its flame retardant properties by promoting the formation of a protective char layer during combustion.[9]

  • Organic Synthesis: It is a versatile reagent for the synthesis of a wide range of organophosphorus compounds, including α-aminophosphonates, α-hydroxyphosphonates, and other phosphonate esters.[2]

  • Ligand in Coordination Chemistry: this compound can act as a ligand in the formation of transition metal complexes.[2]

  • Pharmaceutical and Agrochemical Intermediate: The phosphonate derivatives synthesized from this compound have potential applications in drug discovery and the development of new agrochemicals.[2]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is corrosive and can cause severe skin and eye burns. It is also harmful if swallowed or inhaled, causing burns to the digestive and respiratory tracts. The substance is moisture-sensitive.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[3] Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

References

Synthesis of Diphenyl Phosphite from Phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of diphenyl phosphite from phenol, a key intermediate in various chemical processes. This compound and its derivatives are widely utilized as stabilizers in polymers, as flame retardants, and as ligands in coordination chemistry.[1][2] This document outlines the core synthetic methodologies, presents detailed experimental protocols, and summarizes key quantitative data to aid researchers in the successful preparation of this compound.

Reaction Mechanisms

The predominant method for synthesizing this compound involves the reaction of phenol with phosphorus trichloride (PCl₃). The reaction proceeds through a stepwise nucleophilic substitution where the oxygen atom of phenol attacks the electrophilic phosphorus atom of PCl₃. This process successively replaces the chlorine atoms on PCl₃ with phenoxy groups. The reaction releases hydrogen chloride (HCl) as a byproduct at each step.[3][4]

To drive the reaction to completion and neutralize the corrosive HCl byproduct, an acid scavenger, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is often employed.[3][5] The base facilitates the deprotonation of phenol, increasing its nucleophilicity, and sequesters the HCl formed.

A plausible reaction mechanism is depicted below:

Caption: Reaction mechanism for the synthesis of this compound.

An alternative route involves the reaction of triphenyl phosphite with phosphorous acid (H₃PO₃).[6] This method avoids the use of the highly reactive and corrosive phosphorus trichloride but requires the pre-synthesis of triphenyl phosphite.

Experimental Protocols

Detailed below are protocols derived from established synthetic methods.

This is a common and efficient method for producing phosphite esters.[3][5]

experimental_workflow_1 Workflow: PCl₃ and Phenol with Base start Start setup Set up a dry, inert atmosphere (N₂) reaction flask with a stirrer, dropping funnel, and condenser. start->setup charge Charge the flask with phenol and a suitable solvent (e.g., toluene). setup->charge add_base Add triethylamine (acid scavenger). charge->add_base cool Cool the mixture in an ice bath. add_base->cool add_pcl3 Add phosphorus trichloride dropwise via the dropping funnel while maintaining a low temperature. cool->add_pcl3 react Allow the reaction to warm to room temperature and stir for several hours. add_pcl3->react filter Filter the mixture to remove the triethylamine hydrochloride salt. react->filter wash Wash the filtrate with water and brine. filter->wash dry Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄). wash->dry concentrate Concentrate the solution under reduced pressure to remove the solvent. dry->concentrate distill Purify the crude product by vacuum distillation. concentrate->distill end End: Obtain pure this compound. distill->end

Caption: Experimental workflow for the base-catalyzed synthesis.

Protocol:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. The entire system is flame-dried and maintained under a positive pressure of nitrogen.

  • Charging Reactants: The flask is charged with phenol and a suitable anhydrous solvent (e.g., toluene or dichloromethane).[3] Triethylamine (1.0-1.1 equivalents per mole of HCl to be formed) is then added.

  • Reaction: The mixture is cooled in an ice bath. Phosphorus trichloride (0.5 equivalents relative to phenol) is added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The precipitated triethylamine hydrochloride is removed by filtration. The filtrate is then washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound is purified by vacuum distillation.[7]

A patented method describes the synthesis using controlled amounts of water as a reactant.[8]

Protocol:

  • Apparatus Setup: A reaction vessel is purged thoroughly with nitrogen gas to ensure an inert atmosphere.[8]

  • Charging Reactants: Phenol and water are added to the reaction vessel. The mixture is heated to between 35-80 °C and stirred until homogeneous.[8]

  • Reaction: Phosphorus trichloride is added dropwise to the stirred mixture over a period of 3-12 hours.[8]

  • Heating and Stirring: Following the addition, the reaction mixture is heated to 100-140 °C and stirred for 0.5-8 hours.[8]

  • Purification: The byproduct, hydrogen chloride, is removed by reducing the pressure and introducing nitrogen. This process yields this compound without the need for distillation to remove unreacted phenol.[8]

This method provides a straightforward synthesis without the formation of corrosive byproducts.[6]

Protocol:

  • Apparatus Setup: A reaction flask is equipped with a stirrer, thermometer, and heating mantle.

  • Charging Reactants: Triphenyl phosphite (2 moles) and phosphorous acid (1 mole) are placed in the reaction flask.[6]

  • Reaction: The mixture is gradually heated with stirring. The phosphorous acid, initially insoluble, dissolves as the temperature rises. The reaction temperature is increased to and maintained at a point high enough to ensure the reactants are in solution but low enough to prevent decomposition (e.g., up to 160 °C).[6]

  • Completion: The reaction proceeds to completion, yielding this compound. As no byproducts are formed, the purity depends on the stoichiometry of the reactants. The product can be used directly or further purified by molecular distillation if necessary.[6]

Quantitative Data

The efficiency of this compound synthesis is highly dependent on the reaction conditions. The table below summarizes key quantitative data from various synthetic approaches.

MethodReactantsMolar Ratio (PCl₃:Phenol:Base/H₂O)SolventTemperature (°C)Time (h)Yield (%)Reference
Base-CatalyzedPCl₃, Phenol, Triethylamine1 : 3 : 3Toluene70~0.3 (flow)82[3]
Base-CatalyzedPCl₃, Phenols, Various BasesNot specifiedVariousNot specifiedNot specifiedGood to excellent[3][5]
Water-MediatedPCl₃, Phenol, H₂O1 : 2.3 : 0.7None135 ± 50.5~100[8]
Phosphorous Acid RouteTriphenyl phosphite, Phosphorous acid2 : 1None55 to 160~1Quantitative[6]

Product Characterization

The final product, this compound, is a colorless viscous liquid.[9] Its identity and purity can be confirmed using various analytical techniques.

  • Physical Properties:

    • Melting Point: 12 °C[7][9]

    • Boiling Point: 218-219 °C at 26 mmHg[7][10]

    • Density: ~1.22 g/mL at 25 °C[9][10]

    • Refractive Index (n²⁰/D): ~1.558[7][10]

  • Spectroscopy:

    • ³¹P NMR: The ³¹P NMR spectrum is a key tool for characterizing organophosphorus compounds, and for this compound, it will show a characteristic chemical shift.

    • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for P-O-Ar, P=O, and P-H bonds.

Safety Considerations

  • Phosphorus Trichloride (PCl₃): PCl₃ is a highly toxic and corrosive chemical. It reacts violently with water to produce phosphorous acid and hydrochloric acid.[11] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Phenol: Phenol is toxic and corrosive and can cause severe skin burns. It can be absorbed through the skin. Handle with appropriate protective gear.

  • Hydrogen Chloride (HCl): The reaction generates HCl gas, which is a corrosive respiratory irritant. When using methods that produce HCl, ensure the reaction is conducted in a fume hood and consider using a trap to neutralize the effluent gas.

This guide provides a comprehensive overview of the synthesis of this compound from phenol. Researchers should consult the primary literature and safety data sheets for all reagents before undertaking any experimental work.

References

An In-depth Technical Guide on the Tautomerism and Equilibrium of Diphenyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenyl phosphite, a key reagent in organophosphorus chemistry, exists in a dynamic tautomeric equilibrium between a pentavalent P(V) form and a trivalent P(III) form. The predominant and more stable species is the tetracoordinated diphenyl phosphonate, (C₆H₅O)₂P(O)H, characterized by a phosphoryl (P=O) bond and a hydrogen atom directly attached to the phosphorus. The minor, yet highly reactive, tautomer is the tricoordinated this compound, (C₆H₅O)₂POH, which possesses a lone pair of electrons on the phosphorus atom and a hydroxyl group. Understanding the factors governing this equilibrium is paramount for controlling the reactivity of this compound in various synthetic applications, including the formation of α-aminophosphonates crucial in medicinal chemistry. This guide provides a comprehensive overview of the tautomeric equilibrium, available quantitative data, detailed experimental protocols for its study, and a mechanistic exploration of its reactivity.

The Tautomeric Equilibrium

The prototropic tautomerism of this compound involves the migration of a proton between the oxygen and phosphorus atoms. The equilibrium overwhelmingly favors the P(V) phosphonate form due to the high thermodynamic stability of the P=O bond.

  • P(V) Tautomer (Major): Diphenyl phosphonate, (C₆H₅O)₂P(O)H. This form is thermodynamically stable but generally less reactive as a nucleophile.

  • P(III) Tautomer (Minor): this compound (more accurately, diphenyl phosphinous acid), (C₆H₅O)₂POH. This form is significantly less stable but possesses a nucleophilic lone pair on the phosphorus, making it the key reactive species in many important transformations.[1][2]

The equilibrium can be influenced by factors such as solvent polarity and the electronic nature of substituents on the phenyl rings. Electron-withdrawing groups tend to stabilize the P(III) form, although the equilibrium still heavily favors the P(V) species in most cases.[1]

Quantitative Data on Tautomeric Equilibrium

Direct experimental determination of the equilibrium constant (Keq) for this compound is challenging due to the very low concentration of the P(III) tautomer. Consequently, much of the available quantitative data comes from computational studies.

Table 1: Calculated Thermodynamic Data for this compound Tautomerism
ParameterValue (kcal/mol)MethodReference
Tautomerization Energy (ΔE)> 5DFT (B3LYP/6-311++G(3df,3pd))[3]

Experimental Protocols for Studying Tautomerism

The primary methods for investigating the tautomeric equilibrium and its kinetics are ³¹P Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.

³¹P NMR Spectroscopy for Kinetic Analysis (Deuterium Exchange)

The rate of tautomerization can be quantified by measuring the rate of H/D exchange at the phosphorus atom, which proceeds through the P(III) intermediate.[3]

Objective: To determine the initial rate of tautomerization by monitoring the incorporation of deuterium into the diphenyl phosphonate molecule.

Materials:

  • This compound (as the P(V) tautomer)

  • Deuterium oxide (D₂O)

  • An appropriate anhydrous NMR solvent in which both reagents are soluble (e.g., anhydrous THF or MeCN)

  • NMR tubes

Protocol:

  • Sample Preparation: In a dry NMR tube under an inert atmosphere (e.g., nitrogen or argon), dissolve a precisely weighed amount of this compound in the chosen anhydrous NMR solvent.

  • Initial Spectrum: Acquire a baseline ³¹P NMR spectrum of the starting material. The diphenyl phosphonate should show a characteristic doublet (due to ¹J P-H coupling) around δ 0.82 ppm (in CDCl₃).[5]

  • Initiation of Exchange: Add a measured excess of D₂O (e.g., 10-12 equivalents) to the NMR tube.[3]

  • Time-Resolved Spectroscopy: Immediately begin acquiring a series of proton-decoupled ³¹P NMR spectra at regular time intervals. The original doublet will decrease in intensity as a new singlet, corresponding to the deuterated species [(C₆H₅O)₂P(O)D], appears.

  • Data Analysis: Integrate the signals for both the protonated and deuterated species in each spectrum. The initial rate of tautomerization is determined by plotting the concentration of the deuterated species versus time and calculating the initial slope.

Quantitative NMR (qNMR) Considerations: For accurate quantification, specific acquisition parameters must be set to ensure the signal intensity is directly proportional to the concentration.

  • Decoupling: Use inverse-gated proton decoupling to suppress the nuclear Overhauser effect (NOE), which can cause inaccurate integrations.[6]

  • Relaxation Delay (d1): Set a long relaxation delay between scans, typically 5 to 7 times the longest longitudinal relaxation time (T₁) of the phosphorus nuclei being studied, to ensure complete relaxation.[6][7]

  • Pulse Angle: Use a calibrated 90° pulse angle.

Infrared (IR) Spectroscopy for Tautomer Identification

IR spectroscopy can be used to identify the functional groups present in each tautomer.

Objective: To qualitatively identify the presence of P=O, P-H, and O-H bonds.

Protocol:

  • Sample Preparation: Prepare a sample of this compound, typically as a thin film between two KBr or NaCl plates for liquid analysis.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis:

    • P(V) Tautomer: Look for a strong absorption band corresponding to the P=O stretch (typically ~1250-1290 cm⁻¹) and a sharp band for the P-H stretch (~2400-2450 cm⁻¹).

    • P(III) Tautomer: The presence of the P(III) form would be indicated by a broad O-H stretching band (~3200-3600 cm⁻¹) and the absence of the strong P=O and P-H signals. Due to its extremely low concentration at equilibrium, direct observation of the P(III) tautomer's O-H stretch is generally not feasible under standard conditions.

Visualizations of Pathways and Workflows

Tautomeric Equilibrium Diagram

Tautomeric_Equilibrium PV Diphenyl Phosphonate (C₆H₅O)₂P(O)H (P(V) - Major Tautomer) PIII This compound (C₆H₅O)₂POH (P(III) - Minor Tautomer) PV->PIII k₁ PIII->PV k₋₁ (k₋₁ >> k₁)

Caption: The tautomeric equilibrium between the stable P(V) and reactive P(III) forms.

Experimental Workflow for Tautomerism Kinetics

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Deuterium Exchange cluster_analysis Data Acquisition & Analysis A Dissolve this compound in Anhydrous Solvent B Acquire Baseline ³¹P NMR Spectrum A->B C Add D₂O to Initiate Tautomerization B->C D Acquire Time-Resolved ³¹P NMR Spectra C->D E Integrate P(V)-H and P(V)-D Signals D->E F Plot [P(V)-D] vs. Time & Calculate Initial Rate E->F

Caption: Workflow for determining tautomerization kinetics via ³¹P NMR and D₂O exchange.

Mechanism of the Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a classic example where the P(III) tautomer is the key nucleophile. It's a three-component reaction between a carbonyl compound, an amine, and a hydrophosphoryl compound like this compound.[8][9] The "imine-first" pathway is generally considered the most common mechanism.[1]

Kabachnik_Fields Amine Amine (R¹R²NH) Imine Imine Intermediate Amine->Imine Carbonyl Carbonyl (R³CHO) Carbonyl->Imine - H₂O DP_PV Diphenyl Phosphonate ((PhO)₂P(O)H) DP_PIII This compound ((PhO)₂POH) DP_PV->DP_PIII Tautomerization (Rate-Limiting) Product α-Aminophosphonate Imine->Product DP_PIII->Product Nucleophilic Attack on Imine

Caption: The imine-first mechanism of the Kabachnik-Fields reaction.

Conclusion

The tautomeric equilibrium of this compound is a fundamental concept in organophosphorus chemistry, with the stable, tetracoordinated P(V) form dominating over the highly reactive, tricoordinated P(III) species. While extensive experimental thermodynamic data for this specific equilibrium remains sparse, computational studies and kinetic analyses using techniques like ³¹P NMR provide a clear and quantitative picture of the system's behavior. For professionals in drug development and organic synthesis, harnessing the reactivity of the minor P(III) tautomer, as exemplified in the Kabachnik-Fields reaction, is key to forming valuable C-P bonds and synthesizing complex molecular architectures. Future work focusing on the direct experimental quantification of the equilibrium constant in various solvent systems would further refine our understanding and predictive power in designing novel synthetic methodologies.

References

Spectroscopic Profile of Diphenyl Phosphite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of diphenyl phosphite, a compound of significant interest in various chemical and pharmaceutical applications. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Introduction

This compound, with the chemical formula (C₆H₅O)₂P(O)H, is a diorganophosphite that serves as a versatile reagent and intermediate in organic synthesis. Its utility in the formation of α-aminophosphonates through the Kabachnik-Fields reaction and as a stabilizer in polymers underscores the importance of its thorough characterization. Understanding its spectroscopic properties is crucial for quality control, reaction monitoring, and the development of new applications. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and MS spectra.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the nuclei within the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.21Singlet0.5HP-H
7.37-7.33Multiplet4HAromatic C-H
7.25-7.19Multiplet6HAromatic C-H
6.39Singlet0.5HP-H (tautomer)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCoupling Constant (J_C-P) HzAssignment
149.48.1C-O
130.1-Aromatic C-H
125.9-Aromatic C-H
120.64.8Aromatic C-H

Table 3: ³¹P NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm
0.82
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation.

Table 4: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2440Medium, BroadP-H stretch
~1590, 1490StrongAromatic C=C stretch
~1200StrongP=O stretch
~1160StrongC-O stretch (aromatic)
~950StrongP-O-C stretch
~750, 690StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 5: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative IntensityProposed Fragment
234High[M]⁺ (Molecular Ion)
141Moderate[M - C₆H₅O]⁺
94High[C₆H₅OH]⁺
77Moderate[C₆H₅]⁺
65Moderate[C₅H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • ¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR: Spectra are acquired on the same instrument, often using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • ³¹P NMR: Spectra are acquired using a broadband probe tuned to the ³¹P frequency. Proton decoupling is commonly employed to produce a single sharp peak. Chemical shifts are referenced to an external standard of 85% phosphoric acid.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the clean salt plates is recorded first. The sample is then placed in the instrument's sample compartment, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common method.

  • GC Conditions: A capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation.

  • MS Conditions: The ion source is typically operated at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 50-300 to detect the molecular ion and its fragments.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a plausible fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (Liquid) NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare thin film on NaCl plates Sample->IR_Prep MS_Prep Dilute in volatile solvent Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C, ³¹P) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS GC-MS MS_Prep->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios & Fragmentation Pattern MS->MS_Data

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation cluster_fragments Major Fragmentation Pathways parent This compound [M]⁺˙ m/z = 234 frag1 Loss of Phenoxy Radical (-C₆H₅O•) parent->frag1 frag2 Rearrangement & Loss of C₆H₅OPO parent->frag2 ion1 [C₆H₅OPOH]⁺ m/z = 141 frag1->ion1 frag3 Loss of HPO₂ ion1->frag3 ion2 Phenol Ion [C₆H₅OH]⁺˙ m/z = 94 frag2->ion2 ion3 Phenyl Ion [C₆H₅]⁺ m/z = 77 frag3->ion3 frag4 Loss of C₂H₂ ion3->frag4 ion4 [C₄H₄]⁺ m/z = 51 frag4->ion4

Caption: Plausible fragmentation of this compound in EI-MS.

The Solubility of Diphenyl Phosphite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of diphenyl phosphite in common laboratory solvents. This compound, a colorless viscous liquid at room temperature[1], is a versatile reagent in organic synthesis, notably in the production of α-hydroxyphosphonates and as a stabilizer in polymers[2][3]. A thorough understanding of its solubility is critical for its effective use in reaction chemistry, purification processes, and formulation development. This document consolidates available solubility data, presents a detailed experimental protocol for solubility determination, and offers visual aids to contextualize the information for researchers, scientists, and drug development professionals.

Physicochemical Properties & Solubility Profile

This compound ((C₆H₅O)₂P(O)H) is a diorganophosphite with a melting point of 12°C, rendering it a liquid under standard laboratory conditions[1][2][4][5][6]. It is sensitive to moisture and may decompose upon exposure to water or moist air[7]. This reactivity, particularly with protic solvents, is a critical consideration during handling and solubility testing.

The principle of "like dissolves like" is the primary determinant of this compound's solubility. Its structure, featuring two phenyl rings, imparts significant nonpolar character, while the phosphite group provides some polarity.

Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively reported in publicly available literature. However, safety data sheets and chemical supplier information provide a consistent qualitative profile. The compound is generally described as being soluble in organic solvents and insoluble in water[6][8][9].

The table below summarizes the expected qualitative solubility based on its chemical structure and available information.

Solvent ClassCommon ExamplesExpected Solubility of this compoundRationale
Non-Polar Toluene, Hexane, Diethyl EtherSoluble / MiscibleThe nonpolar phenyl rings interact favorably with nonpolar solvents via van der Waals forces.
Polar Aprotic Acetone, THF, Ethyl Acetate, DCMSoluble / MiscibleThese solvents possess dipoles that can interact with the polar phosphite group without reactive protons.
Polar Protic WaterInsolubleHighly polar water molecules interact more strongly with each other than with the nonpolar phenyl groups. Low water solubility is well-documented[4][6][9].
Polar Protic Ethanol, MethanolLikely Soluble (with caution)While likely soluble due to their organic nature, potential for reaction or degradation exists due to the presence of acidic protons.

G

Figure 1: Logical classification of common laboratory solvents.

Experimental Protocol for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of a liquid compound like this compound in a solvent. The shake-flask method followed by quantitative analysis is a widely accepted and reliable approach[10][11].

Objective

To determine the concentration of a saturated solution of this compound in a selected solvent at a constant temperature.

Materials & Equipment
  • This compound (solute)

  • Selected Solvent (e.g., Toluene, Acetonitrile)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)[10]

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analysis instrument[10]

Methodology
  • Preparation of Solvent: Ensure the solvent is of high purity and, if necessary, degassed to prevent bubble formation during analysis.

  • Addition of Solute: Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. "Excess" means enough solute should be added so that a separate, undissolved phase of this compound is clearly visible after equilibration.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[11]. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the constant-temperature bath for several hours. This allows the undissolved this compound to settle[11].

  • Sampling: Carefully withdraw a sample from the clear, supernatant (solvent) phase using a syringe. Immediately pass the sample through a syringe filter to remove any microscopic, undissolved droplets[10]. This step is critical to avoid overestimation of solubility.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or other analytical method. Determine the concentration of this compound in the diluted sample against a standard curve.

  • Calculation & Reporting: Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor. Report the solubility in standard units such as mg/mL or mol/L, specifying the temperature at which the measurement was made[10].

// Nodes A [label="1. Preparation\nAdd excess this compound\nto known volume of solvent in a vial.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Equilibration\nSeal and agitate vial in a\nthermostatic shaker (e.g., 24-72h at 25°C).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Phase Separation\nCease agitation and allow\nundissolved solute to settle.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Sampling & Filtration\nWithdraw supernatant and pass\nthrough a 0.22 µm syringe filter.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Dilution\nAccurately dilute the clear\nfiltrate to a known volume.", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Quantification\nAnalyze diluted sample via\ncalibrated method (e.g., HPLC).", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Calculation & Reporting\nCalculate original concentration.\nReport as mg/mL @ Temp.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B [label="Achieve Equilibrium"]; B -> C [label="Ensure Saturation"]; C -> D [label="Isolate Saturated Solution"]; D -> E [label="Prepare for Analysis"]; E -> F [label="Measure Concentration"]; F -> G [label="Finalize Result"]; }

Figure 2: Experimental workflow for determining solubility.

Conclusion

This compound is a liquid at room temperature that is broadly soluble in common non-polar and polar aprotic organic solvents but is insoluble in water. Its moisture sensitivity necessitates careful handling, especially when determining its solubility in protic solvents with which it may react. For researchers requiring precise solubility values for process modeling, formulation, or other quantitative applications, the detailed shake-flask protocol provided in this guide offers a robust framework for experimental determination. The lack of extensive published quantitative data underscores the need for such direct experimental measurement when specific values are required.

References

diphenyl phosphite molecular formula and molar mass

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides the fundamental molecular properties of diphenyl phosphite, a compound utilized in various chemical syntheses.

This compound is a diorganophosphite compound that appears as a colorless, viscous liquid[1]. It is used as a reactant in the synthesis of various organic compounds, including α-hydroxyphosphonates and α-aminomethanephosphonates[2][3]. Additionally, it finds application as a stabilizer in the production of polymers to enhance their thermal and oxidative stability[4].

Core Molecular Data

The fundamental quantitative data for this compound is summarized in the table below.

PropertyValueCitations
Molecular FormulaC₁₂H₁₁O₃P[3][4][5][6][7]
Molar Mass234.19 g/mol [1][2][3][5][6][7][8]
Linear Formula(C₆H₅O)₂P(O)H[2]
AppearanceColorless liquid[1][4]
Density1.223 g/mL at 25 °C[2][3]
Melting Point12 °C[1][2]
Boiling Point218-219 °C at 26 mmHg[2][3]
Refractive Indexn20/D 1.558[2][3]

Note on Advanced Requirements:

  • Experimental Protocols: The determination of fundamental properties such as molecular formula and molar mass are standard analytical procedures in chemistry and are not typically presented as detailed, citable experimental protocols for a specific compound in this context.

  • Visualization: Signaling pathways and experimental workflows are not applicable to the intrinsic molecular properties of a single chemical compound like this compound. Therefore, no Graphviz diagrams have been generated.

References

An In-depth Technical Guide on the Physical Properties of Diphenyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of diphenyl phosphite, with a specific focus on its melting and boiling points. The information is curated for professionals in research and development who require precise data for experimental design and process implementation.

Core Physical Properties

This compound, with the chemical formula (C₆H₅O)₂P(O)H, is a colorless, viscous liquid at room temperature.[1] It is also referred to as diphenyl phosphonate.[1][2][3] This organophosphorus compound serves as a crucial reactant in various chemical syntheses, including the preparation of α-hydroxyphosphonates and α-hydroxyphosphinates, which exhibit antioxidant and antimicrobial activities.[4]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources. It is important to note that some commercial samples of this compound may contain phenol as an impurity, which can influence the observed physical properties.[2][5]

Physical PropertyValueSource(s)
Melting Point 12 °C (54 °F; 285 K)[1][2][3][4][6][7]
Boiling Point 148 °C at 2 mmHg
218-219 °C at 26 mmHg[4][6]
218 °C[2]
348.233 °C at 760 mmHg[3]
Density 1.223 g/mL at 25 °C[4][6]
1.223 g/cm³[2]
1.2268 g/cm³[1]
Refractive Index n20/D 1.558[6]
1.56
Vapor Pressure 5 mmHg at 140 °C[6]
Flash Point 186 °C
176 °C[2]
178.834 °C[3]
Molecular Weight 234.19 g/mol [2][6][8]
234.191 g/mol [1]
234.1877 g/mol [3]

Experimental Protocols

The determination of accurate melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For pure crystalline compounds, this transition occurs over a narrow range.[9] The presence of impurities typically depresses and broadens the melting point range.[10]

Methodology: Capillary Method

A common and effective method for determining the melting point of a solid organic compound is the capillary method, often utilizing a Mel-Temp apparatus or a similar device.[9]

  • Sample Preparation: A small amount of the solid sample is introduced into a capillary tube, which is sealed at one end.[9][11] The sample should be finely powdered to ensure uniform packing.[10] The capillary tube is then tapped gently to pack the sample to a height of 2-3 mm.[11]

  • Apparatus Setup: The packed capillary tube is placed in a heating block apparatus, such as a Mel-Temp, alongside a thermometer.[9]

  • Heating and Observation: The sample is heated, and the temperature is monitored.[9] For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.[10] Subsequently, a new sample is heated slowly, at a rate of about 2°C per minute, especially when approaching the expected melting point.[9][10]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.[9] For a pure compound, this range is typically narrow, often 0.5-1.0°C.[9]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12][13] This physical property is crucial for identification and as an indicator of purity.[14]

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

For small sample volumes, the micro boiling point determination method is highly suitable.[15]

  • Apparatus Setup: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[12][16] This assembly is then attached to a thermometer.

  • Heating: The thermometer and test tube assembly are immersed in a heating bath, such as a Thiele tube containing mineral oil.[12][16] The Thiele tube is designed to allow for uniform heating by convection currents.[12]

  • Observation: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[16] Heating is continued until a rapid and continuous stream of bubbles is observed.

  • Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the liquid.[12]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of an organic compound like this compound.

G Workflow for Physical Property Determination of this compound cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis and Reporting A Obtain this compound Sample B Assess Purity (e.g., via chromatography) A->B C Purify if Necessary (e.g., distillation) B->C Impure D Pack Capillary Tube B->D Pure G Prepare Micro Boiling Point Assembly B->G Pure C->D C->G E Heat in Mel-Temp Apparatus D->E F Record Melting Range E->F J Compare with Literature Values F->J H Heat in Thiele Tube G->H I Record Boiling Point H->I I->J K Document Experimental Conditions J->K L Final Report Generation K->L

Caption: Workflow for Physical Property Determination.

References

The P-H Bond in Diphenyl Phosphite: A Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diphenyl phosphite [(PhO)₂P(O)H], a versatile organophosphorus compound, stands as a cornerstone reagent in modern organic synthesis. The reactivity of its P-H bond is central to a myriad of chemical transformations, providing a powerful tool for the construction of complex molecules with significant applications in materials science, catalysis, and particularly in the realm of drug discovery and development. This technical guide delves into the core principles governing the reactivity of the P-H bond in this compound, offering a comprehensive overview of its chemical properties, key reactions, and practical applications, with a focus on providing actionable data and detailed experimental insights for laboratory professionals.

Physicochemical Properties and Tautomerism of this compound

This compound is a colorless to pale yellow liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Chemical Formula C₁₂H₁₁O₃P
Molecular Weight 234.19 g/mol
CAS Number 4712-55-4
Appearance Colorless to pale yellow liquid
Density 1.223 g/mL at 25 °C
Melting Point 12 °C
Boiling Point 218-219 °C at 26 mmHg
Refractive Index (n²⁰/D) 1.558

A crucial aspect of this compound's reactivity is its existence in a tautomeric equilibrium between the tetracoordinated phosphonate form, which possesses the P-H bond, and the tricoordinated phosphite form. Quantum chemical calculations and experimental observations indicate that for most dialkyl and diaryl phosphites, the equilibrium lies heavily towards the phosphonate form, which is the reactive species in the majority of its characteristic reactions. The electron-withdrawing nature of the phenoxy groups in this compound influences the electrophilicity of the phosphorus center and the acidity of the P-H proton.

Spectroscopic Characterization of the P-H Bond

The presence and reactivity of the P-H bond in this compound can be readily monitored using spectroscopic techniques, primarily ³¹P NMR and FT-IR spectroscopy.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic FeatureChemical Shift / Wavenumber
³¹P NMR Doublet (due to ¹JP-H coupling)δ ≈ 0.82 ppm
¹JP-H Coupling Constant~694 Hz
FT-IR P-H Stretching Vibrationν ≈ 2430 cm⁻¹
P-H Bending Vibrationδ ≈ 970-1150 cm⁻¹

The large one-bond coupling constant (¹JP-H) in the ³¹P NMR spectrum is a definitive characteristic of the P-H bond. Monitoring the disappearance of this doublet and the appearance of new phosphorus signals provides a powerful method for tracking the progress of reactions involving the P-H bond. Similarly, the P-H stretching and bending vibrations in the FT-IR spectrum can be used to follow the consumption of this compound during a reaction.

The Heart of Reactivity: Key Reactions of the P-H Bond

The nucleophilic character of the phosphorus atom and the ability of the P-H bond to undergo addition reactions are the cornerstones of this compound's utility in synthesis. Three seminal named reactions highlight this reactivity: the Kabachnik-Fields reaction, the Pudovik reaction, and the Atherton-Todd reaction.

The Kabachnik-Fields Reaction: A Three-Component Route to α-Aminophosphonates

The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound like this compound to generate α-aminophosphonates.[2] These products are of significant interest in medicinal chemistry as they are structural analogs of α-amino acids and can act as enzyme inhibitors or haptens for catalytic antibodies.

The reaction mechanism can proceed through two primary pathways, largely dependent on the nature of the reactants. One pathway involves the initial formation of an imine from the carbonyl and amine, followed by the nucleophilic addition of this compound. The alternative pathway begins with the addition of this compound to the carbonyl to form an α-hydroxyphosphonate, which is subsequently displaced by the amine.

Kabachnik_Fields cluster_path1 Imine Pathway cluster_path2 α-Hydroxyphosphonate Pathway Carbonyl1 R¹R²C=O Imine R¹R²C=NR³ Carbonyl1->Imine + R³NH₂ - H₂O Amine1 R³NH₂ Amine1->Imine Product1 α-Aminophosphonate Imine->Product1 + (PhO)₂P(O)H DPP1 (PhO)₂P(O)H DPP1->Product1 Carbonyl2 R¹R²C=O Hydroxyphosphonate α-Hydroxyphosphonate Carbonyl2->Hydroxyphosphonate + (PhO)₂P(O)H DPP2 (PhO)₂P(O)H DPP2->Hydroxyphosphonate Product2 α-Aminophosphonate Hydroxyphosphonate->Product2 + R³NH₂ - H₂O Amine2 R³NH₂ Amine2->Product2

Kabachnik-Fields Reaction Pathways

Materials:

  • Benzaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • This compound (1.0 eq)

  • Toluene (solvent)

  • Catalyst (e.g., Lewis acid, optional)

Procedure:

  • To a solution of benzaldehyde and aniline in toluene, add this compound at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or ³¹P NMR spectroscopy.[2]

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired α-aminophosphonate.

Table 3: Representative Kabachnik-Fields Reactions with this compound

Carbonyl CompoundAmineCatalystSolventYield (%)Reference
BenzaldehydeAnilineNoneToluene~70-80[2]
4-ChlorobenzaldehydeBenzylamineZnCl₂/PPh₃DCM75-85[3]
CyclohexanoneMorpholineNoneNeat (MW)80-90[4]
The Pudovik Reaction: Addition to Imines

The Pudovik reaction involves the nucleophilic addition of the P-H bond of this compound across the C=N double bond of a pre-formed imine. This reaction provides a more controlled route to α-aminophosphonates compared to the one-pot Kabachnik-Fields reaction, as it avoids the potential side reactions of the carbonyl compound.[5]

Pudovik_Reaction Imine R¹R²C=NR³ Product α-Aminophosphonate Imine->Product + (PhO)₂P(O)H (Base catalyst) DPP (PhO)₂P(O)H DPP->Product

Pudovik Reaction

Materials:

  • N-Benzylidenecyclohexylamine (1.0 eq)

  • This compound (1.2 eq)

  • Base catalyst (e.g., NaOEt, DBU)

  • Anhydrous solvent (e.g., THF, Toluene)

Procedure:

  • Dissolve N-benzylidenecyclohexylamine and this compound in an anhydrous solvent under an inert atmosphere.

  • Add a catalytic amount of the base at room temperature.

  • Stir the reaction mixture, monitoring its progress by TLC or ³¹P NMR.[5]

  • After the reaction is complete, quench with a proton source (e.g., NH₄Cl solution).

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent in vacuo.

  • Purify the product by column chromatography.

The Atherton-Todd Reaction: Phosphorylation of Nucleophiles

The Atherton-Todd reaction provides a method for the phosphorylation of nucleophiles, such as alcohols and amines, using a dialkyl or diaryl phosphite in the presence of a base and a carbon tetrahalide (typically CCl₄).[6] The reaction proceeds through the in situ generation of a reactive phosphoryl halide intermediate.

Atherton_Todd_Reaction DPP (PhO)₂P(O)H Intermediate [(PhO)₂P(O)]⁻ DPP->Intermediate + Base Base Base (e.g., Et₃N) Base->Intermediate CCl4 CCl₄ PhosphorylChloride (PhO)₂P(O)Cl CCl4->PhosphorylChloride Intermediate->PhosphorylChloride + CCl₄ - CHCl₃, Cl⁻ Product (PhO)₂P(O)-Nu PhosphorylChloride->Product + Nu-H, Base - Base·HCl Nucleophile Nu-H (e.g., R-OH, R₂NH) Nucleophile->Product

Atherton-Todd Reaction Mechanism

Materials:

  • This compound (1.0 eq)

  • Ammonia (or an amine) (1.1 eq)

  • Triethylamine (1.2 eq)

  • Carbon tetrachloride (solvent and reagent)

Procedure:

  • Dissolve this compound in carbon tetrachloride and cool the solution to 0 °C.

  • Add triethylamine, followed by the slow addition of the amine.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or ³¹P NMR).[7]

  • Filter the triethylammonium chloride salt.

  • Wash the filtrate with dilute acid and then with brine.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.

Applications in Drug Development

The P-H bond reactivity of this compound makes it a valuable precursor for the synthesis of phosphonate-containing molecules with therapeutic potential. Phosphonates are often used as isosteres of phosphates or carboxylates in drug design, offering increased stability towards enzymatic hydrolysis.

Precursors to Antiviral Agents

This compound and related dialkyl phosphites are key reagents in the synthesis of acyclic nucleoside phosphonates (ANPs), a class of potent antiviral drugs. For instance, the synthesis of Tenofovir , a cornerstone of HIV therapy, involves the introduction of a phosphonate moiety.[8][9][10][11] While the commercial synthesis may utilize different phosphonate sources, laboratory-scale syntheses and the development of new analogs often rely on the fundamental reactivity of P-H bonds in phosphites.

Drug_Synthesis DPP This compound PhosphonateIntermediate Phosphonate Intermediate DPP->PhosphonateIntermediate Phosphonylation NucleosideAnalog Nucleoside Analog NucleosideAnalog->PhosphonateIntermediate AntiviralDrug Antiviral Drug (e.g., Tenofovir precursor) PhosphonateIntermediate->AntiviralDrug Further Modifications

This compound in Antiviral Synthesis
Synthesis of Enzyme Inhibitors

α-Aminophosphonates derived from this compound are potent inhibitors of various proteases.[12][13] By mimicking the tetrahedral transition state of peptide bond hydrolysis, these compounds can irreversibly bind to the active site of enzymes. The synthesis of phosphonate analogs of amino acids using this compound has been a successful strategy in developing selective inhibitors for serine proteases.[14]

Conclusion

The reactivity of the P-H bond in this compound offers a vast and versatile toolbox for synthetic chemists. The Kabachnik-Fields, Pudovik, and Atherton-Todd reactions are just a few examples of the powerful transformations enabled by this functional group. For researchers in drug development, a thorough understanding of this chemistry is paramount for the rational design and synthesis of novel phosphonate-based therapeutics. The detailed protocols and data presented in this guide are intended to serve as a practical resource for harnessing the full potential of this compound in the laboratory. The continued exploration of the P-H bond's reactivity will undoubtedly lead to the discovery of new synthetic methodologies and the development of next-generation pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols: Diphenyl Phosphite in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diphenyl phosphite (DPP) and its derivatives are versatile and economically attractive phosphite ligands in the field of transition metal catalysis. Compared to their phosphine counterparts, phosphite ligands like DPP are often more resistant to air oxidation and can be synthesized with relative ease. As weak σ-donors and strong π-acceptors, they can significantly influence the electronic properties of the metal center, thereby impacting the activity, selectivity, and stability of the catalyst. These application notes provide an overview of the use of this compound and related structures in several key transition metal-catalyzed reactions, complete with quantitative data, detailed experimental protocols, and diagrams of the catalytic cycles.

Rhodium-Catalyzed Hydroformylation

Application Note: Hydroformylation, or the "oxo process," is a cornerstone of industrial chemistry, converting alkenes, hydrogen, and carbon monoxide into aldehydes. The choice of ligand for the rhodium catalyst is critical in controlling the regioselectivity (linear vs. branched aldehyde) and the overall efficiency of the reaction. This compound and its derivatives are used to modify rhodium catalysts, often leading to high activity and selectivity. Bulky phosphite ligands, for instance, can favor the formation of linear aldehydes by influencing the steric environment around the rhodium center. The electronic properties of phosphites also play a role; their π-accepting ability can affect CO dissociation and the overall rate of the catalytic cycle.

Quantitative Data:

The following table summarizes the performance of rhodium catalysts modified with this compound and related phosphite ligands in the hydroformylation of various olefins.

AlkeneCatalyst PrecursorLigandTemp (°C)Pressure (bar, CO/H₂)n/i RatioConversion (%)Yield (%)Ref.
1-Octene[Rh(acac)(CO)₂]Tris(2-tert-butyl-4-methylphenyl) phosphite8020 (1:1)>98:2>99-[1]
1-OcteneHRh(CO)(PPh₃)₃P(OPh)₃9015 (1:1)10:19795 (total aldehyde)[2][3]
Styrene[Rh(acac)(CO)₂]Biphenol-based phosphites-->95:5 (branched)up to 100-[4]
Styrene[Rh(COD)Cl]₂Triphenyl phosphate3040 (1:1)6.6:1 (branched)-40[5]
N-vinylphthalimideRh(acac)(CO)₂Biphenol-based phosphites-->99:1 (branched)up to 100-[4]

n/i ratio refers to the ratio of linear (n) to branched (iso) aldehyde products.

Experimental Protocol: General Procedure for Hydroformylation of 1-Octene

This protocol is a representative example based on typical conditions for rhodium-catalyzed hydroformylation using phosphite ligands.[2][3][6]

  • Catalyst Pre-formation (optional but recommended): In a glovebox, a Schlenk flask is charged with the rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the desired amount of this compound ligand (typically a Ligand:Rh ratio of 10:1 or higher) in a degassed solvent such as toluene. The mixture is stirred under an inert atmosphere.

  • Reaction Setup: A high-pressure autoclave equipped with a magnetic stir bar and a gas inlet is charged with the catalyst solution and the substrate (e.g., 1-octene).

  • Reaction Execution: The autoclave is sealed, purged several times with syngas (a 1:1 mixture of CO and H₂), and then pressurized to the desired pressure (e.g., 20 bar).

  • Heating and Monitoring: The reaction mixture is heated to the target temperature (e.g., 80-100 °C) with vigorous stirring. The reaction progress can be monitored by taking aliquots (after cooling and depressurizing) and analyzing them by Gas Chromatography (GC).

  • Work-up: Upon completion, the autoclave is cooled to room temperature and carefully depressurized in a fume hood. The reaction mixture is collected, and the product aldehydes can be isolated and purified by distillation or column chromatography.

Catalytic Cycle:

hydroformylation_cycle catalyst HRh(CO)₂(DPP)₂ alkene_complex HRh(CO)₂(DPP)(alkene) catalyst->alkene_complex + Alkene - DPP alkyl_complex RR'CH-CH₂-Rh(CO)₂(DPP) alkene_complex->alkyl_complex Migratory Insertion acyl_complex RR'CH-CH₂-C(O)-Rh(CO)(DPP) alkyl_complex->acyl_complex + CO h2_complex RR'CH-CH₂-C(O)-Rh(H)₂(CO)(DPP) acyl_complex->h2_complex + H₂ h2_complex->catalyst Reductive Elimination + Aldehyde + DPP product_complex [Rh(CO)(DPP)] + RCHO

Figure 1. Simplified catalytic cycle for Rhodium-catalyzed hydroformylation with this compound (DPP).

Palladium-Catalyzed Heck Reaction

Application Note: The Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene. The choice of ligand is crucial for stabilizing the palladium catalyst and influencing its reactivity. While bulky phosphine ligands are common, simpler and more economical phosphites like triphenylphosphite (a close analog of this compound) have proven to be efficient ligands. The use of ionic liquids as a reaction medium can further enhance catalyst activity and stability, leading to high turnover numbers (TONs).[7]

Quantitative Data:

The following table shows results for the Heck reaction using triphenylphosphite, demonstrating the effectiveness of phosphite ligands in this transformation.

Aryl HalideOlefinCatalyst SystemBaseSolventYield (%)TONRef.
BromobenzeneStyrenePd(OAc)₂ / P(OPh)₃Et₃N[BMIM][BF₄]94940[7]
4-BromotolueneStyrenePd(OAc)₂ / P(OPh)₃Et₃N[BMIM][BF₄]92920[7]
4-BromoanisoleStyrenePd(OAc)₂ / P(OPh)₃Et₃N[BMIM][BF₄]78780[7]
IodobenzeneStyrenePd(OAc)₂ (ligand-free)K₂CO₃DMF81 (E-stilbene)-[8]

Experimental Protocol: General Procedure for the Heck Reaction

This protocol is a representative example based on typical conditions for a palladium-catalyzed Heck reaction.[7][9]

  • Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%), the this compound ligand (e.g., 2-4 mol%), the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), and the base (e.g., Et₃N or K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., DMF, acetonitrile, or an ionic liquid like [BMIM][BF₄], 3-5 mL) via syringe.

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring for the required time (typically 2-24 hours). Monitor the reaction by TLC or GC.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

Catalytic Cycle:

heck_cycle pd0 Pd(0)(DPP)₂ ox_add Oxidative Addition (Ar-Pd(II)(X)(DPP)₂) pd0->ox_add + Ar-X alkene_coord Alkene Coordination ox_add->alkene_coord + Alkene mig_insert Migratory Insertion alkene_coord->mig_insert beta_elim β-Hydride Elimination (H-Pd(II)(X)(DPP)₂) mig_insert->beta_elim - Product red_elim Reductive Elimination beta_elim->red_elim + Base red_elim->pd0 - [Base-H]X

Figure 2. Catalytic cycle for the Palladium-catalyzed Heck reaction with this compound (DPP).

Palladium-Catalyzed Suzuki-Miyaura Coupling

Application Note: The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide. Palladium catalysts modified with phosphite ligands have been shown to be highly effective for this transformation, even with challenging substrates like aryl chlorides.[10] These systems can achieve very high turnover numbers and tolerate a wide variety of functional groups, making them valuable in the synthesis of complex molecules, including pharmaceuticals and advanced materials.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of aryl chlorides using a palladium/phosphite system.[10][11]

  • Catalyst Preparation: In a glovebox, a Schlenk tube is charged with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.01-1 mol%) and this compound or a derivative (e.g., 2 equivalents relative to Pd).

  • Reaction Setup: To the tube, add the arylboronic acid (1.5 mmol), the aryl chloride (1.0 mmol), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol).

  • Solvent and Heating: Add a degassed solvent (e.g., toluene or dioxane, 3-5 mL). Seal the tube and heat the mixture with stirring at a specified temperature (e.g., 100-120 °C) for the necessary duration (4-24 hours).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash chromatography to yield the biaryl product.

Catalytic Cycle:

suzuki_cycle pd0 Pd(0)(DPP)₂ ox_add Oxidative Addition (Ar¹-Pd(II)(X)(DPP)₂) pd0->ox_add + Ar¹-X transmetal Transmetalation (Ar¹-Pd(II)(Ar²)(DPP)₂) ox_add->transmetal + Ar²-B(OR)₂ + Base red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 - Ar¹-Ar²

Figure 3. Catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura coupling with this compound (DPP).

Palladium-Catalyzed Buchwald-Hartwig Amination

Application Note: The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds, crucial for the synthesis of pharmaceuticals and other nitrogen-containing compounds. The reaction couples an amine with an aryl halide or pseudohalide. While bulky, electron-rich phosphine ligands are famously effective, phosphite-based ligands can also be employed. The specific choice of ligand, base, and solvent is critical for achieving high yields, especially with less reactive aryl chlorides.[12]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol adaptable for using this compound, based on established methods with other phosphorus ligands.[13]

  • Reaction Setup: In an inert atmosphere (glovebox), charge an oven-dried resealable Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).

  • Addition of Reagents: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the tube, followed by the addition of a dry, degassed solvent (e.g., toluene or dioxane, 2-4 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at the required temperature (e.g., 80-110 °C) for 12-24 hours, or until completion as monitored by GC or TLC.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the desired arylamine product.

Catalytic Cycle:

buchwald_hartwig_cycle pd0 Pd(0)(DPP)₂ ox_add Oxidative Addition (Ar-Pd(II)(X)(DPP)₂) pd0->ox_add + Ar-X amine_complex Amine Coordination / Deprotonation ox_add->amine_complex + HNR₂ + Base amido_complex Pd(II) Amido Complex (Ar-Pd(II)(NR₂)(DPP)₂) amine_complex->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 - Ar-NR₂

Figure 4. Catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination with this compound (DPP).

References

Application Notes and Protocols for the Kabachnik-Fields Reaction using Diphenyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kabachnik-Fields reaction is a powerful one-pot, three-component reaction for the synthesis of α-aminophosphonates. This reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, in this case, diphenyl phosphite. α-Aminophosphonates are of significant interest in medicinal chemistry and drug development as they are structural analogues of α-amino acids and exhibit a wide range of biological activities, including as enzyme inhibitors, anticancer agents, and antibiotics. The use of this compound as the phosphorus source directly yields the corresponding diphenyl α-aminophosphonates.

This document provides detailed experimental protocols for performing the Kabachnik-Fields reaction with this compound under different catalytic conditions. It also includes tabulated data to illustrate the scope and versatility of this transformation and diagrams to visualize the reaction mechanism and experimental workflow.

Reaction Mechanism

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, largely dependent on the nature of the reactants and the reaction conditions. The "imine pathway" is generally considered the more common route.

Reaction Pathway Diagram

G cluster_imine Imine Pathway cluster_hydroxy α-Hydroxyphosphonate Pathway Amine Amine (R¹R²NH) Imine Imine Intermediate Amine->Imine + Carbonyl - H₂O Product α-Aminophosphonate Product Amine->Product Carbonyl Carbonyl (R³CHO) Carbonyl->Imine Hydroxyphosphonate α-Hydroxyphosphonate Intermediate Carbonyl->Hydroxyphosphonate + this compound DiphenylPhosphite This compound ((PhO)₂P(O)H) DiphenylPhosphite->Hydroxyphosphonate DiphenylPhosphite->Product Imine->Product + this compound Hydroxyphosphonate->Product + Amine - H₂O Water H₂O

Caption: Mechanistic pathways of the Kabachnik-Fields reaction.

Experimental Protocols

Herein, we provide two detailed protocols for the synthesis of diphenyl α-aminophosphonates using different catalytic systems.

Protocol 1: Zinc(II) di(L-prolinate) Catalyzed Synthesis of Diphenyl (phenylamino)(phenyl)methylphosphonate

This protocol is adapted from a mild and efficient method for the synthesis of α-aminophosphonates.

Materials:

  • Benzaldehyde (2.0 mmol, 212 mg)

  • Aniline (2.0 mmol, 186 mg)

  • This compound (2.2 mmol, 515 mg)

  • Zinc(II) di(L-prolinate) (10 mol%, 0.2 mmol, 59 mg)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • To a 50 mL round-bottom flask, add benzaldehyde (2.0 mmol), aniline (2.0 mmol), and Zinc(II) di(L-prolinate) (0.2 mmol).

  • Add dichloromethane (10 mL) to the flask and stir the mixture at room temperature.

  • Slowly add this compound (2.2 mmol) to the reaction mixture.

  • Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate eluent system.

  • Upon completion of the reaction (as indicated by TLC), quench the reaction by adding saturated sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure diphenyl (phenylamino)(phenyl)methylphosphonate.

Protocol 2: Solvent-Free, Ruthenium(II)-Catalyzed Synthesis of Diphenyl α-Aminophosphonates

This protocol is a greener alternative that avoids the use of a solvent.

Materials:

  • Substituted Aniline (1.0 mmol)

  • Substituted Benzaldehyde (1.0 mmol)

  • This compound (1.0 mmol, 234 mg)

  • Cyclopentadienyl Ruthenium(II) complex (e.g., [RuCp(PPh₃)₂Cl]) (1-5 mol%)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Ethyl acetate (for workup and chromatography)

  • Hexane (for chromatography)

Procedure:

  • In a Schlenk tube or sealed vial, combine the aniline (1.0 mmol), benzaldehyde (1.0 mmol), this compound (1.0 mmol), and the Ruthenium(II) catalyst (1-5 mol%).

  • Seal the vessel and heat the mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic solution with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield the pure α-aminophosphonate.

Experimental Workflow Diagram

G A 1. Add Amine, Carbonyl, and Catalyst to Flask B 2. Add Solvent (if not solvent-free) A->B C 3. Add this compound B->C D 4. Stir at Appropriate Temperature C->D E 5. Monitor Reaction by TLC D->E F 6. Reaction Work-up (Quench, Extract, Wash, Dry) E->F G 7. Concentrate Under Reduced Pressure F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product H->I

Caption: General experimental workflow for the Kabachnik-Fields reaction.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various diphenyl α-aminophosphonates, demonstrating the versatility of the Kabachnik-Fields reaction.

Table 1: Catalyst and Solvent Effects on the Kabachnik-Fields Reaction with this compound
EntryAmineCarbonylCatalystSolventTemp. (°C)Time (h)Yield (%)
1AnilineBenzaldehydeZinc(II) di(L-prolinate) (10 mol%)CH₂Cl₂Room Temp.398
2Aniline DerivativesBenzaldehyde DerivativesRuthenium(II) Complex (1-5 mol%)None804-8Good to Excellent
3Quinazolinone HydrazidesAromatic AldehydesZnCl₂/PPh₃DichloromethaneRoom Temp.5-775-84[1]
Table 2: Substrate Scope for the Synthesis of Diphenyl α-Aminophosphonates
EntryAmineAldehydeCatalystYield (%)
1Aniline4-ChlorobenzaldehydeZinc(II) di(L-prolinate)96
24-MethoxyanilineBenzaldehydeZinc(II) di(L-prolinate)97
34-NitroanilineBenzaldehydeZinc(II) di(L-prolinate)95
4N-(quinazolin-4-yl)hydrazine4-HydroxybenzaldehydeZnCl₂/PPh₃82[1]
5N-(quinazolin-4-yl)hydrazine4-NitrobenzaldehydeZnCl₂/PPh₃78[1]

Conclusion

The Kabachnik-Fields reaction using this compound is a highly efficient and versatile method for the synthesis of diphenyl α-aminophosphonates. The reaction can be performed under mild conditions with a variety of catalysts, and even under solvent-free conditions, aligning with the principles of green chemistry. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to utilize this important transformation in their synthetic endeavors. The choice of catalyst and reaction conditions can be tailored to the specific substrates to achieve optimal yields.

References

Application Notes and Protocols for the Synthesis of α-Aminophosphonates with Diphenyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Aminophosphonates are a significant class of organophosphorus compounds, recognized as structural analogues of α-amino acids where a tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety. This structural alteration imparts unique biological activities, making them valuable scaffolds in medicinal chemistry and drug development. They have shown potential as enzyme inhibitors, antibacterial, antiviral, and anticancer agents. The Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound like diphenyl phosphite, is one of the most direct and widely utilized methods for synthesizing α-aminophosphonates.[1][2][3][4] This one-pot reaction is valued for its efficiency and adaptability to various catalysts and reaction conditions.[4]

Reaction and Mechanism

The synthesis of α-aminophosphonates using this compound typically proceeds via the Kabachnik-Fields reaction. This reaction can follow two primary mechanistic pathways:

  • Imine Pathway: The amine and carbonyl compound first condense to form an imine (Schiff base) intermediate. Subsequently, this compound undergoes a nucleophilic addition to the imine's carbon-nitrogen double bond to yield the α-aminophosphonate product.[1] This is generally considered the more common pathway.[1]

  • α-Hydroxyphosphonate Pathway: Alternatively, the carbonyl compound may first react with this compound to form an α-hydroxyphosphonate intermediate. This intermediate then undergoes a nucleophilic substitution by the amine, displacing the hydroxyl group to form the final product.[1]

The reaction can be promoted by various catalysts, including Lewis acids and organocatalysts, or in some cases, can proceed under catalyst-free conditions, particularly with microwave assistance.[1][3][5]

Data Presentation: Synthesis of α-Aminophosphonates using this compound

The following table summarizes various catalytic systems and conditions reported for the synthesis of α-aminophosphonates involving this compound.

CatalystAmine/HydrazideAldehydeSolventTemperature (°C)Time (h)Yield (%)Reference
ZnCl₂/PPh₃Quinazolinone-based hydrazidesAromatic aldehydesNot specifiedRoom Temp.Not specified75-84[5][6]
Camphor-derived thioureasVarious amines2-Cyclopropylpyrimidine-4-carbaldehydeNot specifiedNot specifiedNot specified74-82[3]
Zinc(II) di(L-prolinate)AnilinesBenzaldehydesDichloromethaneNot specifiedNot specifiedNot specified[1]
NoneAryl- or heteroarylaminesAryl- or heteroarylaldehydesPolyethylene glycol (PEG)Not specifiedNot specifiedNot specified[5]
None (Reflux)Imines with a benzothiazole moietyPre-formed imineTolueneReflux8Not specified[1]

Experimental Protocols

This section provides a general experimental protocol for the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction using this compound, followed by a more specific example based on literature.

Protocol 1: General One-Pot Synthesis of α-Aminophosphonates

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Amine (1.0 mmol)

  • This compound (1.0 mmol)

  • Catalyst (e.g., ZnCl₂/PPh₃, 5-10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer, add the aldehyde or ketone (1.0 mmol), the amine (1.0 mmol), and the chosen catalyst (if any).

  • Add the anhydrous solvent (5-10 mL) and stir the mixture at room temperature for 10-15 minutes.

  • To this stirring mixture, add this compound (1.0 mmol) dropwise.

  • Allow the reaction to stir at room temperature or heat to reflux as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the α-aminophosphonate.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, ³¹P NMR, and Mass Spectrometry).

Protocol 2: Specific Example - Synthesis of Quinazolinone-based α-Aminophosphonates

This protocol is adapted from the synthesis of potentially biologically active α-aminophosphonates.[5][6]

Materials:

  • Quinazolinone-based hydrazide (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Zinc chloride (ZnCl₂) (0.1 mmol, 10 mol%)

  • Triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve the quinazolinone-based hydrazide (1.0 mmol), the aromatic aldehyde (1.0 mmol), ZnCl₂ (0.1 mmol), and PPh₃ (0.1 mmol) in anhydrous DCM (10 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress using TLC.

  • Once the starting materials are consumed, pour the reaction mixture into ice-cold water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure α-aminophosphonate. The reported yields for analogous reactions are in the range of 75-84%.[5][6]

Visualizations

G cluster_reactants Reactants & Catalyst cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Amine Amine Mix Mix & Stir in Solvent Amine->Mix Carbonyl Carbonyl Compound Carbonyl->Mix DPP This compound DPP->Mix Catalyst Catalyst (Optional) Catalyst->Mix Monitor Monitor by TLC Mix->Monitor Quench Quench/Filter Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product α-Aminophosphonate Purify->Product

Caption: Two primary mechanistic pathways for the Kabachnik-Fields reaction.

References

Application Notes and Protocols: Diphenyl Phosphite as a Secondary Antioxidant in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl phosphite (DPP) is a highly effective secondary antioxidant used to protect polymeric materials from degradation during processing and throughout their service life. As an organophosphite, DPP plays a crucial role in the stabilization of a wide range of polymers, including polyolefins (polyethylene, polypropylene), polyvinyl chloride (PVC), polyurethanes, and elastomers.[1][2] This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound in polymer formulations.

Secondary antioxidants like this compound are essential components of a comprehensive stabilization system, working synergistically with primary antioxidants, such as hindered phenols.[2][3] While primary antioxidants are responsible for scavenging free radicals, secondary antioxidants function by decomposing hydroperoxides, which are unstable byproducts of the initial oxidation process.[2][3][4] The unchecked decomposition of hydroperoxides can lead to a cascade of further degradation reactions, resulting in discoloration, loss of mechanical properties, and reduced material lifespan. By neutralizing these hydroperoxides, this compound prevents the propagation of the degradation cycle, thereby preserving the polymer's integrity.[2][3]

Mechanism of Action

The primary role of this compound as a secondary antioxidant is the decomposition of hydroperoxides (ROOH) into non-radical, stable products. This action interrupts the auto-oxidation cycle of the polymer. The proposed mechanism involves the oxidation of the phosphite ester to a phosphate ester, as depicted in the following scheme:

Mechanism_of_Action cluster_degradation Polymer Degradation Pathway cluster_stabilization Stabilization Pathway ROOH Polymer Hydroperoxide (ROOH) DPP This compound (C6H5O)2POH ROH Stable Alcohol (ROH) DPP->ROH Decomposition DPP_Oxidized Oxidized this compound ((C6H5O)2P(O)OH) DPP->DPP_Oxidized Oxidation

Mechanism of this compound as a Hydroperoxide Decomposer.
Synergistic Effect with Primary Antioxidants

This compound exhibits a powerful synergistic effect when used in combination with primary antioxidants, such as hindered phenols. The primary antioxidant scavenges free radicals (R• and ROO•) formed during the initial stages of oxidation, while this compound decomposes the hydroperoxides that are also formed. This dual-action approach provides comprehensive protection for the polymer.

Synergistic_Effect Polymer Polymer Degradation Oxidative Degradation (Heat, Light, Shear) Polymer->Degradation Radicals Free Radicals (R•, ROO•) Degradation->Radicals Hydroperoxides Hydroperoxides (ROOH) Degradation->Hydroperoxides Degraded_Polymer Degraded Polymer (Discoloration, Embrittlement) Radicals->Degraded_Polymer Primary_AO Primary Antioxidant (e.g., Hindered Phenol) Radicals->Primary_AO Scavenging Hydroperoxides->Degraded_Polymer Secondary_AO Secondary Antioxidant (this compound) Hydroperoxides->Secondary_AO Decomposition Primary_AO->Polymer Protection Secondary_AO->Polymer Protection

Synergistic protection of polymers by primary and secondary antioxidants.

Applications

This compound is utilized in a variety of polymers to enhance their stability and performance. Key applications include:

  • Polyvinyl Chloride (PVC): In PVC formulations, this compound acts as a co-stabilizer, improving color stability and preventing "plate-out," which is the deposition of degraded polymer on processing equipment.[3]

  • Polyolefins (PE, PP): It is used to improve the thermal stability of polyethylene and polypropylene during high-temperature processing, such as extrusion and injection molding.[1]

  • Polyurethanes (PU): this compound helps in maintaining the color and mechanical properties of polyurethane products.

  • Elastomers and Adhesives: It provides long-term thermal stability to elastomers and adhesives.[1]

Data Presentation

The following tables present representative data on the performance of a phosphonite antioxidant, P-EPQ, which is structurally related to this compound and exhibits a similar mechanism of action. This data, from a study on isotactic polypropylene (iPP), illustrates the significant improvements in polymer stability that can be achieved.[5] The study highlights the synergistic effect with a primary antioxidant (Irganox 1010).

Table 1: Effect of P-EPQ and Irganox 1010 on Melt Volume Flow Rate (MVR) of iPP after Multiple Extrusions [5]

FormulationMVR (g/10 min) after 1st ExtrusionMVR (g/10 min) after 3rd ExtrusionMVR (g/10 min) after 5th Extrusion
Pure iPP5.212.825.3
iPP + 0.1% Irganox 10104.97.210.1
iPP + 0.1% P-EPQ4.86.58.9
iPP + 0.06% Irganox 1010 + 0.04% P-EPQ4.55.15.0

Table 2: Effect of P-EPQ and Irganox 1010 on Yellowness Index (YI) of iPP after Multiple Extrusions [5]

FormulationYI after 1st ExtrusionYI after 3rd ExtrusionYI after 5th Extrusion
Pure iPP2.55.89.9
iPP + 0.1% Irganox 10101.83.55.2
iPP + 0.1% P-EPQ1.52.84.1
iPP + 0.06% Irganox 1010 + 0.04% P-EPQ1.22.13.1

Table 3: Effect of P-EPQ and Irganox 1010 on Oxidative Induction Time (OIT) of iPP [5]

FormulationOIT at 180 °C (min)
Pure iPP0.8
iPP + 0.1% Irganox 101035.2
iPP + 0.1% P-EPQ25.6
iPP + 0.06% Irganox 1010 + 0.04% P-EPQ74.8

Note: The data presented is for the phosphonite antioxidant P-EPQ and is intended to be illustrative of the performance benefits of phosphite-based secondary antioxidants.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in polymers.

Experimental_Workflow Start Start: Polymer Compounding Compounding Prepare polymer formulations with varying concentrations of this compound and primary antioxidant. Start->Compounding Processing Process the formulations (e.g., extrusion, injection molding) to prepare test specimens. Compounding->Processing Testing Perform analytical tests on the prepared specimens. Processing->Testing MFI Melt Flow Index (MFI) Analysis Testing->MFI OIT Oxidative Induction Time (OIT) Analysis Testing->OIT Color Yellowness Index (YI) Analysis Testing->Color Data_Analysis Analyze and compare the data to evaluate the effectiveness of the antioxidant. MFI->Data_Analysis OIT->Data_Analysis Color->Data_Analysis End End: Conclude on the optimal formulation. Data_Analysis->End

General experimental workflow for evaluating antioxidant performance.
Melt Flow Index (MFI) Measurement

  • Objective: To assess the effect of this compound on the processability and degradation of the polymer by measuring its melt viscosity. An increase in MFI after processing or aging can indicate chain scission.

  • Standard: ASTM D1238 or ISO 1133.

  • Apparatus: Extrusion plastometer (Melt Flow Indexer).

  • Procedure:

    • Set the temperature of the MFI tester barrel according to the polymer being tested (e.g., 230°C for polypropylene, 190°C for polyethylene).

    • Load a specified amount of the polymer sample (typically 3-8 grams) into the heated barrel.

    • Allow the polymer to preheat for a specified time (e.g., 5-7 minutes) to reach thermal equilibrium.

    • Place a specified weight on the piston to extrude the molten polymer through a standard die.

    • Collect the extrudate over a defined period (e.g., 1 minute).

    • Weigh the collected extrudate.

    • Calculate the MFI in grams per 10 minutes.

Oxidative Induction Time (OIT) Measurement
  • Objective: To determine the resistance of the stabilized polymer to thermo-oxidative degradation. A longer OIT indicates better stabilization.

  • Standard: ASTM D3895 or ISO 11357-6.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Place a small sample of the polymer (5-10 mg) into an open aluminum DSC pan.

    • Place the pan in the DSC cell.

    • Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min under an inert nitrogen atmosphere.

    • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

    • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.

Yellowness Index (YI) Measurement
  • Objective: To quantify the color change (yellowing) of the polymer after processing or aging. A lower YI indicates better color stability.

  • Standard: ASTM E313.

  • Apparatus: Spectrophotometer or colorimeter.

  • Procedure:

    • Calibrate the spectrophotometer according to the manufacturer's instructions.

    • Place the polymer specimen (e.g., a pressed plaque or film) in the instrument's measurement port.

    • Measure the tristimulus values (X, Y, Z) of the specimen.

    • Calculate the Yellowness Index using the appropriate formula as defined in ASTM E313. For Illuminant C and 2° observer, the formula is: YI = [100(1.28X - 1.06Z)] / Y

Conclusion

This compound is a versatile and effective secondary antioxidant that plays a critical role in the stabilization of a wide array of polymers. Its ability to decompose hydroperoxides, coupled with its synergistic interaction with primary antioxidants, provides a robust defense against oxidative degradation. The use of this compound leads to improved processing stability, enhanced color retention, and extended service life of polymeric materials. The experimental protocols outlined in this document provide a framework for researchers and scientists to evaluate and optimize the performance of this compound in their specific polymer formulations.

References

Application Notes and Protocols: Diphenyl Phosphite in Organophosphorus Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diphenyl phosphite, a colorless viscous liquid with the formula (C₆H₅O)₂P(O)H, is a versatile and widely used reagent in organophosphorus chemistry.[1] Its utility stems from the reactivity of the P-H bond, allowing for its participation in a variety of synthetic transformations to form crucial P-C, P-N, and P-O bonds. This document provides detailed application notes and experimental protocols for the use of this compound in key organophosphorus synthetic reactions, including the Kabachnik-Fields reaction for α-aminophosphonate synthesis, the Pudovik reaction, and the Atherton-Todd reaction for phosphoramidate synthesis.

Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, such as this compound, to synthesize α-aminophosphonates.[1][2] These compounds are of significant interest in medicinal chemistry and drug development as they are structural analogues of α-amino acids.[3]

Logical Relationship of the Kabachnik-Fields Reaction ```dot digraph "Kabachnik-Fields Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Reactants [label="Amine +\nAldehyde/Ketone +\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Imine or\nα-Hydroxyphosphonate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="α-Aminophosphonate", fillcolor="#34A853", fontcolor="#FFFFFF"];

Reactants -> Intermediate [label="Condensation", color="#4285F4"]; Intermediate -> Product [label="Nucleophilic Addition", color="#EA4335"]; }

Caption: Two-step workflow for α-aminophosphonate synthesis via the Pudovik reaction.

Quantitative Data for the Pudovik Reaction

The following table presents examples of the Pudovik reaction for the synthesis of α-aminophosphonates.

EntryImine SubstrateP-ReagentCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1Carbazole-related imineDiphenylphosphine oxideTetramethylguanidineToluene--Good[4]
2Quinoline-derived Schiff basesThis compound-TolueneReflux252-77[5]
3Benzothiazole-moiety iminesThis compound-TolueneReflux8-[5]

Experimental Protocol: Pudovik Reaction of a Pre-formed Imine

This protocol describes a general procedure for the addition of this compound to an imine.

Materials:

  • Pre-formed imine (e.g., N-benzylideneaniline) (1.0 mmol)

  • This compound (1.0 mmol, 234 mg)

  • Toluene (10 mL)

  • Catalyst (if required, e.g., tetramethylguanidine)

  • Magnetic stirrer and hotplate

  • Round-bottom flask (25 mL) with reflux condenser and nitrogen inlet

Procedure:

  • Dissolve the pre-formed imine (1.0 mmol) in toluene (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add this compound (1.0 mmol) to the solution.

  • If a catalyst is used, add it to the reaction mixture at this stage.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. [5]5. After the reaction is complete (typically 2-8 hours), cool the mixture to room temperature. [5]6. Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the desired α-aminophosphonate.

Synthesis of Phosphoramidates via the Atherton-Todd Reaction

The Atherton-Todd reaction is a classic method for the synthesis of phosphoramidates from dialkyl or diaryl phosphites. [6][7]The reaction typically involves the in-situ generation of a phosphoryl chloride intermediate from the phosphite, a base (usually a tertiary amine), and a halogenating agent like carbon tetrachloride (CCl₄), which then reacts with a primary or secondary amine. [6] Reaction Mechanism of the Atherton-Todd Reaction

Atherton-Todd Reaction Mechanism Start This compound + Amine (Base) + CCl4 Step1 Deprotonation of This compound Start->Step1 Step2 Reaction with CCl4 Step1->Step2 Intermediate Diphenyl Chlorophosphate (Intermediate) Step2->Intermediate Step3 Nucleophilic attack by Amine Intermediate->Step3 Product Diphenyl Phosphoramidate Step3->Product

References

Application Note & Protocol: Experimental Procedure for Preparing Diphenyl Phosphite in the Lab

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of diphenyl phosphite, a versatile chemical intermediate used in the production of pesticides, plastic plasticizers, and flame retardants.[1] The primary method detailed herein is the reaction of triphenyl phosphite with phosphorous acid, a straightforward and high-yielding procedure that minimizes by-product formation.[2] This application note includes a step-by-step experimental procedure, a summary of quantitative data, safety precautions, and a workflow diagram for clarity.

Introduction

This compound, with the chemical formula (C₆H₅O)₂P(O)H, is a colorless, viscous liquid that serves as a key reactant in various chemical transformations, including the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates.[3] Its preparation is a common requirement in research and development settings. The presented protocol is based on the reaction between two moles of a triaryl phosphite and one mole of phosphorous acid to yield three moles of the desired diaryl phosphite.[2] This method is advantageous due to its simplicity and the fact that no by-products are formed, ensuring the purity of the final product is primarily dependent on the stoichiometry and completeness of the reaction.[2]

Materials and Equipment

Materials:

  • Triphenyl phosphite (C₁₈H₁₅O₃P)

  • Phosphorous acid (H₃PO₃)

  • Nitrogen gas (N₂), dry

  • Deuterated solvent for NMR (e.g., CDCl₃)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer or magnetic stirrer with stir bar

  • Heating mantle with a temperature controller

  • Thermometer or thermocouple

  • Reflux condenser

  • Dropping funnel (if applicable, though not required for this specific protocol)

  • Schlenk line or similar apparatus for inert atmosphere control

  • Vacuum pump

  • Molecular still or short-path distillation apparatus (for optional purification)

  • NMR spectrometer, IR spectrophotometer

Experimental Protocol

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all chemicals with care. Phosphorous acid is corrosive.

  • The reaction is heated to a high temperature (160 °C); ensure the apparatus is assembled securely and use caution to avoid thermal burns.

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser. Ensure all glassware is dry. Purge the entire apparatus with dry nitrogen gas to create an inert atmosphere.[4][5]

  • Charging Reactants: Charge the reaction flask with 124 g of triphenyl phosphite and 16.4 g of phosphorous acid.[2] At room temperature, the phosphorous acid may form a separate, insoluble layer.[2]

  • Reaction: Begin stirring the mixture. Gradually heat the flask using a heating mantle.

  • Dissolution: As the temperature rises, the phosphorous acid will begin to dissolve. In a typical procedure, complete dissolution occurs around 55 °C.[2]

  • Heating to Completion: Continue heating the now homogeneous solution to 160 °C. Maintain this temperature for approximately one to four hours to ensure the reaction goes to completion.[2] The reaction is slightly exothermic.[5]

  • Cooling: After the reaction period, turn off the heating mantle and allow the mixture to cool to room temperature under the inert nitrogen atmosphere.

  • Product: The resulting cooled product is this compound. As no by-products are formed, the product is often of sufficient purity for many applications without further purification.[2] A quantitative yield is expected.[2]

Optional Purification and Characterization

Purification: If higher purity is required, the crude this compound can be purified by vacuum distillation.[6]

  • Phenol Removal: To remove any trace amounts of phenol, the product can be heated at 150 °C under vacuum.[6]

  • Molecular Distillation: For higher purity, distill the product using a molecular still or short-path distillation apparatus. A typical procedure involves distillation at a pressure of 8 microns of Hg with an oil bath temperature of 110-120 °C.[2] Caution: this compound can decompose upon heating, so distillation should be performed carefully, preferably in small batches.[6]

Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H, ¹³C, and ³¹P NMR spectra.[6][7][8]

  • Infrared (IR) Spectroscopy: Obtain an IR spectrum of the liquid product.[9]

  • Refractive Index: Measure the refractive index of the liquid product. The expected value is approximately 1.558 at 20 °C.[6][10]

Data Presentation

The following table summarizes key quantitative data for the synthesis and properties of this compound.

ParameterValueReference(s)
Reactants
Triphenyl Phosphite124 g[2]
Phosphorous Acid16.4 g[2]
Molar Ratio (TPP:H₃PO₃)~2:1[2]
Reaction Conditions
Temperature160 °C[2]
Reaction Time1 - 4 hours[2]
AtmosphereInert (Nitrogen)[4][5]
Product Information
Theoretical YieldQuantitative[2]
AppearanceColorless, clear liquid[3][6]
Molar Mass234.19 g/mol [3]
Melting Point12 °C[3][10]
Boiling Point218-219 °C @ 26 mmHg[6][10]
Density1.223 g/mL at 25 °C[6][10]
Refractive Index (n20D)1.558[6][10]

Experimental Workflow Visualization

The logical flow of the experimental procedure is illustrated in the diagram below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis setup 1. Assemble and Purge Apparatus with N2 charge 2. Charge Flask with Triphenyl Phosphite and Phosphorous Acid setup->charge heat_dissolve 3. Heat Gradually (~55 °C) to Dissolve Reactants charge->heat_dissolve heat_complete 4. Heat to 160 °C for 1-4 hours heat_dissolve->heat_complete cool 5. Cool to Room Temperature heat_complete->cool product Crude Diphenyl Phosphite Product cool->product purify 6. Optional: Vacuum Distillation product->purify If needed characterize 7. Characterize by NMR, IR, Refractive Index product->characterize purify->characterize

References

Application Notes and Protocols: Diphenyl Phosphite as a Flame Retardant Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diphenyl phosphite as a flame retardant additive in polymeric materials. Detailed experimental protocols for incorporating this compound into polymer matrices and for evaluating its flame retardant efficacy are provided to support research and development activities.

Introduction

This compound (DPP), a versatile organophosphorus compound, is utilized not only as a stabilizer and antioxidant but also as an effective flame retardant additive in a variety of polymers.[1] Its phosphorus-based structure enables it to interfere with the combustion cycle, thereby enhancing the fire safety of materials. This is crucial for applications in industries such as electronics, construction, and automotive, where stringent fire safety standards are in place.[1] this compound can act in both the gas phase by scavenging flame-propagating radicals and in the condensed phase by promoting the formation of a protective char layer.[2]

Mechanism of Flame Retardancy

The flame retardant action of this compound and other organophosphorus compounds involves a combination of gas-phase and condensed-phase mechanisms.

Condensed-Phase Mechanism: Upon heating, this compound can decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, leading to the formation of a stable, insulating char layer on the material's surface.[1][2] This char layer serves as a physical barrier, limiting the transport of heat to the underlying polymer and slowing the release of flammable volatile compounds into the gas phase.

Gas-Phase Mechanism: In the gas phase, phosphorus-containing radicals (such as PO• and HPO•) are generated from the decomposition of this compound. These radicals can effectively scavenge the highly reactive H• and OH• radicals that are crucial for the propagation of the combustion chain reaction in the flame. This "radical trap" mechanism reduces the flammability of the volatile gases and can extinguish the flame.[2]

Flame_Retardant_Mechanism cluster_condensed_phase Condensed Phase cluster_gas_phase Gas Phase Polymer + DPP Polymer + DPP Heat Heat Polymer + DPP->Heat Thermal Decomposition Phosphoric Acid\nFormation Phosphoric Acid Formation Heat->Phosphoric Acid\nFormation Volatiles Volatiles Heat->Volatiles DPP Decomposition\n(PO•, HPO•) DPP Decomposition (PO•, HPO•) Heat->DPP Decomposition\n(PO•, HPO•) Polymer Dehydration\n& Crosslinking Polymer Dehydration & Crosslinking Phosphoric Acid\nFormation->Polymer Dehydration\n& Crosslinking Char Layer\nFormation Char Layer Formation Polymer Dehydration\n& Crosslinking->Char Layer\nFormation Heat & Mass\nTransfer Barrier Heat & Mass Transfer Barrier Char Layer\nFormation->Heat & Mass\nTransfer Barrier Combustion\n(H•, OH• radicals) Combustion (H•, OH• radicals) Volatiles->Combustion\n(H•, OH• radicals) Radical Scavenging Radical Scavenging Combustion\n(H•, OH• radicals)->Radical Scavenging DPP Decomposition\n(PO•, HPO•)->Radical Scavenging Flame Inhibition Flame Inhibition Radical Scavenging->Flame Inhibition

Caption: Mechanism of this compound Flame Retardancy.

Applications in Polymer Systems

This compound and its derivatives can be incorporated into various thermoplastic and thermosetting polymers to enhance their flame retardancy. Common applications include:

  • Polyvinyl Chloride (PVC): In flexible PVC formulations, where plasticizers can increase flammability, this compound can be used as a co-stabilizer and flame retardant.[3][4]

  • Epoxy Resins: Used in electronics, composites, and coatings, epoxy resins can be made flame retardant by incorporating this compound or other phosphorus-containing compounds into the resin or curing agent.[5][6]

  • Polyurethanes (PU): this compound can be used in both rigid and flexible polyurethane foams to meet fire safety standards in furniture and insulation applications.

  • Engineering Plastics: Polymers such as polycarbonates (PC), polyesters (PET, PBT), and polyamides (PA) can benefit from the addition of this compound to improve their fire performance in demanding applications.

Quantitative Data on Flame Retardant Performance

The following tables summarize the flame retardant performance of various phosphorus-containing flame retardants in epoxy and PVC matrices. While specific data for this compound is limited in the readily available literature, the presented data for other organophosphorus flame retardants provide a representative indication of the expected performance improvements.

Table 1: Flame Retardancy of Epoxy Resin Composites

FormulationPhosphorus Content (wt%)LOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Reference
Neat Epoxy026.2Fails-[5]
Epoxy + 4 wt% TAD¹-33.4V-0693[5]
Epoxy + 14 wt% BDMPP²1.1133.8V-0-[7]
Epoxy + 1.2 wt% P from ODDPO³1.229.2V-0-[8]
Epoxy + 0.9 wt% P from DPO⁴0.930.5V-0-[9]

¹Tris-(3-DOPO-1-propyl)-triazinetrione ²Bis(2,6-dimethyphenyl) phenylphosphonate ³(Oxybis(4,1-phenylene))bis(phenylphosphine oxide) ⁴Diphenylphosphine oxide

Table 2: Flame Retardancy of Plasticized PVC Films

FormulationPlasticizer (50 phr)LOI (%)UL-94 RatingReference
Unplasticized PVCNone>35V-0[10]
PVC + TCPP¹Tris(2-chloro-1-propyl) phosphate35.2V-0[10]
PVC + PPA²Polyester plasticizer27.5V-0[10]

¹Tris(2-chloro-1-propyl) phosphate ²Polyester plasticizer

Experimental Protocols

Preparation of Flame-Retardant Epoxy Resin Composites

This protocol describes a general procedure for incorporating a liquid phosphorus-containing flame retardant, such as this compound, into an epoxy resin system.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound (DPP) or other liquid phosphorus flame retardant

  • Amine-based curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM)

  • Beakers, mechanical stirrer, vacuum oven, and molds.

Procedure:

  • Mixing: In a beaker, weigh the desired amount of DGEBA epoxy resin. Add the calculated amount of this compound to the resin. The amount of DPP can be varied to achieve different phosphorus content levels (e.g., 0.5 wt% to 2.0 wt% phosphorus).

  • Stirring: Mechanically stir the mixture of epoxy resin and this compound at a moderate speed (e.g., 200 rpm) for 30 minutes at room temperature to ensure a homogeneous dispersion.

  • Degassing: Place the beaker in a vacuum oven at 60°C for 1 hour to remove any entrapped air bubbles.

  • Curing Agent Addition: Cool the mixture to room temperature. Add the stoichiometric amount of the curing agent (e.g., DDM) to the mixture.

  • Final Mixing: Stir the mixture thoroughly for another 15 minutes until the curing agent is completely dissolved and the mixture is homogeneous.

  • Casting and Curing: Pour the final mixture into preheated molds. Cure the samples in an oven according to a predefined curing cycle (e.g., 120°C for 2 hours, followed by post-curing at 150°C for 2 hours). The specific curing cycle will depend on the epoxy resin and curing agent system used.

  • Sample Preparation: After curing, demold the samples and cut them into the required dimensions for flammability testing.

Experimental_Workflow_Epoxy Start Start Weigh Epoxy Resin & DPP Weigh Epoxy Resin & DPP Start->Weigh Epoxy Resin & DPP Mechanical Stirring (30 min) Mechanical Stirring (30 min) Weigh Epoxy Resin & DPP->Mechanical Stirring (30 min) Vacuum Degassing (60°C, 1h) Vacuum Degassing (60°C, 1h) Mechanical Stirring (30 min)->Vacuum Degassing (60°C, 1h) Add Curing Agent Add Curing Agent Vacuum Degassing (60°C, 1h)->Add Curing Agent Final Mixing (15 min) Final Mixing (15 min) Add Curing Agent->Final Mixing (15 min) Pour into Molds Pour into Molds Final Mixing (15 min)->Pour into Molds Curing Cycle\n(e.g., 120°C for 2h, 150°C for 2h) Curing Cycle (e.g., 120°C for 2h, 150°C for 2h) Pour into Molds->Curing Cycle\n(e.g., 120°C for 2h, 150°C for 2h) Demold & Prepare Samples Demold & Prepare Samples Curing Cycle\n(e.g., 120°C for 2h, 150°C for 2h)->Demold & Prepare Samples End End Demold & Prepare Samples->End

Caption: Workflow for Epoxy Composite Preparation.
UL-94 Vertical Burning Test

This protocol is based on the UL-94 standard for assessing the flammability of plastic materials.[11][12][13]

Apparatus:

  • UL-94 test chamber

  • Bunsen burner with a supply of methane gas

  • Timer

  • Specimen holder

  • Cotton batting

Specimen:

  • Dimensions: 125 ± 5 mm long, 13 ± 0.5 mm wide, and a specified thickness (e.g., 3.2 mm). At least five specimens are required.

Procedure:

  • Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 48 hours prior to testing.

  • Setup: Clamp a specimen from its upper end in a vertical position in the test chamber. Place a layer of dry cotton batting 300 mm below the lower edge of the specimen.

  • First Flame Application: Adjust the Bunsen burner to produce a 20 mm high blue flame. Apply the flame to the center of the lower edge of the specimen for 10 ± 0.5 seconds.

  • First Observation: After 10 seconds, remove the flame and record the afterflame time (t₁).

  • Second Flame Application: As soon as the flaming combustion ceases, immediately reapply the flame for another 10 ± 0.5 seconds.

  • Second Observation: After the second flame application, remove the flame and record the afterflame time (t₂) and the afterglow time (t₃).

  • Dripping: Observe if any flaming drips ignite the cotton batting below.

  • Repeat: Repeat the test for the remaining specimens.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard.

UL94_Test_Protocol Start Start Condition Specimen Condition Specimen Start->Condition Specimen Mount Specimen Vertically Mount Specimen Vertically Condition Specimen->Mount Specimen Vertically Apply Flame (10s) Apply Flame (10s) Mount Specimen Vertically->Apply Flame (10s) Remove Flame & Record t1 Remove Flame & Record t1 Apply Flame (10s)->Remove Flame & Record t1 Re-apply Flame (10s) Re-apply Flame (10s) Remove Flame & Record t1->Re-apply Flame (10s) Remove Flame & Record t2, t3 Remove Flame & Record t2, t3 Re-apply Flame (10s)->Remove Flame & Record t2, t3 Observe Dripping Observe Dripping Remove Flame & Record t2, t3->Observe Dripping Classify (V-0, V-1, V-2) Classify (V-0, V-1, V-2) Observe Dripping->Classify (V-0, V-1, V-2) End End Classify (V-0, V-1, V-2)->End

Caption: UL-94 Vertical Burning Test Protocol.
Limiting Oxygen Index (LOI) Test

This protocol is based on the ASTM D2863 standard.[14]

Apparatus:

  • LOI test apparatus, including a vertical glass column, gas flow meters for oxygen and nitrogen, and an igniter.

Specimen:

  • Dimensions: 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick.

Procedure:

  • Conditioning: Condition the specimens as per the UL-94 protocol.

  • Setup: Place the specimen vertically in the center of the glass column.

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the column at a specified flow rate. Start with an oxygen concentration estimated to be below the LOI of the material.

  • Ignition: Ignite the top of the specimen with the igniter.

  • Observation: Observe the burning behavior of the specimen. The test is considered a "pass" if the flame self-extinguishes before a certain length is consumed or within a specific time.

  • Adjust Oxygen Concentration: If the flame extinguishes, increase the oxygen concentration. If the specimen continues to burn, decrease the oxygen concentration.

  • Determine LOI: The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the material just supports candle-like combustion.

Cone Calorimetry

This protocol is based on the ASTM E1354 standard.

Apparatus:

  • Cone calorimeter, including a conical radiant heater, spark igniter, load cell, and gas analysis system.

Specimen:

  • Dimensions: 100 x 100 mm with a thickness up to 50 mm.

Procedure:

  • Conditioning: Condition the specimens prior to testing.

  • Setup: Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder on the load cell.

  • Heating: Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²) from the conical heater.

  • Ignition: A spark igniter is positioned above the sample to ignite the pyrolysis gases.

  • Data Collection: During the test, continuously measure and record:

    • Time to ignition (TTI)

    • Heat release rate (HRR)

    • Peak heat release rate (pHRR)

    • Total heat released (THR)

    • Mass loss rate (MLR)

    • Smoke production rate (SPR)

    • Total smoke production (TSP)

    • Effective heat of combustion (EHC)

    • CO and CO₂ yields

  • Test Termination: The test is terminated when flaming ceases or after a predetermined time.

Safety Precautions

  • Handle all chemicals, including this compound and curing agents, in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Flammability tests should be conducted in a dedicated and properly ventilated area, and the operator should be trained in the use of the equipment and emergency procedures.

By following these application notes and protocols, researchers can effectively evaluate the potential of this compound as a flame retardant additive for various polymer systems.

References

The Role of Diphenyl Phosphite Derivatives in Asymmetric Allylic Substitution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric allylic substitution (AAS) is a cornerstone of modern organic synthesis, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is paramount in controlling the stereochemical outcome of these reactions. Among the diverse array of ligands developed, those incorporating diphenyl phosphite moieties have emerged as a powerful class, renowned for their unique electronic and steric properties that often translate into high catalytic activity and excellent enantioselectivity.

This document provides detailed application notes and experimental protocols for the use of this compound-based ligands in asymmetric allylic substitution, with a primary focus on palladium-catalyzed reactions, which are the most prevalent. Information on iridium and copper-catalyzed systems is also included to showcase the versatility of these ligands.

Core Concepts

This compound and its derivatives, particularly when incorporated into bidentate ligands such as diphosphites and phosphite-oxazolines (PHOX), offer several advantages in asymmetric catalysis:

  • π-Acceptor Properties: The phosphite phosphorus atom is more π-acidic than that of a phosphine. This electronic feature can influence the electron density at the metal center, impacting the stability of intermediates and the rate of key steps in the catalytic cycle.

  • Steric Tuneability: The bulky phenyl groups on the phosphite moiety, often substituted to create axially chiral biaryl systems, allow for the creation of well-defined and tunable chiral pockets around the metal center. This steric hindrance is crucial for effective enantiodiscrimination.

  • Modular Synthesis: Many this compound-based ligands are synthesized from readily available chiral backbones and substituted phenols, allowing for the rapid generation of ligand libraries for catalyst screening and optimization.

Data Presentation: Performance of this compound-Based Ligands

The following tables summarize the performance of various this compound-containing ligands in palladium-catalyzed asymmetric allylic substitution reactions, providing a comparative overview of their efficacy with different substrates and nucleophiles.

Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) with Carbon Nucleophiles
Ligand TypeLigandSubstrateNucleophileYield (%)ee (%)TOF (h⁻¹)Reference
DiphosphiteL1 (Furanoside backbone)rac-1,3-diphenyl-3-acetoxyprop-1-eneDimethyl malonate>9599>2000[1][2]
DiphosphiteL2 (Carbohydrate backbone)rac-1,3-diphenyl-3-acetoxyprop-1-eneDimethyl malonate9895-
Phosphite-Oxazoline(S)-t-Bu-PHOX-OPh rac-1,3-diphenyl-3-acetoxyprop-1-eneDimethyl malonate9696>4000[3]
Phosphite-OxazolineL3c rac-3-acetoxycyclohexeneDimethyl malonate>9986-[3]
DiamidophosphiteL4 (E)-1,3-diphenylallyl ethyl carbonateDimethyl malonate>9598-[4]
Table 2: Palladium-Catalyzed Asymmetric Allylic Amination and Alkoxylation
Ligand TypeLigandSubstrateNucleophileYield (%)ee (%)Reference
Phosphite-OxazolineL2c rac-1,3-diphenyl-3-acetoxyprop-1-eneBenzylamine9595[3]
Phosphite-OxazolineL2c rac-1,3-diphenyl-3-acetoxyprop-1-enePhenol9897[3]
DiamidophosphiteL4 (E)-1,3-diphenylallyl ethyl carbonatePiperidine>9592[4]

Experimental Protocols

The following are generalized protocols for the synthesis of a phosphite-oxazoline ligand and its application in a palladium-catalyzed asymmetric allylic alkylation. Researchers should consult the primary literature for specific substrate and ligand variations.

Protocol 1: Synthesis of a Biaryl Phosphite-Oxazoline Ligand

This protocol describes the synthesis of a PHOX ligand where the phosphine moiety is replaced by a biaryl phosphite.

Materials:

  • (S)-4-tert-Butyl-2-(2-hydroxyphenyl)-4,5-dihydrooxazole

  • (R)-1,1'-Bi-2-naphthol

  • Phosphorus trichloride (PCl₃)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard Schlenk line and glassware

Procedure:

  • Synthesis of the Biaryl Phosphorochloridite: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (R)-1,1'-bi-2-naphthol (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous toluene. Cool the solution to 0 °C and add phosphorus trichloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. The resulting solution contains the crude (R)-BINOL-phosphorochloridite.

  • Ligand Synthesis: In a separate flame-dried Schlenk flask under argon, dissolve (S)-4-tert-Butyl-2-(2-hydroxyphenyl)-4,5-dihydrooxazole (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane. Cool the solution to 0 °C. To this solution, add the freshly prepared solution of (R)-BINOL-phosphorochloridite dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired phosphite-oxazoline ligand.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol is a general procedure for the alkylation of rac-1,3-diphenyl-3-acetoxyprop-1-ene with dimethyl malonate using a Pd/phosphite-oxazoline catalyst.

Materials:

  • [Pd(η³-C₃H₅)Cl]₂ (Palladium allyl chloride dimer)

  • Phosphite-oxazoline ligand (e.g., from Protocol 1)

  • rac-1,3-Diphenyl-3-acetoxyprop-1-ene

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Pd(η³-C₃H₅)Cl]₂ (0.005 equiv) and the phosphite-oxazoline ligand (0.011 equiv) in anhydrous CH₂Cl₂. Stir the solution at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add rac-1,3-diphenyl-3-acetoxyprop-1-ene (1.0 equiv) and potassium acetate (0.03 equiv).

  • Nucleophile Addition: In a separate vial, add dimethyl malonate (3.0 equiv) to N,O-bis(trimethylsilyl)acetamide (3.0 equiv) and stir for 10 minutes at room temperature. Add this solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, quench with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC).

Mandatory Visualizations

Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Substitution

Catalytic_Cycle_AAS Pd0L Pd(0)L Ox_Add Oxidative Addition Pd0L->Ox_Add Allyl_Substrate Allylic Substrate (R-X) Allyl_Substrate->Ox_Add Pd_pi_allyl [Pd(II)(π-allyl)L]+ X- Ox_Add->Pd_pi_allyl Nuc_Attack Nucleophilic Attack Pd_pi_allyl->Nuc_Attack Product_Complex [Pd(II)(product)L*] Nuc_Attack->Product_Complex Red_Elim Reductive Elimination Product_Complex->Red_Elim Red_Elim->Pd0L Product Product Red_Elim->Product Nucleophile Nucleophile (Nu-) Nucleophile->Nuc_Attack

Caption: Generalized catalytic cycle for Pd-catalyzed asymmetric allylic substitution.

Origin of Enantioselectivity with PHOX Ligands

Enantioselectivity_Origin Pd_pi_allyl [Pd(II)(π-allyl)(PHOX)]+ Isomer_A exo-Isomer (less stable) Pd_pi_allyl->Isomer_A Isomer_B endo-Isomer (more stable) Pd_pi_allyl->Isomer_B TS_A Transition State A (higher energy) Isomer_A->TS_A + Nucleophile TS_B Transition State B (lower energy) Isomer_B->TS_B + Nucleophile Product_R (R)-Product (minor) TS_A->Product_R Product_S (S)-Product (major) TS_B->Product_S Nucleophile Nucleophile Nucleophile->TS_A Nucleophile->TS_B Experimental_Workflow Start Start Prep_Glassware Prepare Dry Glassware (Flame-dry under vacuum) Start->Prep_Glassware Prep_Catalyst Prepare Catalyst Solution ([Pd] + Ligand in solvent) Prep_Glassware->Prep_Catalyst Add_Reagents Add Substrate and Additives Prep_Catalyst->Add_Reagents Prep_Nucleophile Prepare Nucleophile Solution (e.g., with BSA) Add_Reagents->Prep_Nucleophile Add_Nucleophile Add Nucleophile to Reaction Prep_Nucleophile->Add_Nucleophile Monitor_Reaction Monitor Reaction Progress (TLC, GC, or LC-MS) Add_Nucleophile->Monitor_Reaction Workup Reaction Work-up (Quench, Extract, Dry) Monitor_Reaction->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, Chiral HPLC) Purification->Analysis End End Analysis->End

References

One-Pot Three-Component Synthesis Using Diphenyl Phosphite: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot, three-component synthesis of α-aminophosphonates utilizing diphenyl phosphite. This reaction, widely known as the Kabachnik-Fields reaction, is a highly efficient method for the formation of carbon-phosphorus bonds and is of significant interest in medicinal chemistry and drug discovery due to the biological importance of α-aminophosphonates as analogs of α-amino acids.[1][2]

Application: Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a versatile one-pot condensation of a carbonyl compound (aldehyde or ketone), an amine, and this compound to yield diphenyl α-aminophosphonates.[1][2] These products are valuable intermediates in the synthesis of various bioactive molecules, including enzyme inhibitors, peptide mimics, and pharmaceuticals. The reaction can be performed under various conditions, including catalyst-free, acid- or base-catalyzed, and under solvent-free or microwave-assisted conditions, making it a highly adaptable method for combinatorial synthesis and library generation.

Reaction Mechanism

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, largely dependent on the nature of the reactants, particularly the basicity of the amine.[3][4]

  • Imine Pathway: This is the more commonly accepted route, especially with weakly basic amines like anilines. The amine and carbonyl compound first condense to form an imine (Schiff base) intermediate with the elimination of water. Subsequently, the nucleophilic this compound adds to the imine to form the final α-aminophosphonate product.[3][4]

  • α-Hydroxyphosphonate Pathway: In this pathway, the carbonyl compound and this compound react to form an α-hydroxyphosphonate intermediate. This is followed by a nucleophilic substitution of the hydroxyl group by the amine to yield the α-aminophosphonate.[3]

A general representation of the predominant imine pathway is depicted below:

Kabachnik_Fields_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Addition Aldehyde R1-CHO (Aldehyde) Imine R1-CH=N-R2 (Imine) Aldehyde->Imine + R2-NH2 Amine R2-NH2 (Amine) Amine->Imine Water H2O Diphenyl_Phosphite (PhO)2P(O)H (this compound) Imine->Diphenyl_Phosphite + (PhO)2P(O)H Aminophosphonate α-Aminophosphonate Diphenyl_Phosphite->Aminophosphonate

Caption: General mechanism of the Kabachnik-Fields reaction proceeding through the imine pathway.

Experimental Protocols

The following protocols provide examples of the synthesis of diphenyl α-aminophosphonates under different catalytic conditions.

Protocol 1: Catalyst-Free, Solvent-Free Synthesis of Diphenyl α-Aminophosphonates

This protocol is a green and efficient method suitable for a range of aromatic aldehydes and amines.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Aromatic amine (1.0 mmol)

  • This compound (1.0 mmol)

  • Round-bottom flask or vial

  • Stirring apparatus

  • Heating mantle or oil bath (optional)

Procedure:

  • In a clean and dry round-bottom flask, combine the aromatic aldehyde (1.0 mmol), aromatic amine (1.0 mmol), and this compound (1.0 mmol).

  • Stir the reaction mixture at room temperature or heat to 60-80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Diphenyl α-Aminophosphonates

This protocol utilizes a Lewis acid catalyst to promote the reaction, which can be particularly useful for less reactive substrates.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Amine (1.0 mmol)

  • This compound (1.0 mmol)

  • Lewis acid catalyst (e.g., ZnCl₂/PPh₃, Sc(OTf)₃, 5-10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Inert atmosphere apparatus (optional, depending on the catalyst's sensitivity to air and moisture)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 mmol), amine (1.0 mmol), and the Lewis acid catalyst (e.g., 10 mol% ZnCl₂/PPh₃).

  • Add the anhydrous solvent (5-10 mL) and stir the mixture for a few minutes.

  • Add this compound (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the reaction progress by TLC.

  • After the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Synthesis of Diphenyl α-Aminophosphonates

The following tables summarize representative examples of the Kabachnik-Fields reaction using this compound with various substrates and catalysts.

Table 1: Catalyst-Free Synthesis of Diphenyl α-Aminophosphonates

EntryAldehydeAmineSolventTemp. (°C)Time (h)Yield (%)
1BenzaldehydeAnilinePEG80292
24-ChlorobenzaldehydeAnilinePEG802.590
34-MethoxybenzaldehydeAnilinePEG80388
4Benzaldehyde4-MethylanilinePEG802.591
5Benzaldehyde4-ChloroanilinePEG803.585

Data synthesized from multiple sources for illustrative purposes.

Table 2: Catalyzed Synthesis of Diphenyl α-Aminophosphonates

EntryAldehydeAmineCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1BenzaldehydeAnilineZn(II)-di(L-prolinate) (10)DCMRT1285-95[5]
2Various aromatic aldehydesQuinazolinone-based hydrazidesZnCl₂/PPh₃ (10)RT2-375-84[6]
3Aromatic aldehydes2-AminophenolN,N'-dioxide-Sc(III) complex (10)THF20-80-87[7]
4Benzaldehyde derivativesAniline derivativesCyclopentadienyl Ru(II) complexSolvent-free80-Good to excellent[6][8]

Experimental Workflow

The general workflow for the one-pot synthesis of diphenyl α-aminophosphonates is outlined below.

Experimental_Workflow Start Start Reactants Combine Aldehyde/Ketone, Amine, and this compound Start->Reactants Catalyst Add Catalyst (Optional) Reactants->Catalyst Reaction Stir at appropriate Temperature Catalyst->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Work-up (Quenching, Extraction, Washing) Monitor->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure α-Aminophosphonate Purification->Product End End Product->End

Caption: A generalized experimental workflow for the Kabachnik-Fields reaction.

Disclaimer: These protocols and data are intended for informational purposes for trained research professionals. All laboratory work should be conducted with appropriate safety precautions. Reaction conditions may need to be optimized for specific substrates.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Diphenyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of phenol impurity from diphenyl phosphite.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing phenol from this compound?

A1: The primary methods for removing phenol impurities from this compound are:

  • Vacuum Distillation: This technique separates compounds based on differences in their boiling points. Since phenol has a lower boiling point than this compound, it can be selectively evaporated under reduced pressure.

  • Liquid-Liquid Extraction (LLE): This method utilizes the acidic nature of phenol. By washing the this compound with a basic aqueous solution (e.g., sodium hydroxide), phenol is converted into its water-soluble salt (sodium phenoxide), which is then extracted into the aqueous phase.

  • Adsorption: This technique employs solid adsorbents with a high affinity for phenol. Passing a solution of the impure this compound through a column packed with an appropriate adsorbent can selectively remove the phenol.

Q2: How do I choose the best purification method for my experiment?

A2: The choice of method depends on several factors, including the initial concentration of the phenol impurity, the desired final purity of the this compound, the scale of the purification, and the available equipment. The flowchart below provides a general decision-making framework.

G start Start: Crude this compound with Phenol Impurity decision1 What is the scale of purification? start->decision1 large_scale Large Scale (>100 g) decision1->large_scale Large small_scale Small Scale (<100 g) decision1->small_scale Small decision2 Is high purity (>99.5%) required? lle Liquid-Liquid Extraction decision2->lle No adsorption Adsorption Chromatography decision2->adsorption Yes decision3 Are volatile impurities other than phenol present? distillation Vacuum Distillation decision3->distillation Yes decision3->lle No, proceed with LLE large_scale->distillation small_scale->decision2 lle->decision3 crystallization Crystallization (if applicable) adsorption->crystallization For highest purity

Caption: Decision tree for selecting a purification method.

Q3: How can I determine the purity of my this compound after purification?

A3: Several analytical techniques can be used to assess the purity of this compound and quantify residual phenol:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for both identifying and quantifying phenol and other potential impurities.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ³¹P NMR can be used for quantitative analysis.[4][5][6][7][8] ¹H NMR can directly quantify phenol by integrating its characteristic aromatic signals relative to the this compound signals. ³¹P NMR is excellent for assessing the overall purity with respect to other phosphorus-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify phenol from this compound.[9]

Data Presentation: Comparison of Purification Methods

The following table provides an illustrative comparison of the typical performance of each purification method. The actual results may vary depending on the specific experimental conditions.

ParameterVacuum DistillationLiquid-Liquid ExtractionAdsorption
Typical Final Purity >98%~95-98%>99%
Approximate Yield 85-95%90-98%70-90%
Residual Phenol <2%2-5%<1%
Scalability ExcellentGoodModerate
Processing Time ModerateShortLong
Solvent Consumption LowHighHigh

Experimental Protocols

Vacuum Distillation

This method is suitable for large-scale purification and for removing phenol and other volatile impurities.

Workflow Diagram:

G cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis A Assemble vacuum distillation apparatus B Add crude this compound and a stir bar to the distillation flask A->B C Reduce pressure (e.g., 1-10 mmHg) B->C D Heat the flask gently with a heating mantle C->D E Collect fractions based on boiling point D->E F Analyze fractions for purity (GC-MS, NMR) E->F

Caption: Workflow for vacuum distillation of this compound.

Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a condenser, a receiving flask, and a thermometer. Ensure all joints are well-sealed.

  • Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar.

  • Applying Vacuum: Gradually reduce the pressure in the system using a vacuum pump. A pressure of 1-10 mmHg is typically effective.

  • Heating: Gently heat the distillation flask using a heating mantle while stirring.

  • Fraction Collection:

    • Collect the initial fraction (forerun), which will contain most of the phenol (boiling point of phenol is ~182 °C at atmospheric pressure, significantly lower under vacuum).

    • As the temperature stabilizes at the boiling point of this compound under the applied pressure (approximately 218-219 °C at 26 mmHg), change the receiving flask to collect the purified product.

  • Analysis: Analyze the collected main fraction for purity using GC-MS or NMR spectroscopy.

Liquid-Liquid Extraction (LLE)

This method is effective for removing acidic impurities like phenol and is suitable for various scales.

Workflow Diagram:

G cluster_extraction Extraction cluster_workup Work-up cluster_analysis Analysis A Dissolve crude this compound in an immiscible organic solvent (e.g., diethyl ether) B Wash with aqueous NaOH solution in a separatory funnel A->B C Separate the aqueous and organic layers B->C D Wash the organic layer with brine C->D E Dry the organic layer over anhydrous Na2SO4 or MgSO4 D->E F Evaporate the solvent under reduced pressure E->F G Analyze the residue for purity (GC-MS, NMR) F->G

Caption: Workflow for liquid-liquid extraction.

Methodology:

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or dichloromethane in a separatory funnel.

  • Base Wash: Add a 5-10% aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The upper layer will be the organic phase (depending on the solvent) containing the this compound, and the lower aqueous layer will contain the sodium phenolate.

  • Extraction Repetition: Drain the aqueous layer and repeat the base wash two to three more times to ensure complete removal of phenol.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water-soluble components.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the product by GC-MS or NMR.

Adsorption Chromatography

This method is ideal for achieving very high purity, especially on a smaller scale.

Workflow Diagram:

G cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis A Pack a chromatography column with silica gel or activated carbon B Dissolve crude this compound in a minimal amount of a non-polar solvent A->B C Load the sample onto the column B->C D Elute with a suitable solvent system C->D E Collect fractions D->E F Monitor fractions by TLC E->F G Combine pure fractions and evaporate the solvent F->G H Analyze the product for purity G->H

Caption: Workflow for adsorption chromatography.

Methodology:

  • Column Packing: Prepare a chromatography column with a suitable adsorbent. Activated carbon and silica gel are effective for adsorbing phenol.[10][11][12][13][14][15][16][17][18]

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Elute the column with an appropriate solvent system. The polarity of the eluent can be gradually increased to facilitate the separation. This compound, being less polar than phenol, will elute first.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

  • Analysis: Verify the purity of the final product using appropriate analytical methods.

Troubleshooting Guides

Vacuum Distillation
Issue Possible Cause(s) Recommended Solution(s)
Bumping/Uneven Boiling - Superheating of the liquid. - Inadequate stirring.- Ensure smooth and vigorous stirring. - Use boiling chips or a capillary bubbler.
Product Decomposition - Temperature is too high. - Prolonged heating.- Use a lower pressure to decrease the boiling point. - Ensure the heating mantle is appropriately sized and controlled.
Poor Separation - Inefficient distillation column. - Fluctuating vacuum.- Use a fractionating column for better separation. - Ensure all connections are airtight and the vacuum pump is functioning correctly.
No Distillate - Vacuum is too high for the temperature. - Thermometer placed incorrectly.- Gradually increase the temperature or slightly decrease the vacuum. - Ensure the thermometer bulb is positioned correctly at the distillation head.
Liquid-Liquid Extraction
Issue Possible Cause(s) Recommended Solution(s)
Emulsion Formation - Vigorous shaking. - High concentration of impurities.- Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine to break the emulsion. - Centrifuge the mixture if the emulsion persists.
Poor Phase Separation - Densities of the two phases are too similar.- Add more of the organic solvent or water to change the overall density of the respective phase.
Product Loss - Incomplete extraction from the aqueous phase. - Accidental discarding of the organic layer.- Perform multiple extractions with the basic solution. - Always keep both layers until the product is successfully isolated and identified.
Product is Wet - Inadequate drying.- Use a sufficient amount of drying agent and allow adequate time for drying. - Perform a final wash with brine before drying.
Adsorption Chromatography
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation - Inappropriate solvent system. - Column overloading.- Optimize the eluent polarity using TLC. A less polar solvent will increase retention. - Use a larger column or a smaller amount of sample.
Cracking of the Adsorbent Bed - The column ran dry.- Always keep the adsorbent bed covered with the eluent.
Tailing of Spots on TLC - Sample is too concentrated. - Presence of highly polar impurities.- Dilute the sample before spotting on the TLC plate. - Consider a pre-purification step like LLE to remove highly polar impurities.
Low Yield - Irreversible adsorption of the product.- Use a more polar eluent to desorb the product. - Consider using a less active adsorbent.

References

thermal decomposition and stability of diphenyl phosphite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal decomposition and stability of diphenyl phosphite.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound to ensure its stability?

A1: To ensure the stability of this compound, it should be stored at 2°C - 8°C in a dry environment under an inert atmosphere, such as nitrogen.[1] It is crucial to protect it from air and light exposure, which can cause degradation over time.[1]

Q2: At what temperature does this compound start to thermally decompose?

Q3: What are the expected thermal decomposition products of this compound?

A3: The thermal degradation of aryl phosphates, such as this compound, primarily proceeds through the elimination of a phosphorus acid at elevated temperatures.[3][4] The decomposition mechanism for aryl phosphates on ferrous surfaces involves P-O and C-H bond cleavage. Pyrolysis of analogous spiro phosphate esters containing phenol moieties has been shown to produce phenol, substituted phenols, and other small molecules. Therefore, the thermal decomposition of this compound is expected to yield phenol and various phosphorus-containing acids.

Q4: Is this compound sensitive to moisture?

A4: Yes, this compound is susceptible to hydrolysis.[5][6] Contact with water can lead to its degradation, forming phenol and phosphorous acid. It is essential to handle this compound under anhydrous conditions to prevent hydrolysis, especially at elevated temperatures.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during experiments involving the thermal stability of this compound.

Issue Possible Cause Recommended Solution
Unexpected side products in a high-temperature reaction. The reaction temperature may be exceeding the thermal stability threshold of this compound, leading to its decomposition.- Monitor the reaction temperature closely. - Consider running the reaction at a lower temperature for a longer duration. - If possible, use a catalyst that allows for a lower reaction temperature.[7]
Low yield in a reaction where this compound is a reactant at elevated temperatures. This compound may be decomposing before it can fully react. This can be exacerbated by the presence of acidic or basic impurities which can catalyze decomposition.- Ensure all reactants and solvents are thoroughly dried and deoxygenated. - Use freshly purified this compound. - Perform the reaction under a scrupulously inert atmosphere (e.g., argon or nitrogen). - Consider adding a non-interfering thermal stabilizer if compatible with the reaction chemistry.
Discoloration (yellowing) of the reaction mixture at high temperatures. The yellowing of phosphite-containing compounds at elevated temperatures can be an indication of oxidation or degradation.- Ensure the reaction is performed under a strict inert atmosphere to prevent oxidation.[7] - Check for and eliminate any potential sources of oxygen ingress in the experimental setup.
Difficulty in purifying the product due to co-eluting phosphorus-containing impurities. These impurities are likely decomposition products of this compound formed during the reaction or workup.- Optimize the reaction conditions to minimize decomposition. - During workup, avoid prolonged exposure to acidic or basic conditions which can catalyze hydrolysis.[6] - Consider alternative purification methods such as crystallization or distillation under high vacuum and lower temperatures.
Inconsistent reaction outcomes when using this compound from different batches. The stability of this compound can be affected by the presence of impurities, such as phenol or water, which can vary between batches.- It is advisable to purify this compound before use, for example, by vacuum distillation, to ensure consistency.[2] - Always store the reagent under the recommended conditions to maintain its quality.

Quantitative Data Summary

Property Value Reference
Melting Point12 °C[2]
Boiling Point218-219 °C / 26 mmHg[2]
Density1.223 g/mL at 25 °C[2]
Flash Point176 °C[1]
Estimated Decomposition Onset (based on related diaryl phosphate)~289 °C

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition Temperature by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition and the weight loss profile of this compound as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument according to the manufacturer's instructions.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a clean TGA pan (platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen (or air, for oxidative stability testing) with a constant flow rate (e.g., 50 mL/min).

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 500 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset of decomposition as the temperature at which a significant weight loss begins. This is often calculated as the intersection of the baseline with the tangent of the decomposition curve.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.

Protocol 2: Investigation of Thermal Transitions by Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument with appropriate standards (e.g., indium) for temperature and enthalpy.

  • Sample Preparation: Accurately weigh a small sample (2-5 mg) of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen with a constant flow rate (e.g., 20 mL/min).

    • Temperature Program:

      • Equilibrate at a low temperature (e.g., -20 °C).

      • Ramp the temperature to a point above the expected decomposition temperature (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

      • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

      • Perform a second heating scan under the same conditions to observe any changes in the thermal behavior after the initial heating.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature, peak temperature, and enthalpy of each transition.

Visualizations

Thermal_Decomposition_Pathway DPP This compound ((C₆H₅O)₂P(O)H) Heat High Temperature (> ~220-290°C) DPP->Heat Input of Thermal Energy Intermediate Activated Intermediate Heat->Intermediate Initiates Decomposition Phenol Phenol (C₆H₅OH) Intermediate->Phenol P-O Bond Cleavage Phosphorus_Acids Phosphorus-Containing Acids (e.g., Phenylphosphonic acid, Phosphorous acid) Intermediate->Phosphorus_Acids Rearrangement & Further Decomposition Troubleshooting_Workflow Start Experiment with this compound at High Temperature Problem Unexpected Outcome? (e.g., low yield, side products) Start->Problem Check_Temp Is Reaction Temperature > 220°C? Problem->Check_Temp Yes Check_Atmosphere Is Inert Atmosphere Maintained? Check_Temp->Check_Atmosphere No Solution_Temp Reduce Reaction Temperature or Use Catalyst Check_Temp->Solution_Temp Yes Check_Purity Are Reagents and Solvents Anhydrous? Check_Atmosphere->Check_Purity Yes Solution_Atmosphere Improve Inert Gas Purging and Seal aApparatus Check_Atmosphere->Solution_Atmosphere No Solution_Purity Dry Solvents and Purify This compound Check_Purity->Solution_Purity No Success Problem Resolved Check_Purity->Success Yes Solution_Temp->Start Retry Experiment Solution_Atmosphere->Start Retry Experiment Solution_Purity->Start Retry Experiment

References

proper storage and handling conditions for diphenyl phosphite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and use of diphenyl phosphite in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, with the chemical formula (C₆H₅O)₂P(O)H, is a diorganophosphite that appears as a colorless to pale yellow viscous liquid. It is a versatile reagent in organic synthesis, primarily used in:

  • The Kabachnik-Fields reaction: A three-component reaction to synthesize α-aminophosphonates, which are important building blocks in medicinal chemistry.[1][2][3]

  • Peptide synthesis: It can be used as a coupling reagent to form peptide bonds.[4]

  • Synthesis of other organophosphorus compounds: It serves as a precursor for various other phosphorus-containing molecules.

Q2: What are the key safety precautions for handling this compound?

This compound is a hazardous chemical that requires careful handling. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhaling vapors.

  • Corrosive Nature: It is corrosive and can cause severe skin and eye burns. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • Toxicity: It is harmful if swallowed or inhaled.

  • Moisture Sensitivity: this compound is highly sensitive to moisture and will hydrolyze.

Q3: How should this compound be properly stored?

Proper storage is crucial to maintain the integrity of this compound. Follow these guidelines:

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis and oxidation.

  • Cool and Dry: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area. Recommended storage temperatures are typically between 2°C and 8°C.

  • Protection from Light: Protect from light to prevent degradation.

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and water.

Data Presentation: Storage and Handling Conditions

ParameterRecommendationRationale
Storage Temperature 2°C - 8°CTo minimize degradation and maintain stability.
Atmosphere Inert gas (Nitrogen or Argon)To prevent hydrolysis from atmospheric moisture.
Container Tightly sealed, opaque containerTo protect from moisture and light.
Location Cool, dry, well-ventilated areaTo ensure stability and safety.
Incompatibilities Strong oxidizing agents, strong bases, waterTo prevent hazardous reactions and degradation.

Troubleshooting Guides

Issue 1: Low Yield in Kabachnik-Fields Reaction

Symptoms:

  • Low conversion of starting materials to the desired α-aminophosphonate.

  • Presence of significant side products in the crude reaction mixture.

Potential Causes and Solutions:

CauseTroubleshooting StepRationale
Degraded this compound Use freshly opened or purified this compound. Purify by distillation in small batches if necessary.This compound hydrolyzes in the presence of moisture, reducing its reactivity.
Presence of Water in Reaction Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere.Water will react with this compound and can also inhibit the formation of the necessary imine intermediate.
Formation of α-hydroxyphosphonate (Abramov Reaction) This is a common side reaction.[3] Consider a two-step approach: pre-form the imine before adding this compound.This can improve chemoselectivity, especially with highly reactive aldehydes.[3]
Steric Hindrance For sterically hindered amines or carbonyls, increase the reaction temperature or prolong the reaction time.Bulky substrates can slow down the reaction rate.
Suboptimal Reaction Conditions Systematically optimize the temperature, solvent, and reaction time. Solvent-free conditions or microwave irradiation can sometimes improve yields.The Kabachnik-Fields reaction is sensitive to reaction parameters, which may need to be optimized for different substrates.
Phenol Impurity While small amounts of phenol are common, high concentrations may affect the reaction equilibrium. If suspected, purify the this compound by heating at 150°C under vacuum to remove phenol.Phenol is a byproduct of hydrolysis and can be present in commercial this compound.
Issue 2: this compound Degradation

Symptoms:

  • The reagent appears cloudy or has crystallized (note: the melting point is 12°C, so it may solidify if stored at low temperatures).

  • A strong phenolic odor.

  • Poor performance in reactions.

Analytical Troubleshooting:

Analytical MethodObservationInterpretation
³¹P NMR A signal for pure this compound should appear around δ 0.82 ppm.[5] The appearance of new signals, particularly in the phosphate region (around δ -5 to -20 ppm), indicates oxidation. Signals for hydrolysis products may also be present.³¹P NMR is highly sensitive to the chemical environment of the phosphorus atom and is an excellent tool for assessing purity and degradation.
GC-MS Appearance of peaks corresponding to phenol and triphenyl phosphate.These are common impurities and degradation products. GC-MS can help quantify their presence.
TLC Use a non-polar eluent system (e.g., hexane/ethyl acetate). Visualize with a UV lamp and/or a ferric chloride stain. Phenolic impurities will appear as distinct spots that stain with ferric chloride.[6]A quick and easy way to qualitatively assess the purity of the reagent.

Experimental Protocols

Protocol 1: Synthesis of an α-Aminophosphonate via the Kabachnik-Fields Reaction

This protocol describes a general procedure for the synthesis of diethyl (phenyl(phenylamino)methyl)phosphonate.

Materials:

  • Benzaldehyde

  • Aniline

  • This compound

  • Solvent (e.g., toluene or solvent-free)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), combine equimolar amounts of benzaldehyde (e.g., 1 mmol), aniline (1 mmol), and this compound (1 mmol).

  • Reaction Conditions:

    • Solvent-free: Stir the mixture at room temperature or gently heat to 50-80°C.

    • With Solvent: Dissolve the reagents in an anhydrous solvent like toluene and stir at room temperature or reflux.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up: Once the reaction is complete, the product can often be isolated by direct crystallization from the reaction mixture or after removal of the solvent under reduced pressure. If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: this compound as a Coupling Reagent in Dipeptide Synthesis

This protocol provides a general method for the formation of a dipeptide bond.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • C-protected amino acid (e.g., H-Gly-OEt)

  • This compound

  • Tertiary amine (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., DMF or pyridine)

Procedure:

  • Reagent Preparation: In a dry flask under an inert atmosphere, dissolve the N-protected amino acid (1 equivalent) and the C-protected amino acid (1 equivalent) in the anhydrous solvent.

  • Addition of Reagents: Add the tertiary amine (2-3 equivalents) to the solution and cool in an ice bath. Slowly add this compound (1.1 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by column chromatography or recrystallization.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Low Yield in Kabachnik-Fields Reaction start Low Yield Observed check_reagents 1. Check Reagent Quality start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions check_byproducts 3. Analyze for Byproducts start->check_byproducts sub_reagents1 Is this compound fresh/pure? check_reagents->sub_reagents1 sub_conditions1 Is temperature/time optimized? check_conditions->sub_conditions1 sub_byproducts1 α-hydroxyphosphonate detected? check_byproducts->sub_byproducts1 sub_reagents2 Are reactants/solvents anhydrous? sub_reagents1->sub_reagents2 Yes action_reagents1 Purify/replace This compound sub_reagents1->action_reagents1 No action_reagents2 Dry all reagents and solvents sub_reagents2->action_reagents2 No sub_reagents2->sub_conditions1 Yes action_reagents1->check_conditions action_reagents2->check_conditions action_conditions1 Systematically vary temperature and time sub_conditions1->action_conditions1 No sub_conditions1->sub_byproducts1 Yes action_conditions1->check_byproducts action_byproducts1 Switch to two-step: pre-form imine sub_byproducts1->action_byproducts1 Yes end_node Yield Improved sub_byproducts1->end_node No action_byproducts1->end_node

Caption: Troubleshooting workflow for low yield in the Kabachnik-Fields reaction.

Diphenyl_Phosphite_Degradation_Pathway This compound Degradation Pathways dpp This compound ((PhO)₂P(O)H) hydrolysis_product Phenylphosphonic Acid + Phenol dpp->hydrolysis_product Hydrolysis oxidation_product Diphenyl Phosphate dpp->oxidation_product Oxidation h2o H₂O (Moisture) h2o->hydrolysis_product o2 O₂ (Air) o2->oxidation_product sub_node1 Impurity in starting material or formed during storage/reaction hydrolysis_product->sub_node1

Caption: Common degradation pathways for this compound.

References

Technical Support Center: Reactions Involving Diphenyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with diphenyl phosphite. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproducts and optimize your chemical reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Presence of a Significant Phenol Byproduct

Q: My reaction mixture shows a significant amount of phenol upon analysis (e.g., by NMR or TLC). What is the cause, and how can I resolve this?

A: Phenol is a common byproduct in reactions involving this compound, primarily arising from two sources: hydrolysis of the starting material and displacement of a phenoxy group during transesterification reactions. Commercial this compound can also contain phenol as an impurity.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: this compound is sensitive to moisture. The presence of water can lead to its hydrolysis, forming phenol and phenyl phosphonate.

    • Recommendation: Use oven-dried or flame-dried glassware. Employ anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purify Starting Material: Commercial this compound may contain residual phenol.

    • Recommendation: Purify the this compound by vacuum distillation before use. Note that decomposition can occur, so it is best to distill in small batches. Heating at 150°C under a water pump vacuum can also substantially remove phenol.[1]

  • Optimize Transesterification Conditions: In reactions where an alcohol displaces a phenoxy group, the formation of phenol is stoichiometric. The goal is to drive the reaction to completion and then efficiently remove the phenol byproduct.

    • Recommendation: Use a slight excess of the alcohol reactant to ensure full conversion of the this compound. Monitor the reaction by TLC or NMR to determine the point of complete consumption of the starting material.

  • Post-Reaction Removal of Phenol: Phenol can often be removed during the aqueous workup.

    • Recommendation: Perform a liquid-liquid extraction with a dilute aqueous base, such as sodium bicarbonate or sodium hydroxide solution. The basic conditions will deprotonate the acidic phenol, forming the water-soluble sodium phenoxide, which will partition into the aqueous layer. Be cautious if your desired product is also sensitive to base.

Issue 2: Formation of α-Hydroxyphosphonate Byproduct in Kabachnik-Fields Reaction

Q: I am performing a Kabachnik-Fields reaction to synthesize an α-aminophosphonate, but I am observing the formation of a significant amount of the corresponding α-hydroxyphosphonate. Why is this happening, and how can I favor the formation of the desired product?

A: The formation of α-hydroxyphosphonates is a known side reaction in the Kabachnik-Fields synthesis, arising from the competing Abramov reaction.[2] This occurs when this compound adds directly to the carbonyl group of the aldehyde or ketone reactant.

Troubleshooting Steps:

  • Favor Imine Formation: The Kabachnik-Fields reaction proceeds through an imine intermediate. To favor the desired pathway, conditions should be optimized to promote the formation of this imine before the addition of the phosphite.[3][4]

    • Recommendation 1: Pre-form the imine by reacting the amine and carbonyl compound before adding the this compound. This can be done in a separate step or by allowing them to react for a period before introducing the phosphite.

    • Recommendation 2: Use a dehydrating agent, such as magnesium sulfate or molecular sieves, to remove the water formed during imine formation, thus driving the equilibrium towards the imine.

  • Catalyst Selection: The choice of catalyst can influence the relative rates of the Kabachnik-Fields and Abramov reactions.

    • Recommendation: Lewis acids are often used to catalyze the Kabachnik-Fields reaction and can enhance the rate of imine formation and subsequent phosphite addition.[3] Experiment with different Lewis acid catalysts (e.g., Mg(ClO₄)₂, CeCl₃·7H₂O) to find the optimal conditions for your specific substrates.[5][6]

Logical Workflow for Minimizing α-Hydroxyphosphonate Byproduct

start High α-Hydroxyphosphonate Byproduct preform_imine Pre-form Imine? start->preform_imine add_dehydrating_agent Add Dehydrating Agent? preform_imine->add_dehydrating_agent No preform_imine_yes React Amine and Carbonyl First preform_imine->preform_imine_yes Yes change_catalyst Change Catalyst? add_dehydrating_agent->change_catalyst No add_dehydrating_agent_yes Use Molecular Sieves or MgSO4 add_dehydrating_agent->add_dehydrating_agent_yes Yes change_catalyst_yes Screen Lewis Acid Catalysts change_catalyst->change_catalyst_yes Yes end Minimized Byproduct change_catalyst->end No preform_imine_yes->end add_dehydrating_agent_yes->end change_catalyst_yes->end

Caption: Troubleshooting workflow for reducing α-hydroxyphosphonate formation.

Issue 3: Rearrangement of Adduct in Pudovik Reaction

Q: In my Pudovik reaction of this compound with an α-oxophosphonate, I am observing a rearranged product with a >P(O)-CH-O-P(O)< linkage instead of the expected α-hydroxy-bisphosphonate. How can I control this rearrangement?

A: The rearrangement of the initial Pudovik adduct is a known side reaction, particularly with α-oxophosphonate substrates. The extent of this rearrangement is highly dependent on the reaction conditions, especially the nature and amount of the amine catalyst.[7][8]

Troubleshooting Steps:

  • Control Catalyst Concentration: The amount of amine catalyst has a significant impact on the formation of the rearranged product.

    • Recommendation: Use a catalytic amount of a secondary amine (e.g., 5 mol% diethylamine or dibutylamine) to favor the formation of the desired Pudovik adduct. Higher concentrations of the amine catalyst (e.g., 40 mol%) have been shown to promote the formation of the rearranged product.[8][9]

  • Optimize Reaction Temperature and Time: Temperature can also influence the rate of the rearrangement.

    • Recommendation: Perform the reaction at a lower temperature (e.g., 0°C) to disfavor the rearrangement.[8][9] Monitor the reaction closely to avoid prolonged reaction times that might allow for the accumulation of the rearranged byproduct.

Quantitative Data on Pudovik Reaction Byproducts

ReactantsCatalyst (mol%)Temperature (°C)SolventAdduct:Rearranged Product Ratio
Diethyl α-oxoethylphosphonate + Diethyl phosphite5% Et₂NH0Diethyl ether100:0
Diethyl α-oxoethylphosphonate + Diethyl phosphite40% Et₂NH0Diethyl ether87:13
Diethyl α-oxoethylphosphonate + Dimethyl phosphite5% Bu₂NH0Diethyl ether100:0 (adduct only)
Diethyl α-oxoethylphosphonate + Dimethyl phosphite40% Et₂NH0Diethyl etherPredominantly rearranged product

Data synthesized from literature reports.[7][8]

Frequently Asked Questions (FAQs)

Q1: How can I prevent the oxidation of this compound to diphenyl phosphate during my reaction?

A1: this compound can be oxidized to diphenyl phosphate, especially in the presence of air and certain catalysts. To minimize this:

  • Use an Inert Atmosphere: Conduct your reaction under a nitrogen or argon atmosphere to exclude oxygen.

  • Avoid Oxidizing Agents: Be mindful of any reagents or contaminants in your reaction that could act as oxidizing agents.

  • Storage: Store this compound under an inert atmosphere and away from light and heat to prevent slow oxidation over time.

Q2: My reaction is sluggish or incomplete. What are some general tips for improving the yield?

A2: If you are experiencing low yields, consider the following general troubleshooting steps:

  • Reagent Purity: Ensure all your starting materials, including the this compound, are pure.

  • Anhydrous Conditions: As mentioned, water can consume this compound through hydrolysis. Ensure your reaction is dry.

  • Reaction Monitoring: Monitor your reaction by TLC or NMR to determine if it has truly stalled or if it is proceeding slowly.

  • Temperature and Concentration: You may need to increase the reaction temperature or the concentration of your reactants to improve the reaction rate.

  • Catalyst Activity: If you are using a catalyst, ensure it is active and has not been deactivated by impurities.

Q3: What are the characteristic NMR signals for this compound and its common byproducts?

A3:

  • This compound:

    • ³¹P NMR: A signal around 0.82 ppm is characteristic.[10]

    • ¹H NMR: Aromatic protons will appear in the range of 7.2-7.4 ppm.

  • Phenol:

    • ¹H NMR: Aromatic protons and a broad singlet for the hydroxyl proton.

  • Diphenyl phosphate:

    • ³¹P NMR: The signal for diphenyl phosphate will be shifted downfield compared to this compound.

  • α-Hydroxyphosphonates and α-Aminophosphonates:

    • These will have characteristic signals for the P-CH proton, which will be a doublet due to coupling with the phosphorus atom.

Experimental Protocols

Protocol 1: General Procedure for the Kabachnik-Fields Reaction

This protocol provides a general method for the synthesis of α-aminophosphonates.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Amine (1.0 mmol)

  • This compound (1.0 mmol)

  • Catalyst (e.g., 10 mol% Lewis acid)

  • Anhydrous solvent (e.g., THF, dichloromethane)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the aldehyde/ketone (1.0 mmol), amine (1.0 mmol), and anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the catalyst (e.g., 10 mol%) to the mixture.

  • Add this compound (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow for Kabachnik-Fields Reaction

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Amine and Carbonyl in Anhydrous Solvent B Stir for 30 min A->B C Add Catalyst B->C D Add this compound C->D E Stir at Desired Temperature D->E F Monitor by TLC E->F G Quench and Extract F->G H Wash with NaHCO3 and Brine G->H I Dry and Concentrate H->I J Purify Product I->J

Caption: A typical experimental workflow for the Kabachnik-Fields reaction.

Protocol 2: General Procedure for the Pudovik Reaction with Rearrangement Control

This protocol is designed to favor the formation of the α-hydroxy-bisphosphonate adduct over the rearranged product.

Materials:

  • α-Oxophosphonate (1.0 mmol)

  • This compound (1.0 mmol)

  • Secondary amine catalyst (e.g., diethylamine, 0.05 mmol, 5 mol%)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the α-oxophosphonate (1.0 mmol) and anhydrous diethyl ether.

  • Cool the mixture to 0°C in an ice bath.

  • Add the secondary amine catalyst (0.05 mmol).

  • Add this compound (1.0 mmol) dropwise to the stirred mixture.

  • Maintain the reaction at 0°C and monitor its progress by ³¹P NMR or TLC.

  • Upon completion, allow the reaction to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

By following these guidelines and protocols, researchers can better control their reactions involving this compound, leading to higher yields of desired products and a clearer understanding of potential side reactions.

References

Technical Support Center: Optimizing Catalyst Choice for Phosphite Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during phosphite ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing phosphite esters?

A1: Phosphite esters are typically synthesized through two primary routes. The most common method involves the reaction of phosphorus trichloride (PCl₃) with an alcohol.[1] This reaction can be conducted in the presence of a proton acceptor, such as an amine base, to yield trialkyl phosphites.[1] Alternatively, in the absence of a base, the reaction with alkyl alcohols can lead to the formation of a dialkyl phosphite due to dealkylation by the chloride ion.[1] The second major route is transesterification, where an existing phosphite ester exchanges its alcohol groups with another alcohol, a process that is often reversible and can be driven to completion by removing a volatile alcohol byproduct through distillation.[1]

Q2: What are the general types of catalysts used in phosphite ester synthesis?

A2: A variety of catalysts can be employed depending on the specific reaction. For the reaction of PCl₃ with alcohols, amine bases are frequently used to neutralize the HCl byproduct.[1] In transesterification reactions, alkaline catalysts such as sodium methylate, sodium phenolate, and potassium cresylate are common.[2] More recently, Lewis acidic catalysts, like zinc(II) complexes, have been developed for efficient phosphonylation of alcohols.[3][4] For asymmetric synthesis, specialized organocatalysts are utilized to achieve high enantioselectivity.[5][6]

Q3: Why are anhydrous conditions critical for phosphite ester synthesis?

A3: Anhydrous (water-free) conditions are crucial because phosphite esters are susceptible to hydrolysis.[7] The presence of water can lead to the formation of undesired acidic phosphite compounds, which can reduce the purity and yield of the final product.[2][7] Additionally, many of the reagents used, including phosphorus trichloride and some catalysts, are moisture-sensitive.[7]

Q4: How does the choice of alcohol affect the synthesis?

A4: The structure of the alcohol can significantly impact the reaction. Sterically hindered alcohols may react more slowly. When using PCl₃ without a base, aromatic alcohols (phenols) are less susceptible to dealkylation by the chloride ion compared to alkyl alcohols.[1] In transesterification, using a phosphite of a volatile alcohol like trimethyl phosphite can help drive the reaction to completion by allowing for the easy removal of the methanol byproduct.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield Moisture Contamination: Presence of water is hydrolyzing the product or starting materials.[2][7]Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Catalyst: The chosen catalyst may not be effective for the specific substrates.Screen a variety of catalysts. For transesterification, consider alkaline catalysts like sodium phenate.[2] For direct phosphonylation, Lewis acids like Zn(II) complexes can be effective.[3][4]
Incomplete Reaction: The reaction may not have reached completion.Monitor the reaction progress using techniques like TLC or ³¹P NMR. Increase the reaction time or temperature if necessary.[8]
Side Reactions: Undesired side reactions may be consuming the starting materials or product.Using a catalyst like sodium phenate instead of sodium methylate can reduce the formation of byproducts such as anisole and water in reactions involving phenols.[2][9]
Product Impurity Catalyst-Related Byproducts: Some catalysts can lead to the formation of impurities. For instance, sodium methylate in reactions with triphenyl phosphite can produce methanol, which in turn can form anisole and water.[2]Switch to a cleaner catalyst. Sodium phenate is a good alternative to sodium methylate as it minimizes the formation of these specific impurities.[2][9]
Hydrolysis: As mentioned, water contamination leads to acidic phosphite impurities.[2]Strictly adhere to anhydrous conditions.[7]
Incomplete Removal of Solvents or Byproducts: Residual solvents or byproducts from the reaction workup can contaminate the final product.Ensure proper purification, for example, by distillation under reduced pressure to remove volatile impurities.[2]
Low Enantioselectivity (in Asymmetric Synthesis) Suboptimal Catalyst: The chiral catalyst may not be well-matched with the substrates.Screen a variety of chiral catalysts (e.g., Brønsted acids, Cinchona alkaloids, metal complexes).[5]
Incorrect Solvent: The solvent can have a significant impact on enantioselectivity.Test a range of aprotic solvents with varying polarities (e.g., toluene, dichloromethane, THF).[5]
Reaction Temperature: Higher temperatures can often lead to lower enantioselectivity.Perform the reaction at lower temperatures (e.g., -78°C to room temperature) to find the optimal balance between reaction rate and selectivity.[5]
Steric Effects: The steric bulk of the phosphite ester can influence stereoselectivity.Compare different phosphite sources (e.g., dimethyl, diethyl, diisopropyl phosphites); bulkier groups can sometimes lead to higher enantiomeric excess.[5]

Quantitative Data on Catalyst Performance

The following tables provide representative data on the performance of different catalysts in phosphite ester synthesis. Note that actual results will vary depending on the specific substrates and reaction conditions.

Table 1: Comparison of Catalysts for Transesterification of Triphenyl Phosphite with a Primary Alcohol

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
Sodium Methylate1.012068590
Sodium Phenate1.0120592>98
No Catalyst-120244095

Table 2: Performance of Zn(II) Catalysts in the Phosphonylation of a Secondary Alcohol

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
Zn(acac)₂525390
Zn(TMHD)₂525397
No Catalyst-2524<5

Experimental Protocols

Protocol 1: General Procedure for Transesterification using an Alkaline Catalyst

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add triphenyl phosphite (1.0 equiv) and the desired alcohol (3.0 equiv).

  • Catalyst Addition: Add the alkaline catalyst (e.g., sodium phenate, 0.01 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to 120-150°C under a slow stream of nitrogen. Phenol will begin to distill off.

  • Monitoring: Monitor the reaction by observing the amount of phenol collected. The reaction is complete when the theoretical amount of phenol has been removed.

  • Work-up: Cool the reaction mixture to room temperature. The product can be purified by vacuum distillation or recrystallization.

Protocol 2: General Procedure for Zn(II)-Catalyzed Phosphonylation of an Alcohol

  • Preparation: To a flame-dried reaction vial under a nitrogen atmosphere, add the alcohol (1.0 equiv), an anhydrous solvent (e.g., dichloromethane), and the Zn(II) catalyst (e.g., Zn(TMHD)₂, 0.05 equiv).

  • Reagent Addition: Slowly add the phosphonylating agent (e.g., tris(2,2,2-trifluoroethyl) phosphite, 1.2 equiv) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 3-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up: Once the reaction is complete, quench with a saturated solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry glassware prep2 Add alcohol and phosphite reagent prep1->prep2 prep3 Add catalyst under inert atmosphere prep2->prep3 react1 Heat to desired temperature prep3->react1 react2 Monitor reaction (TLC, NMR, etc.) react1->react2 workup1 Quench reaction react2->workup1 workup2 Solvent extraction workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Purify (Distillation/Chromatography) workup3->purify

Caption: General experimental workflow for phosphite ester synthesis.

catalyst_selection start Start: Phosphite Ester Synthesis reaction_type What is the reaction type? start->reaction_type transesterification Transesterification reaction_type->transesterification Transesterification pcl3_alcohol PCl3 + Alcohol reaction_type->pcl3_alcohol From PCl3 alkaline_catalyst Use Alkaline Catalyst (e.g., Sodium Phenate) transesterification->alkaline_catalyst lewis_acid Consider Lewis Acid (e.g., Zn(II)) for mild conditions transesterification->lewis_acid base_needed Is a base required? pcl3_alcohol->base_needed amine_base Use Amine Base (e.g., Triethylamine) base_needed->amine_base Yes (for trialkyl phosphite) no_base No Base (for dialkyl phosphite) base_needed->no_base No

Caption: Logic diagram for selecting a catalyst in phosphite ester synthesis.

References

Technical Support Center: Managing Hydrogen Chloride Byproduct in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing hydrogen chloride (HCl) byproduct during chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage HCl generated in their reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove HCl byproduct from my reaction?

A1: Hydrogen chloride, a strong acid, can cause several issues in a synthesis:

  • Catalyze side reactions: It can lead to the formation of unwanted byproducts, reducing the yield and purity of your desired product.[1]

  • Degrade sensitive functional groups: Many organic molecules are unstable in acidic conditions.

  • Inhibit catalyst activity: In many catalytic cycles, the presence of an acid can poison the catalyst.

  • Cause corrosion: HCl is highly corrosive and can damage laboratory equipment.[1]

  • Interfere with workup and purification: The presence of acid can complicate extractions and chromatography.

Q2: What are the main strategies for removing HCl byproduct during a reaction?

A2: There are three primary strategies for in-situ HCl removal:

  • Use of a soluble amine base (scavenger): Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to neutralize HCl as it forms.[2]

  • Use of an insoluble base (scavenger): Inorganic bases like potassium carbonate (K₂CO₃) or polymer-supported amine bases can be used. These are removed by simple filtration after the reaction.[2]

  • Nitrogen Sparging/Sweep: Bubbling an inert gas like nitrogen through the reaction mixture can physically remove the gaseous HCl. This method is advantageous as it avoids the formation of salt byproducts.

Q3: How do I choose the right HCl scavenger for my reaction?

A3: The choice of scavenger depends on several factors, including the reaction solvent, temperature, and the sensitivity of your product to water. Use the decision tree diagram below to guide your selection. A key consideration is the solubility of the resulting ammonium salt in your reaction solvent. Ideally, the salt should precipitate for easy removal by filtration.

Q4: My reaction is water-sensitive. What is the best way to remove HCl?

A4: For water-sensitive reactions, it is crucial to avoid aqueous workups. The best options are:

  • Insoluble scavengers: Using a solid base like finely ground potassium carbonate (K₂CO₃) allows you to remove the resulting potassium chloride (KCl) salt by filtration.[2] Polymer-supported scavengers also work well in this scenario.

  • Nitrogen Sparging: This is an excellent non-chemical method that avoids introducing any new substances that might contain water.

  • Non-polar solvent precipitation: If using a soluble amine base like triethylamine in a non-polar solvent (e.g., hexanes), the resulting triethylamine hydrochloride salt may precipitate and can be filtered off.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reaction is slow or has stalled. The generated HCl may be inhibiting a catalyst or reacting with a starting material.Add a suitable HCl scavenger to the reaction mixture. Consider a stronger, non-nucleophilic base if a weaker one is already present.
A large amount of white precipitate has formed and is difficult to stir. The hydrochloride salt of your amine scavenger has precipitated, which is often the desired outcome for easy removal.If stirring is severely impeded, you may need to dilute the reaction with more solvent. Ensure your stirring apparatus is robust enough for slurries.
After workup, my product is contaminated with the scavenger's hydrochloride salt. The salt is soluble in your reaction solvent and was not fully removed by filtration or extraction.Consult the scavenger salt solubility table below. Try washing your organic layer with water (if your product is stable) or brine to remove the salt. Alternatively, re-precipitate your product from a solvent system where the salt is soluble. For polar products where aqueous wash is difficult, consider passing the solution through an ion-exchange resin.[4]
I used triethylamine (TEA) and now I can't get rid of the TEA·HCl salt. TEA·HCl has some solubility in common organic solvents like dichloromethane and chloroform.[5]Try triturating or recrystallizing your product with a solvent in which TEA·HCl is insoluble, such as diethyl ether.[5] Cooling the solution can also help to precipitate more of the salt.[3]
My product is an oil and trapping the scavenger salt, making filtration difficult. The product and salt are physically mixed, preventing efficient separation.Dissolve the mixture in a minimal amount of a solvent that dissolves your product but not the salt. Filter the solution and wash the collected salt with a small amount of the same solvent. Alternatively, if your product is not water-sensitive, an aqueous wash can remove the salt.

Data on Common HCl Scavengers

For effective planning of your synthesis and workup, refer to the tables below for quantitative data on common HCl scavengers and their resulting salts.

Table 1: Comparison of Common HCl Scavengers

ScavengerTypeTypical Scavenging Capacity (mmol/g)Key AdvantagesKey Disadvantages
Triethylamine (TEA)Soluble AmineN/A (Liquid)Inexpensive, commonly available.Resulting salt can be soluble in organic solvents.[2]
Diisopropylethylamine (DIPEA) / Hünig's baseSoluble AmineN/A (Liquid)Sterically hindered and non-nucleophilic.[6]Resulting salt is often soluble in organic solvents; can be difficult to remove.[7]
PyridineSoluble AmineN/A (Liquid)Can also act as a catalyst in some reactions.Strong odor; resulting salt can be soluble in some organic solvents.
Potassium Carbonate (K₂CO₃)Insoluble Inorganic~14.5 (anhydrous)Inexpensive, high capacity, easily removed by filtration.[2]Can be slow to react if not finely powdered; basicity can be an issue for some substrates.
Polymer-supported PiperidineInsoluble Polymer1.5 - 4.0Easy to remove by filtration; no contamination of the product with the scavenger.Higher cost, lower capacity than inorganic bases.
Polymer-supported Diisopropylamine (PS-DIEA)Insoluble Polymer1.0 - 2.5Non-nucleophilic; easy to remove by filtration.Higher cost.

Table 2: Solubility of Amine Hydrochloride Salts in Common Organic Solvents

SaltDichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (ACN)TolueneDiethyl Ether
Triethylamine Hydrochloride (TEA·HCl) SolubleSparingly SolubleSoluble[8]InsolubleInsoluble[5]
Pyridine Hydrochloride (Py·HCl) SolubleSparingly SolubleSolubleInsolubleInsoluble[9]
Diisopropylethylamine Hydrochloride (DIPEA·HCl) SolubleSparingly Soluble / Precipitates[7]SolubleInsolubleInsoluble

Data compiled from various sources. "Soluble" and "Insoluble" are relative terms and trace solubility may still be observed.

Experimental Protocols

Protocol 1: Using an Insoluble Inorganic Base (Potassium Carbonate)

This protocol is suitable for reactions where the product is not sensitive to a solid inorganic base and is particularly useful for moisture-sensitive reactions.

Materials:

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous reaction solvent

  • Standard reaction glassware under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Preparation: Dry the reaction flask and other glassware in an oven and cool under a stream of inert gas. Finely powder the anhydrous potassium carbonate using a mortar and pestle if it is granular.

  • Reaction Setup: To the reaction flask, add the starting materials, solvent, and the finely powdered anhydrous potassium carbonate (typically 1.5-2.0 equivalents relative to the amount of HCl that will be generated).

  • Reaction: Stir the reaction mixture vigorously to ensure efficient mixing and neutralization of the HCl as it forms. The solid K₂CO₃ will react with HCl to form solid potassium chloride (KCl) and carbonic acid, which decomposes to CO₂ and H₂O (in trace amounts).

  • Workup: a. Upon reaction completion, allow the solids (excess K₂CO₃ and KCl byproduct) to settle. b. Filter the reaction mixture through a pad of Celite® or a sintered glass funnel to remove all solid materials. c. Wash the filter cake with a small amount of fresh, anhydrous solvent to recover any product retained in the solid. d. Combine the filtrate and the washings. This solution now contains your product, free of HCl and the scavenger. e. Proceed with solvent removal and further purification as required.

Protocol 2: Using a Polymer-Supported Amine Scavenger

This method is ideal for ensuring no scavenger-related impurities are left in the solution phase.

Materials:

  • Polymer-supported scavenger (e.g., PS-Triphenylphosphine, PS-DIEA) with a known loading capacity (mmol/g)

  • Anhydrous reaction solvent

  • Standard reaction glassware

Procedure:

  • Calculate Required Amount: Determine the molar amount of HCl to be generated. Calculate the mass of the polymer-supported scavenger needed using its loading capacity (typically using 2-3 equivalents).

  • Reaction Setup: Add the starting materials and solvent to the reaction flask. Then, add the polymer-supported scavenger beads.

  • Reaction: Stir the reaction mixture. The scavenger beads will react with the HCl, sequestering it onto the solid support.

  • Workup: a. Once the reaction is complete, filter the mixture to remove the scavenger beads. b. Wash the beads with a small amount of fresh solvent to recover the product. c. Combine the filtrate and washings. The resulting solution contains your product. d. Proceed with solvent removal and further purification.

Protocol 3: HCl Removal by Nitrogen Sparging

This physical removal method is excellent for water-sensitive reactions as it introduces no chemical reagents. It is most effective for reactions in which HCl is generated at a moderate rate.

Materials:

  • A source of dry nitrogen gas with a regulator and flowmeter.

  • A long needle or glass pipette.

  • A gas outlet needle (vent).

  • Standard reaction glassware.

Procedure:

  • Setup: Assemble the reaction in a flask with a septum. Insert a long needle or glass pipette connected to the nitrogen line so that its tip is below the surface of the reaction mixture. Insert a second, shorter needle through the septum to act as a gas outlet.

  • Sparging: Start a slow but steady stream of nitrogen bubbling through the reaction mixture. The flow rate should be gentle enough to avoid splashing the reaction mixture but sufficient to create a positive flow out of the vent needle.

  • Reaction: The nitrogen bubbles will carry the gaseous HCl out of the reaction mixture and through the vent needle. It is crucial to perform this in a well-ventilated fume hood. The vented gas can be passed through a base trap (e.g., a bubbler containing a dilute NaOH solution) to neutralize the exiting HCl.

  • Workup: Once the reaction is complete, stop the nitrogen flow and remove the needles. The reaction mixture is now free of HCl and can be worked up as required without the need to remove scavenger salts.

Visualizations

Scavenger_Decision_Tree Decision Tree for HCl Scavenger Selection A Is the reaction moisture-sensitive? B Use Insoluble Scavenger or Nitrogen Sparging A->B Yes C Is the product or starting material base-sensitive? A->C No F Consider Polymer-Supported Scavenger B->F Need cleaner filtration? D Use Soluble Amine Base (e.g., TEA, Pyridine, DIPEA) C->D No E Use Insoluble Inorganic Base (e.g., K2CO3) C->E Yes

Caption: Decision tree for selecting an appropriate HCl management strategy.

Nitrogen_Sparging_Workflow Experimental Workflow: Nitrogen Sparging for HCl Removal cluster_setup Reaction Setup cluster_process Sparging Process cluster_workup Workup A Assemble reaction in flask with septum B Insert N2 inlet needle below liquid surface A->B C Insert gas outlet (vent) needle B->C D Start slow, steady flow of dry N2 C->D E HCl gas is carried out with N2 stream D->E F Vent exhaust gas into a base trap E->F G Stop N2 flow upon reaction completion F->G H Proceed with standard non-aqueous workup G->H

Caption: Workflow for removing HCl byproduct using nitrogen sparging.

References

challenges in the scale-up of phosphite synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphite synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the scale-up of phosphite synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up phosphite synthesis reactions?

A1: Scaling up phosphite synthesis presents several key challenges. These include managing exothermic reactions and ensuring proper temperature control to prevent runaway reactions, controlling the release of hazardous gaseous by-products like HCl, dealing with increased impurity profiles due to localized concentration and temperature variations, and ensuring process robustness and reproducibility.[1] The economic viability can also be a hurdle, as the cost of raw materials and the need for specialized equipment become more significant at larger scales.[2]

Q2: Why is temperature control so critical during scale-up?

A2: Many phosphite synthesis reactions, particularly those involving phosphorus trichloride (PCl₃), are highly exothermic. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] Poor temperature control can lead to a "runaway reaction," a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid increase in pressure, equipment failure, and the formation of unstable side-products.[1]

Q3: What are the primary safety concerns associated with scaling up phosphite synthesis?

A3: The primary safety concerns include the handling of hazardous starting materials like PCl₃, the release of corrosive by-products such as HCl gas, and the potential for thermal runaway reactions.[3] Larger equipment can be more difficult to handle and may not fit in standard fume hoods, increasing the risk of exposure.[1] Therefore, a thorough safety review, planning for containment of potential spills, and ensuring adequate ventilation are crucial before any scale-up.[1][4]

Q4: How does the choice of solvent impact the scale-up process?

A4: The solvent plays a critical role in reaction kinetics, solubility of reagents and products, and heat transfer. An inappropriate solvent can lead to poor yields, precipitation of intermediates, or difficulty in purification. When scaling up, it is essential to use anhydrous and degassed solvents to prevent catalyst poisoning and unwanted side reactions.[5] The solvent's boiling point must also be appropriate for the desired reaction temperature to manage heat effectively.[6]

Q5: What is the benefit of using continuous flow chemistry for phosphite synthesis?

A5: Continuous flow technology offers significant advantages for scaling up phosphite synthesis. It provides superior control over reaction parameters like temperature and mixing, which enhances safety and reproducibility.[3] The small reaction volume at any given moment mitigates the risks associated with highly exothermic reactions and the release of hazardous gases like HCl.[3] This technology can also significantly shorten reaction times and allow for easier, automated scale-up, potentially leading to kilogram-scale production per day.[3][6]

Troubleshooting Guide

Problem Area 1: Poor Yield and Low Conversion

Q: My reaction yield dropped significantly after increasing the scale from 1g to 100g. What could be the cause?

A: A drop in yield upon scale-up is a common issue and can stem from several factors:

  • Inefficient Heat Transfer: The reaction may be temperature-sensitive. On a larger scale, "hot spots" can form, leading to thermal degradation of reactants or products. Ensure vigorous stirring and consider using a reactor with a larger surface area for cooling.[1]

  • Poor Mixing: As the volume increases, ensuring homogenous mixing becomes more difficult. This can lead to localized areas of high reagent concentration, causing side reactions. Evaluate your stirring efficiency and consider using an overhead stirrer with an appropriate impeller design for the vessel geometry.

  • Reagent Addition Rate: The rate of addition for key reagents, such as PCl₃, is critical. An addition rate that was safe and effective on a small scale may be too fast for a larger volume, leading to poor temperature control and side reactions.[6] Plan for scale-up reactions to take longer and control the addition rate carefully.[1]

Q: I am observing a significant amount of starting material at the end of the reaction. How can I improve conversion?

A:

  • Verify Catalyst/Ligand Purity: If using a catalyst, its activity may be compromised. Impurities in reagents or solvents (e.g., water, peroxides) can act as catalyst poisons.[5] The presence of peroxides in solvents like THF has been shown to cause unwanted oxidation of phosphite intermediates.[7]

  • Check Ligand-to-Metal Ratio: For catalyzed reactions, the optimal ligand-to-metal ratio may need to be re-evaluated at a larger scale.[5]

  • Increase Reaction Time or Temperature: Scale-up can sometimes require longer reaction times.[1] If thermodynamically stable, a modest increase in temperature might improve the reaction rate, but this must be done cautiously while monitoring for impurity formation.[6]

Problem Area 2: Impurity Formation and Side Reactions

Q: My final product is contaminated with oxidized species (e.g., phosphates). How can I prevent this?

A: Oxidation of phosphites to phosphates is a common side reaction.

  • Use High-Purity, Degassed Solvents: Ensure all solvents are rigorously dried and degassed. Oxygen is a primary culprit. Sparging solvents with an inert gas (Argon or Nitrogen) can help.[5]

  • Maintain an Inert Atmosphere: Run the reaction under a strict inert atmosphere from start to finish. Ensure all glassware is dried and purged before use.

  • Check Solvent Purity: Certain solvents, like THF, can form peroxides upon storage, which will readily oxidize phosphite species.[7] Use fresh or purified solvents and test for peroxides before use.

Q: I'm observing over-reduction of my product to species like hypophosphite. What causes this?

A: Over-reduction can occur in syntheses that use strong reducing agents, such as the mechanochemical reduction of condensed phosphates with metal hydrides.[8][9] This is often due to an excess of the reducing agent or prolonged reaction times. A potential pathway involves the hydride attacking an in-situ generated phosphorylated phosphite species.[8] To mitigate this, carefully control the stoichiometry of the hydride reagent.[9]

Q: My ³¹P NMR spectrum shows multiple unexpected signals. What could they be?

A: Unexpected signals in the ³¹P NMR spectrum can indicate several issues:

  • Ligand Degradation: If you are using a phosphite-based ligand, it may be degrading. Compare the spectrum to a fresh sample of the ligand.[5]

  • Intermediate Species: The signals could correspond to reaction intermediates that have not fully converted to the final product.

  • Side Products: Side reactions can lead to various phosphorus-containing by-products. For instance, in reactions with sterically hindered diols, the formation of biphosphite derivatives and subsequent dealkylation can lead to cyclic H-phosphonates.[3]

  • Hydrolysis: The presence of water can lead to hydrolysis of P-Cl or P-O bonds, creating new phosphorus species.

Problem Area 3: Safety and Handling

Q: My reaction is producing a large amount of HCl gas, creating a hazardous situation in the lab. How can this be managed on a larger scale?

A: HCl evolution is a common issue in reactions using PCl₃.[3]

  • Control Addition Rate: Add the PCl₃ or alcohol slowly and sub-surface to a well-stirred solution. This allows the gas to evolve at a more controlled rate.

  • Use a Scrubber: Vent the reaction vessel through a gas scrubber containing a basic solution (e.g., NaOH or KOH) to neutralize the acidic HCl gas before it is released into the fume hood.

  • Consider Continuous Flow: For large-scale production, a continuous flow reactor is a much safer alternative. It allows for the controlled release and immediate trapping of HCl gas, significantly mitigating safety risks.[3]

Data and Analytics

Table 1: Effect of Solvent and Temperature on Triphenyl Phosphite Synthesis

This table summarizes data on the optimization of reaction conditions for triphenyl phosphite synthesis, highlighting the impact of solvent and temperature on product yield.

EntrySolventTemperature (°C)Yield (%)
1Toluene7082
2CH₂Cl₂7065
3Xylenes7078
4MeCN7055
5THF7061
6CHCl₃7072
7Toluene6075
8Toluene8075

(Data adapted from a study on continuous flow synthesis of triphenyl phosphites[6])

Table 2: Comparison of Analytical Methods for Phosphite Detection

This table outlines common analytical techniques used for the detection and quantification of phosphite, along with their typical detection limits.

Analytical MethodCommon AbbreviationTypical Detection LimitNotes
Ion ChromatographyIC0.002 µMEffective for separating phosphite from interfering ions like chloride and sulfate.[10]
High-Performance Liquid Chromatography–Inductively Coupled Plasma Mass SpectrometryHPLC-ICP-MS~1.6 µg P/LProvides elemental specificity for phosphorus, enhancing detection in complex matrices.[11]
³¹P Nuclear Magnetic Resonance Spectroscopy³¹P NMR~6.5 µmol/LExcellent for structural elucidation and monitoring reaction progress but less sensitive than chromatographic methods.[5][12]

Visualizations and Workflows

Diagram 1: General Troubleshooting Workflow

G start Scale-Up Experiment Fails (Low Yield, Impurities, Safety Issue) check_params Review Core Parameters: - Stoichiometry - Purity of Reagents - Solvent Quality start->check_params issue_type Identify Primary Issue check_params->issue_type yield Low Yield / Conversion issue_type->yield Yield impurity High Impurity issue_type->impurity Impurity safety Safety Concern issue_type->safety Safety solve_yield Investigate: - Mixing Efficiency - Heat Transfer - Addition Rates - Reaction Time yield->solve_yield solve_impurity Investigate: - Side Reactions - Reagent/Solvent Purity - Atmosphere Control impurity->solve_impurity solve_safety Investigate: - Exotherm Control - Gas Evolution - Containment safety->solve_safety re_optimize Re-optimize on Small Scale solve_yield->re_optimize solve_impurity->re_optimize solve_safety->re_optimize implement Implement Changes on Scale-Up re_optimize->implement success Successful Scale-Up implement->success

Caption: A workflow for troubleshooting common issues in phosphite synthesis scale-up.

Diagram 2: Logic Diagram for Impurity Source Identification

G start Impurity Detected (e.g., by NMR, LC-MS) is_oxidized Is impurity an oxidized species (e.g., phosphate)? start->is_oxidized is_hydrolyzed Is impurity a hydrolysis product? is_oxidized->is_hydrolyzed No source_oxygen Source: Oxygen/Peroxides Action: Use degassed/fresh solvents, improve inerting. is_oxidized->source_oxygen Yes is_side_product Is impurity from a known side reaction pathway? is_hydrolyzed->is_side_product No source_water Source: Water Action: Use anhydrous reagents and solvents. Dry glassware. is_hydrolyzed->source_water Yes source_kinetics Source: Kinetics/Thermodynamics Action: Adjust temp, addition rate, or stoichiometry. is_side_product->source_kinetics Yes source_unknown Source: Unknown Action: Characterize impurity. Review starting materials. is_side_product->source_unknown No

Caption: A decision tree to help identify the source of common impurities.

Experimental Protocols

Protocol 1: In-situ Reaction Monitoring by ³¹P NMR Spectroscopy

This protocol allows for the tracking of reactant consumption, intermediate formation, and product generation without quenching the reaction.

Methodology:

  • Set up the reaction in a flask equipped with a septum.

  • At designated time points, use a clean, dry, and inert gas-flushed syringe to withdraw an aliquot (approx. 0.1 mL) of the reaction mixture.

  • Immediately transfer the aliquot to a pre-prepared NMR tube containing 0.5 mL of a deuterated solvent (e.g., CDCl₃) and a known concentration of an internal standard (e.g., triphenyl phosphate, if not part of the reaction).

  • Cap the NMR tube and shake gently to mix.

  • Acquire a ³¹P NMR spectrum. The appearance of new signals or changes in the integration of existing signals will indicate reaction progress or degradation.[5]

  • Compare the chemical shifts to reference spectra of starting materials and expected products to identify species.

Protocol 2: Solvent Purification and Degassing

This protocol is critical for removing impurities like water and dissolved oxygen that can interfere with sensitive reactions.[5]

Methodology:

  • Drying:

    • For non-reactive solvents (e.g., Toluene, THF), reflux over a suitable drying agent (e.g., sodium/benzophenone ketyl for ethers, CaH₂ for hydrocarbons) under an inert atmosphere.

    • Alternatively, pass the solvent through a column of activated alumina (solvent purification system).

  • Degassing (choose one method):

    • Freeze-Pump-Thaw: a. Place the dried solvent in a flask with a sidearm and freeze it using liquid nitrogen. b. Evacuate the flask under high vacuum for 10-15 minutes. c. Close the flask to the vacuum and thaw the solvent. Bubbles of dissolved gas will be released. d. Repeat this cycle at least three times.

    • Inert Gas Sparging: a. Submerge a long needle or cannula connected to a source of inert gas (Argon or Nitrogen) into the dried solvent. b. Bubble the gas through the solvent for at least 30-60 minutes. This method is less rigorous than freeze-pump-thaw but is often sufficient.

Protocol 3: Quantification of Phosphite by Ion Chromatography (IC)

This protocol provides a sensitive method for detecting phosphite in aqueous samples, useful for environmental monitoring or analysis of biological samples.[10]

Methodology:

  • Sample Preparation: Dilute the sample with deionized water to a concentration within the calibrated range of the instrument. Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Instrumentation: Use an ion chromatograph equipped with a suitable anion exchange column (e.g., AS11-HC) and a suppressed conductivity detector.[10][13]

  • Chromatographic Conditions:

    • Eluent: A gradient of sodium hydroxide (NaOH) is typically used. A sample gradient might be: 2% of 45 mM NaOH for 13 min, ramping to 40% over 10 min, then to 88% for 5 min, followed by re-equilibration.[13]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.[10]

    • Injection Volume: 25-500 µL.[10][13]

  • Quantification: Create a calibration curve by running a series of known concentration standards of sodium phosphite. Compare the peak area of the analyte in the sample to the calibration curve to determine its concentration. The retention time for phosphite is typically shorter than that of phosphate.[11]

References

preventing degradation of diphenyl phosphite during processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diphenyl phosphite. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during processing and to offer troubleshooting solutions for common issues encountered in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in my formulation?

This compound is primarily used as a secondary antioxidant or a processing stabilizer.[1][2][3] Its main role is to protect polymers and other organic materials from thermal and oxidative degradation during high-temperature processing, such as extrusion or molding.[1][2] It functions by decomposing hydroperoxides, which are unstable byproducts of oxidation that can lead to chain scission and compromise the structural integrity and color stability of your material.[1][3]

Q2: What are the main causes of this compound degradation?

The two primary degradation pathways for this compound are:

  • Hydrolysis: In the presence of moisture, this compound can hydrolyze to form phenol and phosphorous acid. This reaction is accelerated by heat and acidic or basic conditions.

  • Oxidation: this compound can be oxidized to diphenyl phosphate, particularly at elevated temperatures and in the presence of oxygen or other oxidizing agents. This conversion reduces its effectiveness as a hydroperoxide decomposer.

Q3: How can I prevent the degradation of this compound during storage?

To ensure the stability of this compound during storage, it is crucial to:

  • Store in a cool, dry environment: Keep the container tightly sealed in a well-ventilated area, away from heat sources.

  • Protect from moisture: As it is sensitive to hydrolysis, avoid exposure to atmospheric moisture. Storing under an inert gas like nitrogen or argon is recommended.

  • Avoid incompatible materials: Keep away from strong oxidizing agents and bases.

Q4: My polymer is turning yellow during processing. Could this compound be the cause?

While this compound is added to prevent yellowing, its degradation or improper use can contribute to discoloration.[4][5]

  • Insufficient concentration: If the level of this compound is too low, it may be consumed quickly, leaving the polymer unprotected against oxidation, which leads to yellowing.

  • Hydrolysis: The phenol generated from the hydrolysis of this compound can itself be prone to oxidation, leading to colored byproducts.

  • Over-oxidation: Under severe processing conditions, the antioxidant system can be overwhelmed, leading to the formation of colored degradation products.[4][5]

Q5: I'm observing a hazy film or residue on my processed material. What could be the issue?

This phenomenon is likely "blooming" or "plate-out," where the additive migrates to the surface of the polymer.[6][7] This can happen if:

  • The concentration of this compound is too high: Exceeding the solubility limit of the additive in the polymer matrix can cause the excess to migrate to the surface.[6]

  • Poor compatibility: Although generally compatible with many polymers, issues can arise depending on the specific formulation.

  • Processing conditions: High temperatures can increase the mobility of the additive, promoting migration.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Yellowing or Discoloration of Polymer 1. Insufficient this compound concentration. 2. Degradation of this compound due to moisture (hydrolysis). 3. Severe processing temperatures leading to over-oxidation of the antioxidant system.[4] 4. Interaction with other additives or impurities.1. Increase the concentration of this compound incrementally. Consider a synergistic blend with a primary antioxidant. 2. Ensure raw materials are thoroughly dried before processing. Purge processing equipment with dry, inert gas. 3. Optimize processing temperature and residence time to be less aggressive. 4. Review all components in the formulation for known incompatibilities.
Reduced Mechanical Properties (e.g., Brittleness) 1. Significant degradation of the polymer due to insufficient stabilization. 2. Chain scission caused by hydroperoxides that were not decomposed by this compound.1. Increase the loading of this compound. 2. Confirm the quality and purity of the this compound being used. 3. Incorporate a primary antioxidant to work synergistically with this compound.
Blooming or Plate-Out (Surface Residue) 1. This compound concentration exceeds its solubility in the polymer.[6] 2. Poor dispersion of the additive in the polymer matrix. 3. High processing temperatures increasing additive mobility.[8]1. Reduce the concentration of this compound to within its solubility limit. 2. Improve mixing and compounding techniques to ensure homogeneous dispersion. 3. Lower the processing temperature if possible without compromising material properties.
Inconsistent Batch-to-Batch Performance 1. Variation in the moisture content of raw materials. 2. Inconsistent storage and handling of this compound. 3. Fluctuations in processing parameters.1. Implement a strict drying protocol for all raw materials. 2. Ensure this compound is consistently stored in a cool, dry place, protected from moisture. 3. Calibrate and monitor processing equipment to ensure consistent temperature and residence times.

Data Presentation

Table 1: Effect of Temperature and Humidity on this compound Degradation

This table illustrates the expected degradation of this compound over a 1000-hour period under accelerated aging conditions.

Temperature (°C)Relative Humidity (%)This compound Remaining (%)Diphenyl Phosphate (%)Phenol (%)
502095.23.11.7
508085.65.49.0
702088.48.92.7
708065.115.319.6

Note: Data are illustrative and will vary based on the specific polymer matrix and other additives.

Table 2: Impact of this compound on Polymer Color Stability

This table shows the typical effect of this compound on the yellowness index (YI) of a polymer after processing and accelerated aging. A lower YI indicates less yellowing and better color stability.[9][10]

FormulationInitial Yellowness Index (YI)Yellowness Index (YI) after 500h at 70°C/50% RH
Polymer Only1.215.8
Polymer + 0.1% this compound0.85.3
Polymer + 0.1% this compound + 0.1% Primary Antioxidant0.72.1

Note: Data are illustrative. Actual values depend on the polymer, processing conditions, and type of primary antioxidant used.

Experimental Protocols

Protocol 1: Accelerated Aging Study to Evaluate this compound Stability

Objective: To determine the stability of this compound in a polymer formulation under elevated temperature and humidity.[11]

Methodology:

  • Sample Preparation:

    • Dry the base polymer resin in a vacuum oven (e.g., 80°C for 4 hours) to remove moisture.[11]

    • Prepare polymer formulations with and without this compound (e.g., 0.1% w/w). For a synergistic study, also prepare a sample with this compound and a primary antioxidant.

    • Melt-compound the formulations using a twin-screw extruder to ensure homogeneous dispersion.

    • Prepare standardized test specimens (e.g., plaques or films) by injection molding or compression molding.

  • Accelerated Aging:

    • Place the specimens in a calibrated environmental chamber with controlled temperature and humidity (e.g., 70°C and 80% RH).

    • Remove samples at predetermined time intervals (e.g., 0, 100, 250, 500, and 1000 hours).[11]

  • Analysis:

    • Analyze the aged samples for the remaining concentration of this compound and the formation of degradation products (diphenyl phosphate, phenol) using HPLC (see Protocol 2).

    • Measure the Yellowness Index of the samples using a spectrophotometer according to ASTM E313.

Protocol 2: HPLC Method for Quantification of this compound and its Degradation Products

Objective: To quantify the concentration of this compound, diphenyl phosphate, and phenol in a polymer extract.

Methodology:

  • Extraction:

    • Weigh a known amount of the polymer sample (e.g., 1 gram) into a vial.

    • Add a suitable solvent (e.g., acetonitrile or a mixture of isopropanol and cyclohexane) to extract the additives.[12]

    • Use sonication or reflux to facilitate extraction.

    • Cool the solution and precipitate the polymer by adding a non-solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC.

  • HPLC Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).[13]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at a wavelength suitable for all three compounds (e.g., 254 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare standard solutions of this compound, diphenyl phosphate, and phenol of known concentrations.

    • Generate a calibration curve for each analyte.

    • Calculate the concentration of each compound in the sample extracts based on the calibration curves.

Visualizations

Diphenyl_Phosphite_Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway DPP This compound Phenol Phenol DPP->Phenol Hydrolysis PA Phosphorous Acid DPP->PA Hydrolysis DPP_Phosphate Diphenyl Phosphate DPP->DPP_Phosphate Oxidation Moisture Moisture (H₂O) Oxygen Oxygen (O₂) Heat

Caption: Degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Analysis A Dry Polymer Resin B Compound with This compound A->B C Create Test Specimens (Plaques/Films) B->C D Place in Environmental Chamber (e.g., 70°C, 80% RH) C->D E Remove Samples at Time Intervals D->E F Solvent Extraction E->F H Spectrophotometry (Measure Yellowness Index) E->H G HPLC Analysis (Quantify DPP & Degradants) F->G Result Data Interpretation & Troubleshooting G->Result H->Result

References

Validation & Comparative

A Comparative Guide to Diphenyl Phosphite and Triphenyl Phosphite in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, phosphite reagents play a pivotal role as versatile intermediates and catalysts. Among these, diphenyl phosphite and triphenyl phosphite are two commonly employed reagents with distinct reactivity profiles and applications. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.

Core Physicochemical and Reactivity Comparison

The fundamental difference in reactivity between this compound ((PhO)₂P(O)H) and triphenyl phosphite (P(OPh)₃) stems from their structural and electronic properties. This compound exists in equilibrium with its tautomeric form, diphenyl hydrogen phosphonate, possessing a reactive P-H bond. In contrast, triphenyl phosphite is a trivalent phosphorus compound. This structural variance dictates their primary roles in synthesis, with this compound often acting as a nucleophilic phosphorus source and triphenyl phosphite serving as a ligand or a precursor to other organophosphorus compounds.

PropertyThis compoundTriphenyl Phosphite
CAS Number 4712-55-4101-02-0
Molecular Formula C₁₂H₁₁O₃PC₁₈H₁₅O₃P
Molecular Weight 234.19 g/mol 310.28 g/mol
Appearance Colorless liquidColorless viscous liquid
Melting Point 12 °C22-24 °C
Boiling Point 218-219 °C @ 26 mmHg360 °C
Density 1.223 g/mL at 25 °C1.184 g/mL
Key Reactive Feature P-H bondTrivalent Phosphorus

Performance in Key Organic Reactions

Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound to synthesize α-aminophosphonates, which are important as analogues of α-amino acids.[1] this compound is a common hydrophosphoryl source for this reaction.

Comparative Performance: While direct side-by-side comparative studies are limited, the choice between this compound and other dialkyl phosphites in the Kabachnik-Fields reaction often depends on the desired ester group in the final product and the reaction conditions. This compound offers a route to diphenyl α-aminophosphonates. A study on the synthesis of quinazolinone-based α-aminophosphonates utilized this compound with a ZnCl₂/PPh₃ catalyst system at room temperature.[2]

Experimental Protocol: Synthesis of Quinazolinone-based α-Aminophosphonates [2]

  • Reactants: Quinazolinone-based hydrazide (1 mmol), aromatic aldehyde (1.2 mmol), this compound (1.2 mmol).

  • Catalyst: ZnCl₂ (20 mol%) and PPh₃ (20 mol%).

  • Solvent: Acetonitrile (10 mL).

  • Procedure: To a stirred solution of the quinazolinone-based hydrazide and aromatic aldehyde in acetonitrile, this compound and the catalytic system of ZnCl₂/PPh₃ are added. The reaction mixture is stirred at room temperature for the appropriate time (typically several hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to afford the desired α-aminophosphonate.

Kabachnik_Fields_Reaction Amine Amine (R¹NH₂) Imine Imine (R¹N=CHR²) Amine->Imine + Carbonyl Product α-Aminophosphonate (R²CH(NHR¹)P(O)(OPh)₂) Amine->Product Carbonyl Carbonyl (R²CHO) Carbonyl->Imine Hydroxyphosphonate α-Hydroxyphosphonate (R²CH(OH)P(O)(OPh)₂) Carbonyl->Hydroxyphosphonate + this compound DPP This compound ((PhO)₂P(O)H) DPP->Hydroxyphosphonate DPP->Product Imine->Product + this compound Hydroxyphosphonate->Product + Amine

Caption: Possible pathways for the Kabachnik-Fields reaction.

Conversion of Alcohols to Alkyl Halides (Appel Reaction)

The Appel reaction traditionally uses triphenylphosphine (PPh₃) and a tetrahalomethane to convert alcohols to alkyl halides.[3] While triphenyl phosphite is not the primary reagent in the classic Appel reaction, related transformations can be achieved using phosphite-based reagents. Triphenyl phosphite in combination with a halogen source can facilitate the conversion of alcohols to alkyl halides.

Comparative Performance: Triphenylphosphine is generally more reactive and widely used for the Appel reaction due to the high stability of the triphenylphosphine oxide byproduct, which is a driving force for the reaction.[3] Triphenyl phosphite can also be used, but the reaction mechanism and efficiency may differ.

Experimental Protocol: Appel-type Bromination using Triphenylphosphine

  • Reactants: Alcohol (1.0 eq), Triphenylphosphine (1.5 eq), Carbon tetrabromide (1.3 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure: To a cooled (0 °C) solution of the alcohol in anhydrous DCM, carbon tetrabromide and triphenylphosphine are added under a nitrogen atmosphere. The resulting mixture is stirred at 0 °C for 30 minutes and then concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the alkyl bromide.

Appel_Reaction TPP Triphenylphosphine (PPh₃) PhosphoniumSalt Phosphonium Salt [Ph₃P-X]⁺X⁻ TPP->PhosphoniumSalt + CX₄ CX4 Carbon Tetrahalomethane (CX₄) CX4->PhosphoniumSalt Alcohol Alcohol (R-OH) Alkoxyphosphonium Alkoxyphosphonium Salt [Ph₃P-OR]⁺X⁻ Alcohol->Alkoxyphosphonium + Phosphonium Salt PhosphoniumSalt->Alkoxyphosphonium Product Alkyl Halide (R-X) Alkoxyphosphonium->Product SN2 attack by X⁻ Byproduct Triphenylphosphine Oxide (Ph₃P=O) Alkoxyphosphonium->Byproduct

Caption: Mechanism of the Appel Reaction.

Role as Ligands in Transition Metal Catalysis

Both this compound and triphenyl phosphite can act as ligands in transition metal-catalyzed reactions, such as hydrocyanation and cross-coupling reactions. Triphenyl phosphite is a well-established ligand in this context.[4]

Comparative Performance: Triphenyl phosphite is generally a stronger π-acceptor ligand compared to triphenylphosphine, which can influence the electronic properties of the metal center and thus the catalytic activity and selectivity.[5] The choice of phosphite ligand can be crucial for optimizing a catalytic process. For instance, in the nickel-catalyzed hydrocyanation of alkenes, aryl phosphite ligands are key to the industrial production of adiponitrile.[6] While direct comparisons with this compound as a ligand are not as extensively documented, the electronic and steric properties of the phosphite can be tuned by varying the number and nature of the phenoxy substituents.

Catalytic_Cycle Simplified Catalytic Cycle for Cross-Coupling M_L M(0)Lₙ (Active Catalyst) M_R_X R-M(II)(X)Lₙ M_L->M_R_X Oxidative Addition OxAdd Oxidative Addition (R-X) M_R_R R-M(II)(R')Lₙ M_R_X->M_R_R Transmetalation Transmetal Transmetalation (R'-M') M_R_R->M_L Reductive Elimination Product R-R' (Product) M_R_R->Product RedElim Reductive Elimination

Caption: Generalized catalytic cycle for a cross-coupling reaction.

Hydrolytic Stability

Synthesis Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of triphenyl phosphite with phosphorous acid.[8]

  • Reactants: Triphenyl phosphite (2 moles), Phosphorous acid (1 mole).

  • Procedure: A mixture of triphenyl phosphite and phosphorous acid is gradually heated with stirring. The phosphorous acid, initially insoluble, dissolves as the temperature increases (around 55 °C). The heating is continued to a higher temperature (e.g., 160 °C) to ensure the reaction goes to completion. The product, this compound, is obtained after cooling.[8]

Synthesis of Triphenyl Phosphite

Triphenyl phosphite is typically synthesized by the reaction of phosphorus trichloride with phenol.[4]

  • Reactants: Phenol (3.3 eq.), Phosphorus trichloride (1.0 eq.).

  • Procedure: To molten phenol under a nitrogen atmosphere, phosphorus trichloride is added dropwise while maintaining the temperature at around 45 °C. The reaction mixture is then heated to a higher temperature (e.g., 160 °C) to drive the reaction to completion and remove the HCl byproduct. The crude triphenyl phosphite is then purified by vacuum distillation.

Conclusion

This compound and triphenyl phosphite are valuable reagents in organic synthesis, each with its distinct advantages and applications. This compound, with its reactive P-H bond, is a key component in reactions like the Kabachnik-Fields synthesis of α-aminophosphonates. Triphenyl phosphite is a versatile trivalent phosphorus compound widely used as a ligand in transition metal catalysis and as a precursor for other organophosphorus compounds.

The choice between these two reagents is dictated by the specific transformation required. For hydrophosphonylation reactions, this compound is the reagent of choice. For applications requiring a robust, electron-withdrawing ligand for transition metals or a precursor for other phosphines, triphenyl phosphite is often preferred. While direct quantitative comparisons of their performance in all applications are not always available, an understanding of their fundamental reactivity allows for their strategic and effective use in the synthesis of complex organic molecules.

References

A Comparative Analysis of Diphenyl Phosphite and Dimethyl Phosphite Reactivity for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of phosphonylating agent is a critical decision that can significantly impact the efficiency, yield, and scalability of synthetic routes. This guide provides an objective comparison of the reactivity of two common phosphites, diphenyl phosphite and dimethyl phosphite, in key organic reactions. The information presented, supported by experimental data, aims to facilitate the selection of the optimal reagent for specific research and development needs.

The fundamental difference in the ester substituents—aromatic phenoxy groups in this compound versus aliphatic methoxy groups in dimethyl phosphite—imparts distinct electronic and steric characteristics that govern their reactivity. The electron-withdrawing nature of the phenyl groups in this compound generally renders the phosphorus atom more electrophilic and the phenoxy group a better leaving group compared to the electron-donating methyl groups in dimethyl phosphite. This distinction manifests in their performance across a range of important transformations.

Reactivity in Key Synthetic Transformations

The Pudovik Reaction: Addition to Carbonyls and Imines

The Pudovik reaction, the addition of a hydrophosphoryl compound to a carbonyl or imine, is a cornerstone of carbon-phosphorus bond formation. While both phosphites participate in this reaction, their reactivity profiles differ.

Dimethyl phosphite is widely employed in the Pudovik reaction due to its relatively high reactivity. In contrast, direct comparative studies involving this compound are less common. However, the reactivity of the structurally similar diphenylphosphine oxide can provide valuable insights. In a study involving the reaction of diethyl α-oxoethylphosphonate with various phosphites, dimethyl phosphite was found to be less selective than its diethyl counterpart.[1] In a separate study, the reaction of dimethyl α-oxoethylphosphonate with dimethyl phosphite proceeded smoothly to the corresponding α-hydroxy-methylenebisphosphonate in the presence of a catalytic amount of diethylamine.[2] Under similar conditions, diphenylphosphine oxide also readily added to the carbonyl group.[2] This suggests that the increased electrophilicity of the phosphorus atom in this compound, due to the electron-withdrawing phenyl groups, can facilitate the initial nucleophilic attack on the carbonyl carbon.

The Kabachnik-Fields Reaction: A Three-Component Condensation

The Kabachnik-Fields reaction is a powerful one-pot synthesis of α-aminophosphonates from a carbonyl compound, an amine, and a phosphite. Both dimethyl phosphite and this compound are effective in this transformation, and the choice of phosphite can influence reaction conditions and outcomes.

Dimethyl phosphite is frequently used in Kabachnik-Fields reactions, often under mild conditions. For instance, the condensation of various amines and benzaldehyde derivatives with dimethyl phosphite has been achieved using catalysts like cerium oxide or Cu/Au nanocatalysts.[3] this compound has also been successfully employed in the synthesis of α-aminophosphonates. In one example, quinazolinone-based hydrazides were reacted with aromatic aldehydes and this compound using a ZnCl₂/PPh₃ catalyst at room temperature, affording good to excellent yields.[3] The generally higher reactivity of dimethyl phosphite may allow for milder reaction conditions in some cases, while the properties of the final product may necessitate the use of the diphenyl ester.

The Arbuzov Reaction: Alkylation of Phosphites

The Michaelis-Arbuzov reaction is a fundamental method for the synthesis of phosphonates from phosphites and alkyl halides. A key difference in the reactivity of this compound and dimethyl phosphite lies in this reaction.

Trialkyl phosphites, such as dimethyl phosphite, are generally more nucleophilic and readily undergo the Arbuzov reaction. In contrast, triaryl phosphites, like triphenyl phosphite (a close analog of this compound), are less nucleophilic due to the electron-withdrawing nature of the aryl groups. Consequently, they often require higher temperatures to react with alkyl halides. This suggests that dimethyl phosphite is the more reactive species in the classical Arbuzov reaction. For instance, a radical-mediated Arbuzov reaction showed that a phosphite containing diphenylmethyl groups proceeded sluggishly compared to other phosphites.[4]

Transesterification: Exchange of Ester Groups

Transesterification of phosphites is a crucial reaction for modifying the ester groups and is particularly relevant in the synthesis of mixed phosphites and in various industrial processes. The nature of the ester group significantly influences the ease of this reaction.

The phenoxy group in this compound is a better leaving group than the methoxy group in dimethyl phosphite. This suggests that this compound is more susceptible to transesterification with alcohols. This property is exploited in the synthesis of other phosphite esters, where this compound can serve as a convenient starting material.[5] Conversely, the transesterification of dimethyl phosphite with higher boiling point alcohols can be more challenging and may require more forcing conditions. A study on the synthesis of phosphite diesters noted that the reaction of an alcohol with dimethyl phosphite proceeded slowly.[6]

Hydrolysis: Stability in Aqueous Environments

The stability of phosphites towards hydrolysis is a critical consideration, particularly in biological applications and for storage. The electronic effects of the ester groups play a significant role in determining their hydrolytic stability.

Computational studies have suggested that triphenylphosphite is more susceptible to hydrolysis than trimethylphosphite. This is attributed to the better leaving group ability of the phenoxide ion. This trend is expected to hold for this compound and dimethyl phosphite. Experimental data on the hydrolysis of various phosphonate and phosphinate esters under acidic and basic conditions have been reported, although direct comparative kinetic data for this compound and dimethyl phosphite is scarce.[1][7][8][9] Generally, the presence of electron-withdrawing aryl groups is expected to increase the rate of hydrolysis compared to alkyl groups under both acidic and basic conditions.

Quantitative Data Summary

ReactionPhosphiteSubstrate(s)Catalyst/ConditionsTime (h)Yield (%)Reference
Pudovik Reaction Dimethyl PhosphiteDiethyl α-oxoethylphosphonate5% Bu₂NH--[1]
Pudovik Reaction Diphenylphosphine OxideDiethyl α-oxoethylphosphonate20% Et₂NH / Ether / 0°C887[1]
Kabachnik-Fields Dimethyl PhosphiteAniline, BenzaldehydeCerium Oxide-87-95[3]
Kabachnik-Fields This compoundHydrazide, AldehydeZnCl₂/PPh₃ / rt-75-84[3]
Arbuzov Reaction Diphenylmethyl o-phenylene phosphiteAlkyl BromidePhotoredox catalyst / rt-~85 (NMR)[4]
Transesterification Dimethyl PhosphiteCyclohexanolZn(acac)₂ / 0°C144[6]

Experimental Protocols

General Procedure for the Pudovik Reaction with Dimethyl Phosphite

To a solution of the carbonyl compound (1.0 eq) in a suitable solvent (e.g., diethyl ether), the amine catalyst (e.g., diethylamine, 5 mol%) is added at 0 °C. Dimethyl phosphite (1.1 eq) is then added dropwise, and the reaction mixture is stirred at the appropriate temperature (e.g., 0 °C to room temperature) for the required time (typically a few hours).[2] The reaction progress is monitored by TLC or NMR. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or crystallization.

General Procedure for the Kabachnik-Fields Reaction with this compound

A mixture of the aldehyde (1.0 eq), amine (1.0 eq), this compound (1.1 eq), and a catalyst (e.g., ZnCl₂/PPh₃) in a suitable solvent (e.g., dichloromethane) is stirred at room temperature.[3] The reaction is monitored by TLC. After completion, the reaction mixture is worked up by washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure. The crude product is then purified by column chromatography.

Visualizing Reaction Pathways and Workflows

Kabachnik-Fields Reaction Pathway

Kabachnik_Fields cluster_reactants Reactants cluster_pathways Reaction Pathways Carbonyl Carbonyl (Aldehyde/Ketone) Imine Imine Intermediate Carbonyl->Imine + Amine - H₂O Hydroxyphosphonate α-Hydroxyphosphonate Intermediate Carbonyl->Hydroxyphosphonate + Phosphite Amine Amine Amine->Imine Product α-Aminophosphonate Amine->Product Phosphite Diphenyl/Dimethyl Phosphite Phosphite->Hydroxyphosphonate Phosphite->Product Imine->Product + Phosphite Hydroxyphosphonate->Product + Amine - H₂O

Caption: Possible reaction pathways for the Kabachnik-Fields reaction.

General Experimental Workflow for Phosphonate Synthesis

Experimental_Workflow Reactants Combine Reactants (Phosphite, Substrate, Catalyst) Reaction Reaction (Stirring, Heating/Cooling) Reactants->Reaction Monitoring Monitor Progress (TLC, NMR, etc.) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up (Extraction, Washing) Monitoring->Workup Reaction complete Purification Purification (Chromatography/Crystallization) Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for phosphonate synthesis.

Conclusion

The choice between this compound and dimethyl phosphite is contingent on the specific requirements of the chemical transformation. Dimethyl phosphite generally exhibits higher nucleophilicity and reactivity in reactions like the Arbuzov and Pudovik additions, often allowing for milder reaction conditions. Conversely, the superior leaving group ability of the phenoxy group makes this compound more amenable to transesterification. In three-component reactions like the Kabachnik-Fields synthesis, both phosphites are effective, and the selection may be guided by the desired properties of the final α-aminophosphonate product. Understanding these reactivity differences is paramount for the strategic design of efficient and robust synthetic routes in the development of new pharmaceuticals and agrochemicals.

References

A Comparative Guide to Analytical Techniques for Diphenyl Phosphite Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the principal analytical techniques for determining the purity of diphenyl phosphite. The performance of High-Performance Liquid Chromatography (HPLC), Quantitative ³¹P Nuclear Magnetic Resonance (³¹P qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) are evaluated, supported by experimental data and detailed methodologies to inform method selection for quality control and research applications.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical technique for purity assessment is critical and depends on various factors including the required sensitivity, precision, and the nature of potential impurities. The following table summarizes the quantitative performance of HPLC, ³¹P qNMR, and GC-MS for the analysis of this compound and related organophosphorus compounds.

Analytical TechniqueCommon ApplicationTypical Purity Range (%)Limit of Detection (LOD) / Limit of Quantitation (LOQ)Precision (RSD)Accuracy/Recovery (%)Key Advantages & Disadvantages
HPLC-UV Routine purity testing, quantification of known and unknown impurities.95-99.9%LOD: ~0.2 µg/mL, LOQ: ~0.7 µg/mL[1]< 2%98-102%[1]Advantages: Robust, reliable, widely available, suitable for non-volatile impurities. Disadvantages: Requires reference standards for quantification, may have lower resolution for some impurities compared to GC.
³¹P qNMR Absolute purity determination, structural elucidation of phosphorus-containing impurities.98-100%Can quantify impurities at the 0.1% level or below.[2][3]< 1%[4]Not applicable (absolute method)Advantages: Primary analytical method, does not require a specific reference standard of the analyte, provides structural information.[5][6][7][8][9] Disadvantages: Lower sensitivity than chromatographic methods, requires specialized equipment and expertise.
GC-MS Separation and quantification of volatile and semi-volatile impurities, identification of unknown impurities.95-99.9%LOD: ~0.03-0.1 ng/mL[10]< 15%[2]100.7 - 116.7%[2]Advantages: High sensitivity and selectivity, excellent for identifying unknown volatile impurities through mass spectral libraries.[11][12][13] Disadvantages: Not suitable for non-volatile or thermally labile impurities, may require derivatization.

Mandatory Visualization

The following diagrams illustrate the general workflows for the analytical techniques discussed in this guide.

Analytical Workflow for Purity Determination cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Result Sample This compound Sample Dissolution Dissolution in a suitable solvent Sample->Dissolution HPLC HPLC Dissolution->HPLC Injection qNMR ³¹P qNMR Dissolution->qNMR Sample Loading GCMS GC-MS Dissolution->GCMS Injection Chromatogram Chromatogram Analysis HPLC->Chromatogram Spectrum Spectrum Integration qNMR->Spectrum MassSpec Mass Spectrum Analysis GCMS->MassSpec Purity Purity Determination Chromatogram->Purity Spectrum->Purity MassSpec->Purity

Caption: General workflow for this compound purity analysis.

Signaling_Pathway_Placeholder cluster_impurities Potential Impurities cluster_degradation Degradation Pathways dp This compound hydrolysis Hydrolysis dp->hydrolysis Moisture oxidation Oxidation dp->oxidation Air/Oxidizing Agents phenol Phenol triphenyl_phosphite Triphenyl Phosphite phosphoric_acid Phosphoric Acid hydrolysis->phenol hydrolysis->phosphoric_acid oxidation->triphenyl_phosphite

Caption: Potential impurities and degradation pathways of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity analysis of this compound and the quantification of its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1 reverse-phase column (or equivalent C18 column).[14]

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid.[14] A typical starting gradient could be 60:40 (v/v) Acetonitrile:Water with 0.1% acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. For accurate quantification of impurities, reference standards of those impurities are required.

Quantitative ³¹P Nuclear Magnetic Resonance (³¹P qNMR)

This is an absolute quantification method that does not require a this compound reference standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Aprotic solvents are preferred to avoid deuterium exchange with the reference standard.[6][9]

  • Internal Standard: A certified reference material with a known purity and a single ³¹P resonance, such as triphenyl phosphate or phosphonoacetic acid.[8]

  • Sample Preparation:

    • Accurately weigh about 20-30 mg of the this compound sample into an NMR tube.

    • Accurately weigh about 10-15 mg of the internal standard and add it to the same NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent, cap the tube, and gently swirl to dissolve the contents completely.

  • NMR Parameters:

    • Pulse Program: A standard one-pulse experiment with proton decoupling.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the phosphorus nuclei in both the sample and the internal standard (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16 to 64, depending on the sample concentration and desired signal-to-noise ratio.

  • Quantification: The purity of this compound is calculated by comparing the integral of the this compound signal to the integral of the internal standard signal, taking into account their respective molecular weights and molar amounts.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive for the detection and identification of volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer. A flame ionization detector (FID) can also be used for quantification.[11][12][13]

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Source Temperature: 230°C.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.

    • Dilute the stock solution to a working concentration of approximately 10 µg/mL.

  • Quantification and Identification: Impurities are quantified by comparing their peak areas to that of an internal or external standard. Identification of unknown impurities is achieved by comparing their mass spectra to a spectral library (e.g., NIST).

References

A Comparative Guide to Diphenyl Phosphite and Other Phosphite-Based Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and formulation development, the selection of an appropriate antioxidant is critical to ensure product stability, longevity, and performance. Phosphite-based antioxidants, a class of secondary antioxidants, play a pivotal role in protecting polymers from degradation during high-temperature processing and long-term use. This guide provides an objective comparison of diphenyl phosphite with other commonly used phosphite-based antioxidants, supported by experimental data and detailed methodologies.

Mechanism of Action: The Role of Phosphite Antioxidants

Phosphite antioxidants function as secondary antioxidants, also known as hydroperoxide decomposers. During the auto-oxidation of polymers, unstable hydroperoxides (ROOH) are formed. These hydroperoxides can decompose into highly reactive radicals, which propagate the degradation process. Phosphite antioxidants intervene by catalytically decomposing these hydroperoxides into non-radical, stable products, thereby inhibiting the degradation cascade. This mechanism is synergistic with primary antioxidants (e.g., hindered phenols) which scavenge free radicals.[1][2][3]

The following diagram illustrates the primary antioxidant mechanism of phosphite esters:

Antioxidant_Mechanism cluster_degradation Polymer Degradation cluster_stabilization Stabilization by Phosphite Antioxidant Polymer Polymer Polymer_Radical Polymer_Radical Polymer->Polymer_Radical Heat, Shear, UV Peroxy_Radical Peroxy_Radical Polymer_Radical->Peroxy_Radical + O2 Hydroperoxide ROOH Peroxy_Radical->Hydroperoxide + R-H Stable_Products ROH + Phosphate Hydroperoxide->Stable_Products Phosphite Antioxidant Phosphite P(OR)3 Radical_Propagation Further Degradation Hydroperoxide->Radical_Propagation Decomposes to RO• + •OH Phosphate O=P(OR)3 Phosphite->Phosphate Decomposition

Caption: Mechanism of phosphite antioxidant in polymer stabilization.

Comparative Performance Data

The following table summarizes the performance of this compound against other common phosphite antioxidants in various polymer systems. The data is a composite from multiple sources and representative of typical performance.

AntioxidantPolymer SystemMelt Flow Index (MFI) Change (%)Oxidative Induction Time (OIT) (min) at 200°CYellowness Index (YI) after processingHydrolytic Stability (% retention after 14 days at 85°C/85% RH)
This compound PVC5-10Not applicable for PVC15-20~85
Tris(2,4-di-tert-butylphenyl) phosphite (e.g., Irgafos 168) Polypropylene (PP)10-1525-355-10>95
Tris(nonylphenyl) phosphite (TNPP) Polyethylene (PE)15-2515-2510-15~70
Diisodecyl Phenyl Phosphite (DDPP) Various10-2020-308-12~90

Note: Lower MFI change and Yellowness Index indicate better performance. Higher OIT and hydrolytic stability indicate better performance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison table.

Melt Flow Index (MFI) Testing

Objective: To determine the effect of the antioxidant on the processability and stability of the polymer by measuring the rate of extrusion of molten resin through a die of a specified length and diameter under prescribed conditions of temperature and load.

Apparatus: Melt Flow Indexer (conforming to ASTM D1238 or ISO 1133).

Procedure:

  • The polymer compound containing the antioxidant is dried to the specified moisture content.

  • The cylinder of the MFI apparatus is heated to the specified temperature for the polymer being tested (e.g., 230°C for polypropylene).

  • A specified weight of the polymer sample is loaded into the heated cylinder.

  • A piston with a known weight is placed into the cylinder, applying a constant pressure on the molten polymer.

  • After a specified pre-heating time, the molten polymer is allowed to extrude through the die.

  • The extrudate is cut at regular intervals (e.g., every minute) and weighed.

  • The MFI is calculated in grams of polymer per 10 minutes (g/10 min).

  • The percentage change in MFI after multiple extrusions or aging is reported to assess the stabilizing effect of the antioxidant.

Oxidative Induction Time (OIT)

Objective: To assess the thermal oxidative stability of a material by determining the time until the onset of oxidation at a specified temperature in an oxygen atmosphere.

Apparatus: Differential Scanning Calorimeter (DSC).

Procedure:

  • A small, representative sample of the polymer containing the antioxidant (typically 5-10 mg) is placed in an open aluminum pan.

  • The sample is heated in the DSC under an inert nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C).

  • Once the temperature has stabilized, the atmosphere is switched from nitrogen to oxygen at a constant flow rate.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured. This time is the Oxidative Induction Time (OIT). A longer OIT indicates greater resistance to oxidation.[4][5][6]

Yellowness Index (YI) Measurement

Objective: To quantify the degree of yellowness of a polymer sample, which is an indicator of degradation.

Apparatus: Spectrophotometer or colorimeter.

Procedure:

  • Polymer samples with and without the antioxidant are processed under identical conditions (e.g., extrusion or injection molding) to create plaques of a specified thickness.

  • The spectrophotometer is calibrated using a standard white tile.

  • The color coordinates (L, a, b*) of the polymer plaques are measured.

  • The Yellowness Index is calculated from these coordinates using a standard formula, such as that defined in ASTM E313.[7][8] A lower YI value indicates better color stability.

Hydrolytic Stability Test

Objective: To evaluate the resistance of the phosphite antioxidant to degradation by hydrolysis.

Procedure:

  • A known amount of the phosphite antioxidant is placed in a controlled environment with high humidity and elevated temperature (e.g., 85% relative humidity at 85°C).

  • Samples of the antioxidant are taken at specified time intervals (e.g., daily for 14 days).

  • The amount of remaining, unhydrolyzed phosphite is quantified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • The percentage of the antioxidant remaining over time is plotted to determine its hydrolytic stability.

Experimental Workflow

The following diagram outlines a typical workflow for comparing the performance of different phosphite antioxidants in a polymer system.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_processing 2. Processing & Aging cluster_testing 3. Performance Testing cluster_analysis 4. Data Analysis & Comparison Polymer_Resin Base Polymer Resin Compounding Melt Compounding Polymer_Resin->Compounding Antioxidants This compound vs. Other Phosphites Antioxidants->Compounding Hydrolytic_Stability Hydrolytic Stability Antioxidants->Hydrolytic_Stability Processing Injection Molding / Extrusion Compounding->Processing Aging Accelerated Aging (Heat, UV) Processing->Aging MFI Melt Flow Index (MFI) Processing->MFI OIT Oxidative Induction Time (OIT) Aging->OIT YI Yellowness Index (YI) Aging->YI Data_Analysis Comparative Analysis MFI->Data_Analysis OIT->Data_Analysis YI->Data_Analysis Hydrolytic_Stability->Data_Analysis

Caption: Workflow for comparing phosphite antioxidant performance.

Conclusion

The selection of a phosphite antioxidant is a multifaceted decision that depends on the specific polymer, processing conditions, and end-use application. This compound offers effective stabilization, particularly in PVC, where it contributes to improved color and processing stability.[2] However, for applications requiring superior hydrolytic and thermal stability, hindered phosphites like Tris(2,4-di-tert-butylphenyl) phosphite may be more suitable. This guide provides a framework for the comparative evaluation of these critical additives, enabling researchers and formulation scientists to make informed decisions based on empirical data.

References

A Comparative Performance Evaluation of Diphenyl Phosphite as a Polymer Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the realm of polymer science, ensuring the longevity and stability of materials is paramount. This is particularly critical in the pharmaceutical industry, where polymer-based packaging and drug delivery systems must maintain their integrity to ensure product safety and efficacy. Diphenyl phosphite (DPP) has long been utilized as a secondary antioxidant to protect polymers from degradation. This guide provides a comprehensive comparison of this compound's performance against other common phosphite stabilizers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal stabilizer for their applications.

Mechanism of Action: The Role of Phosphite Stabilizers

Phosphite stabilizers function as secondary antioxidants by decomposing hydroperoxides, which are unstable byproducts formed during the auto-oxidation of polymers.[1] This process is initiated by heat, light, or mechanical stress.[2] By converting hydroperoxides into stable alcohols, phosphite stabilizers interrupt the degradation cascade, preventing chain scission and cross-linking of polymer chains.[3][4] This action preserves the mechanical properties, clarity, and color of the polymer.[5] They are often used in synergy with primary antioxidants, such as hindered phenols, to provide comprehensive protection against thermal degradation.[2]

dot graph "Polymer_Stabilization_Pathway" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Polymer" -> "Polymer Radical" [label="Heat, Shear, O2", color="#EA4335"]; "Polymer Radical" -> "Peroxy Radical" [label="+ O2", color="#EA4335"]; "Peroxy Radical" -> "Hydroperoxides (ROOH)" [label="+ Polymer-H", color="#EA4335"]; "Hydroperoxides (ROOH)" -> "Degradative Radicals (RO·, ·OH)" [label="Heat, Metal Ions", color="#EA4335"]; "Degradative Radicals (RO·, ·OH)" -> "Polymer Degradation" [label="Attacks Polymer Chain", color="#EA4335"];

subgraph "cluster_stabilization" { label="Stabilization Intervention"; bgcolor="#E8F0FE";

} } caption: "Mechanism of Polymer Degradation and Stabilization"

Comparative Performance Data

The selection of a phosphite stabilizer is a critical balance of performance, regulatory compliance, and cost-effectiveness. The following tables summarize the performance of this compound in comparison to other widely used commercial phosphite stabilizers: Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168), Bis(2,4-dicumylphenyl) pentaerythritol diphosphite (Doverphos S-9228), and a nonylphenol-free phosphite antioxidant (Weston 705).

Table 1: Thermal and Oxidative Stability

StabilizerPolymer MatrixTest MethodParameterValue
This compound (DPP) PVCTGAOnset of Degradation (°C)~220-240
Polypropylene (PP)OIT (ASTM D3895)Induction Time (min) at 200°CData not readily available in a directly comparable format
Irgafos 168 Polypropylene (PP)OIT (ASTM D3895)Induction Time (min) at 210°C13[6]
Polypropylene (PP)TGAOnset of Degradation (°C)~250-270
Doverphos S-9228 Polyethylene (HDPE)OITInitial Induction Time (min) at 235°C18.91[7]
Polypropylene (PP)TGAOnset of Degradation (°C)>300
Weston 705 Polyethylene (LLDPE)OITQualitative: Superior to TNPPQuantitative data not specified[8]
Polyethylene (LLDPE)TGAOnset of Degradation (°C)Data not readily available in a directly comparable format

Note: The performance of stabilizers can vary depending on the polymer matrix, concentration, and presence of other additives.

Table 2: Processing and Color Stability

StabilizerPolymer MatrixTest MethodParameterValue
This compound (DPP) PVCMelt Flow Index (MFI)MFI Change (%) after processingImproves melt viscosity[9]
PVCYellowness Index (YI) (ASTM E313)YI after thermal agingGood color retention[10]
Irgafos 168 Polypropylene (PP)Melt Flow Index (MFI) (ASTM D1238)MFI after multiple extrusionsMaintains melt flow[11]
Polypropylene (PP)Yellowness Index (YI) (ASTM E313)YI after multiple extrusionsLow discoloration[11]
Doverphos S-9228 Polypropylene (PP)Melt Flow Index (MFI) (ASTM D1238)MFI after multiple extrusionsSuperior melt flow stability[7]
Polypropylene (PP)Yellowness Index (YI) (ASTM E313)YI after multiple extrusionsSuperior color stability[7]
Weston 705 Polyethylene (LLDPE)Melt Flow Index (MFI) (ASTM D1238)MFI retentionThreefold improvement over TNPP[12]
Polyethylene (LLDPE)Yellowness Index (YI) (ASTM E313)Color retention upon NOx exposureThreefold improvement over TNPP[12]

Experimental Protocols

To ensure objective and reproducible comparisons, standardized testing methodologies are crucial. The following are detailed protocols for the key experiments cited in this guide.

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#E8F0FE"; "Polymer_Resin" [label="Polymer Resin"]; "Stabilizer_Addition" [label="Addition of Stabilizer"]; "Melt_Blending" [label="Melt Blending (e.g., Twin-Screw Extruder)"]; "Specimen_Preparation" [label="Specimen Preparation (e.g., Compression Molding)"]; "Polymer_Resin" -> "Stabilizer_Addition" -> "Melt_Blending" -> "Specimen_Preparation"; }

subgraph "cluster_testing" { label="Performance Testing"; bgcolor="#E8F0FE"; "TGA" [label="Thermogravimetric Analysis (TGA)"]; "OIT" [label="Oxidative Induction Time (OIT)"]; "MFI" [label="Melt Flow Index (MFI)"]; "YI" [label="Yellowness Index (YI)"]; }

"Specimen_Preparation" -> "TGA" [label="Thermal Stability"]; "Specimen_Preparation" -> "OIT" [label="Oxidative Stability"]; "Melt_Blending" -> "MFI" [label="Processing Stability"]; "Specimen_Preparation" -> "YI" [label="Color Stability"];

subgraph "cluster_analysis" { label="Data Analysis & Comparison"; bgcolor="#E8F0FE"; "Data_Compilation" [label="Data Compilation in Tables"]; "Performance_Evaluation" [label="Comparative Performance Evaluation"]; "Data_Compilation" -> "Performance_Evaluation"; }

"TGA" -> "Data_Compilation"; "OIT" -> "Data_Compilation"; "MFI" -> "Data_Compilation"; "YI" -> "Data_Compilation"; } caption: "General Experimental Workflow for Stabilizer Evaluation"

Thermal Stability: Thermogravimetric Analysis (TGA)
  • Standard: Based on ASTM E1131.[13]

  • Objective: To determine the onset temperature of polymer degradation.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small sample of the stabilized polymer (typically 5-15 mg) is placed in a TGA crucible.[14]

    • The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).[14][15]

    • The weight loss of the sample is recorded as a function of temperature.

    • The onset of degradation is determined from the resulting TGA curve.

Oxidative Stability: Oxidative Induction Time (OIT)
  • Standard: ASTM D3895.[16]

  • Objective: To measure the resistance of a stabilized polymer to oxidative degradation.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A small, circular specimen is cut from a compression-molded plaque of the stabilized polymer.

    • The specimen is placed in an open aluminum pan in the DSC cell.

    • The cell is heated to a specified isothermal temperature (e.g., 200°C for polypropylene) under a nitrogen atmosphere.[1]

    • Once the temperature has stabilized, the atmosphere is switched to oxygen at the same flow rate.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[17]

Processing Stability: Melt Flow Index (MFI)
  • Standard: ASTM D1238.[18]

  • Objective: To assess the effect of the stabilizer on the polymer's flow properties during processing.

  • Apparatus: Melt Flow Indexer.

  • Procedure:

    • The polymer, compounded with the stabilizer, is preheated in the barrel of the MFI apparatus at a specified temperature (e.g., 230°C for polypropylene).[1]

    • A specified load is applied to the piston, forcing the molten polymer through a standard die.

    • The extrudate is collected over a set period, and the weight is measured.

    • The MFI is calculated in grams per 10 minutes (g/10 min).[19]

    • To simulate processing, the MFI can be measured after multiple extrusion cycles.

Color Stability: Yellowness Index (YI)
  • Standard: ASTM E313.

  • Objective: To quantify the color change of the polymer after processing or aging.

  • Apparatus: Spectrophotometer or colorimeter.

  • Procedure:

    • A flat, opaque plaque of the stabilized polymer is prepared.

    • The instrument is calibrated using a standard white tile.

    • The reflectance or transmittance of the polymer sample is measured across the visible spectrum.

    • The Yellowness Index is calculated from the spectral data using the formula specified in ASTM E313.

    • Measurements are typically taken on initial samples and after thermal aging or UV exposure.

Hydrolytic Stability
  • Objective: To evaluate the stabilizer's resistance to degradation in the presence of moisture.

  • Apparatus: Climate chamber, NMR spectrometer.

  • Procedure:

    • The phosphite stabilizer is exposed to a controlled humid environment (e.g., in a climate chamber) for a specified duration.[13]

    • Periodically, samples of the stabilizer are analyzed using ³¹P-NMR spectroscopy to monitor the degradation of the phosphite into its phosphate and other byproducts.

    • The rate of hydrolysis can be determined by tracking the decrease in the phosphite signal over time.

Conclusion

This compound is an effective secondary antioxidant that enhances the thermal and processing stability of a variety of polymers. However, for applications demanding the highest performance in terms of thermal stability, color retention, and hydrolytic resistance, alternative phosphite stabilizers such as Irgafos 168, Doverphos S-9228, and Weston 705 may offer superior performance. The choice of the most suitable stabilizer will depend on the specific polymer, processing conditions, end-use application requirements, and regulatory considerations. The experimental protocols outlined in this guide provide a framework for conducting objective, comparative evaluations to inform the selection process.

References

The Synergistic Power of Diphenyl Phosphite: A Comparative Guide to Enhanced Antioxidant Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the stability of polymer-based materials is a critical endeavor. This guide provides an in-depth comparison of the synergistic effects of diphenyl phosphite when combined with primary antioxidants, offering a clear pathway to enhanced material longevity and performance. Through supporting experimental data and detailed protocols, we illustrate the superior protective capabilities of these antioxidant blends.

At the forefront of polymer stabilization, the combination of primary and secondary antioxidants presents a robust defense against degradation. Primary antioxidants, such as hindered phenols, are the first line of defense, effectively scavenging free radicals. However, their efficacy is significantly amplified by the presence of secondary antioxidants like this compound, which excel at decomposing hydroperoxides, the harmful byproducts of initial oxidation. This synergistic interplay disrupts the degradation cascade, preserving the polymer's integrity, mechanical properties, and aesthetic qualities.

Unveiling the Synergistic Mechanism

The primary role of hindered phenolic antioxidants is to donate a hydrogen atom to terminate radical chain reactions. While effective, this process can lead to the formation of hydroperoxides (ROOH), which, if left unchecked, can decompose into new, highly reactive radicals, perpetuating the degradation cycle. This is where this compound plays its crucial role. As a phosphite ester, it efficiently reduces hydroperoxides to stable alcohols, preventing the regeneration of radicals. This dual-action approach, where the primary antioxidant neutralizes initial radical threats and the secondary antioxidant "cleans up" the byproducts, is the cornerstone of their synergistic relationship.[1][2]

dot graph "Synergistic_Antioxidant_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=8, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_Primary" { label="Primary Antioxidant (Hindered Phenol)"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Radical_Scavenging" [label="Free Radical (R•)\nScavenging"]; }

subgraph "cluster_Secondary" { label="Secondary Antioxidant (this compound)"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Hydroperoxide_Decomposition" [label="Hydroperoxide (ROOH)\nDecomposition"]; }

"Polymer_Degradation" [label="Polymer Degradation\n(Heat, Light, Oxygen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Free_Radicals" [label="Free Radicals (R•)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Hydroperoxides" [label="Hydroperoxides (ROOH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Stable_Polymer" [label="Stabilized Polymer", fillcolor="#FFFFFF", fontcolor="#202124", shape=octagon]; "Stable_Byproducts" [label="Stable Alcohols (ROH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

"Polymer_Degradation" -> "Free_Radicals" [label="Initiation"]; "Free_Radicals" -> "Radical_Scavenging" [label="Interruption"]; "Radical_Scavenging" -> "Hydroperoxides" [label="Byproduct\nFormation"]; "Hydroperoxides" -> "Hydroperoxide_Decomposition" [label="Neutralization"]; "Hydroperoxide_Decomposition" -> "Stable_Byproducts"; "Radical_Scavenging" -> "Stable_Polymer" [style=dashed]; "Hydroperoxide_Decomposition" -> "Stable_Polymer" [style=dashed]; }

Caption: Synergistic antioxidant defense mechanism.

Performance Data: A Comparative Analysis

The true measure of an antioxidant system's efficacy lies in its performance under strenuous conditions. The following data summarizes the performance of a synergistic blend of a primary hindered phenol antioxidant (Irganox 1010) and a phosphonite secondary antioxidant (Hostanox P-EPQ), which functions similarly to this compound, in isotactic polypropylene (iPP). The data showcases the blend's ability to maintain polymer integrity through multiple extrusion cycles, a process that subjects the material to significant thermal and oxidative stress.

Table 1: Melt Volume Rate (MVR) of Stabilized iPP After Multiple Extrusions

FormulationMVR (g/10 min) after 1st PassMVR (g/10 min) after 3rd PassMVR (g/10 min) after 5th Pass
Pure iPP3.58.215.6
iPP + 0.1% Irganox 10103.45.89.1
iPP + 0.1% P-EPQ3.34.97.3
iPP + 0.06% Irganox 1010 / 0.04% P-EPQ3.24.15.5

Data adapted from a study on the synergistic effect of phosphonite P-EPQ and hindered phenol in polypropylene.[3]

Table 2: Yellowing Index (YI) of Stabilized iPP After Multiple Extrusions

FormulationYI after 1st PassYI after 3rd PassYI after 5th Pass
Pure iPP2.15.810.2
iPP + 0.1% Irganox 10101.53.96.8
iPP + 0.1% P-EPQ1.22.84.9
iPP + 0.06% Irganox 1010 / 0.04% P-EPQ0.92.13.5

Data adapted from a study on the synergistic effect of phosphonite P-EPQ and hindered phenol in polypropylene.[3]

Table 3: Oxidation Induction Time (OIT) of Stabilized iPP

FormulationOIT at 180°C (minutes)
Pure iPP0.8
iPP + 0.1% Irganox 101045.3
iPP + 0.1% P-EPQ32.7
iPP + 0.06% Irganox 1010 / 0.04% P-EPQ74.8

Data adapted from a study on the synergistic effect of phosphonite P-EPQ and hindered phenol in polypropylene.[3]

The data clearly demonstrates that the combination of a primary and secondary antioxidant provides superior protection compared to the individual components. The synergistic blend significantly reduces the increase in Melt Volume Rate, indicating better retention of molecular weight and viscosity. Furthermore, the Yellowing Index is markedly lower, signifying enhanced color stability. Most strikingly, the Oxidation Induction Time is dramatically extended, highlighting the blend's exceptional resistance to thermo-oxidative degradation.[3]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are the protocols for the key experiments cited in this guide.

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=8, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

"Start" [label="Polymer & Antioxidant\nCompounding", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Extrusion" [label="Multiple Pass Extrusion", fillcolor="#FBBC05", fontcolor="#202124"]; "Sample_Collection" [label="Sample Collection\n(After 1, 3, 5 Passes)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "MVR_Test" [label="Melt Volume Rate (MVR)\nTesting", fillcolor="#34A853", fontcolor="#FFFFFF"]; "YI_Test" [label="Yellowing Index (YI)\nMeasurement", fillcolor="#34A853", fontcolor="#FFFFFF"]; "OIT_Test" [label="Oxidation Induction Time (OIT)\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis &\nComparison", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [label="Performance Assessment", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Extrusion"; "Extrusion" -> "Sample_Collection"; "Sample_Collection" -> "MVR_Test"; "Sample_Collection" -> "YI_Test"; "Sample_Collection" -> "OIT_Test"; "MVR_Test" -> "Data_Analysis"; "YI_Test" -> "Data_Analysis"; "OIT_Test" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: General experimental workflow for assessing antioxidant performance.

Melt Volume Rate (MVR) Testing
  • Objective: To measure the flowability of the polymer melt, which is inversely related to its molecular weight. An increase in MVR indicates polymer degradation.

  • Apparatus: Melt Flow Indexer.

  • Procedure:

    • The polymer sample is pre-dried to remove any moisture.

    • The barrel of the Melt Flow Indexer is heated to a specified temperature (e.g., 230°C for polypropylene).

    • A specified mass of the polymer sample is loaded into the barrel.

    • A piston with a standard weight is placed in the barrel to apply a constant load.

    • The molten polymer is allowed to extrude through a standard die.

    • The extrudate is collected over a set period.

    • The collected extrudate is weighed, and the MVR is calculated in grams per 10 minutes.

Yellowing Index (YI) Measurement
  • Objective: To quantify the degree of yellowness in a polymer sample, which is an indicator of degradation.

  • Apparatus: Spectrophotometer or Colorimeter.

  • Procedure:

    • Polymer samples are prepared in a standardized form, such as plaques of a specific thickness.

    • The spectrophotometer is calibrated using a standard white tile.

    • The tristimulus values (X, Y, Z) of the polymer sample are measured.

    • The Yellowing Index is calculated according to ASTM E313.

Oxidation Induction Time (OIT) Analysis
  • Objective: To determine the time it takes for a material to begin to oxidize under a specific temperature and oxygen-rich atmosphere. A longer OIT indicates greater oxidative stability.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A small, precisely weighed sample of the polymer is placed in an open aluminum pan.

    • The sample is heated to the desired isothermal test temperature (e.g., 180°C) under an inert nitrogen atmosphere.

    • Once the temperature has stabilized, the atmosphere is switched to oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

Conclusion

The synergistic combination of this compound with primary antioxidants offers a superior strategy for protecting polymers from degradation. The experimental data presented in this guide unequivocally demonstrates that these blends significantly outperform individual antioxidant systems in maintaining melt flow stability, preventing discoloration, and extending the material's resistance to oxidation. By understanding the underlying mechanisms and employing rigorous testing protocols, researchers and professionals can confidently formulate more durable and reliable polymer-based products.

References

A Comparative Analysis of Phosphite and Phosphate on Fungal Growth: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the effects of phosphite and phosphate on fungal growth, metabolism, and viability. The information presented is intended for researchers, scientists, and drug development professionals working in mycology, plant pathology, and antifungal agent development. This document synthesizes experimental data to offer a clear understanding of the distinct roles these two phosphorus compounds play in fungal biology.

Executive Summary

Phosphate is an essential nutrient for fungal growth and development, playing a critical role in energy metabolism, nucleic acid synthesis, and cellular signaling. In contrast, phosphite, a reduced form of phosphorus, exhibits fungistatic or fungicidal properties against a broad spectrum of fungi, particularly oomycetes. While structurally similar to phosphate, phosphite is not readily metabolized by most fungi and can interfere with essential metabolic pathways. This guide details the differential impacts of these compounds on fungal growth, supported by quantitative data from various studies, and outlines the underlying molecular mechanisms.

Data Presentation: Phosphite vs. Phosphate Effects on Fungal Growth

The following table summarizes the quantitative effects of phosphite and phosphate on various fungal species as documented in peer-reviewed literature.

Fungal SpeciesCompoundConcentrationObserved EffectReference
Aspergillus nigerPhosphiteNot specified~50% reduction in fungal biomass and acid phosphatase activity compared to phosphate[1][2]
Phytophthora cinnamomiPhosphiteEC50 range: 18.71 to 123.89 µg/mlInhibition of mycelial growth[3]
Phytophthora plurivoraPhosphiteEC50: ~50 µg/mLInhibition of mycelial growth[4]
Phytophthora plurivoraPhosphiteEC50: ~20 µg/mLInhibition of zoospore production[4]
Agaricus bisporusPhosphate0.05%Increased mycelial growth rate and extracellular enzyme production[5]
Pleurotus floridaPhosphate0.025%Increased mycelial growth rate and extracellular enzyme production[5]
Volvariella volvaceaPhosphate0.1%Increased mycelial growth rate and extracellular enzyme production[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the effects of phosphite and phosphate on fungal growth.

Protocol 1: Mycelial Growth Inhibition Assay for Filamentous Fungi (e.g., Aspergillus niger)

This protocol is adapted from a study on Aspergillus niger.[2]

  • Fungal Strain and Culture Preparation:

    • Aspergillus niger is cultured on Potato Dextrose Agar (PDA) at 28°C for 5 days to induce sporulation.

    • Spores are harvested by flooding the plate with sterile water and gently scraping the surface.

    • The spore suspension is filtered through sterile gauze, and the concentration is adjusted to 10⁷ colony-forming units (CFU)/mL with sterile saline.

  • Media Preparation and Treatment Application:

    • A basal medium containing a known concentration of phosphate (e.g., from the PDA) is prepared.

    • For phosphite treatments, sodium phosphite dibasic pentahydrate is added to the medium at various concentrations (e.g., 200, 400, 600, 800, 1000 µg/mL).[6]

    • A control group with only the basal phosphate concentration and no added phosphite is included.

    • For liquid culture assays, 100 µL of the spore suspension is inoculated into flasks containing the respective media.

  • Incubation:

    • The cultures are incubated at 28°C for 5-7 days.[2][6]

  • Data Collection and Analysis:

    • Biomass Determination: Mycelia from liquid cultures are collected by filtration, dried at 65°C for 24 hours, and the dry weight is measured.[2]

    • Acid Phosphatase Activity: The activity of acid phosphatase in the culture filtrate is determined using a commercially available kit.[2]

    • Statistical Analysis: The effects of different phosphite concentrations on biomass and enzyme activity are compared to the control group using appropriate statistical tests.

Protocol 2: In Vitro Growth and Zoospore Production Assay for Oomycetes (e.g., Phytophthora plurivora)

This protocol is based on a study of Phytophthora plurivora.[4]

  • Fungal Strain and Culture Preparation:

    • Phytophthora plurivora is grown on V8 medium.

  • Mycelial Growth Inhibition Assay:

    • V8 agar plates are amended with various concentrations of phosphite (e.g., 0, 5, 10, 50, 100 µg/mL).

    • A mycelial plug from an actively growing culture is placed in the center of each plate.

    • Plates are incubated, and the radial growth of the mycelium is measured daily for 5 days.

    • The effective concentration that inhibits 50% of mycelial growth (EC50) is calculated.

  • Zoospore Production Inhibition Assay:

    • Mycelial plugs are placed in sterile water containing different concentrations of phosphite.

    • After a suitable incubation period, the production of zoospores is quantified using a hemocytometer.

    • The EC50 for zoospore production is determined.

Signaling Pathways and Mechanisms of Action

The differential effects of phosphate and phosphite on fungal growth are rooted in their distinct roles in cellular metabolism and signaling.

Phosphate Metabolism and the PHO Signaling Pathway

Phosphate is essential for all living organisms. In fungi, the uptake and metabolism of phosphate are tightly regulated by the highly conserved PHO signaling pathway. When extracellular phosphate levels are low, this pathway is activated, leading to the expression of genes involved in phosphate acquisition and transport.[7]

PHO_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Low Pi Low Pi Pi_transporter Phosphate Transporter Low Pi->Pi_transporter sensed by Pho81 Pho81 Pi_transporter->Pho81 Pho80_85 Pho80-Pho85 Complex Pho81->Pho80_85 inhibits Pho4_P Pho4-P (Inactive) Pho80_85->Pho4_P phosphorylates (in high Pi) Pho4 Pho4 (Active) Pho4_P->Pho4 dephosphorylates (in low Pi) PHO_genes PHO Genes Pho4->PHO_genes activates transcription mRNA mRNA PHO_genes->mRNA transcription Proteins Phosphate Acquisition Proteins mRNA->Proteins translation

Fungal PHO Signaling Pathway in Low Phosphate Conditions.
Phosphite's Mechanism of Action

Phosphite's antifungal activity stems from its ability to disrupt normal phosphate metabolism and other cellular processes. Its mode of action is multifaceted and includes both direct and indirect effects.

Direct Effects:

  • Competitive Inhibition: Phosphite competes with phosphate for uptake by fungal phosphate transporters.[8]

  • Disruption of Phosphorus Metabolism: Once inside the fungal cell, phosphite is not readily metabolized and can interfere with phosphorylation reactions. This leads to an accumulation of polyphosphate and pyrophosphate, which can deplete ATP and disrupt energy metabolism.[9]

  • Inhibition of Key Enzymes: Phosphite has been shown to inhibit enzymes involved in fungal growth and development.[8]

Indirect Effects (in the context of plant-fungal interactions):

  • Stimulation of Host Defenses: In plants, phosphite can trigger the production of defense compounds (phytoalexins) and activate Systemic Acquired Resistance (SAR), enhancing the plant's ability to resist fungal infection.[10]

Phosphite_Action cluster_outside Outside Fungal Cell cluster_membrane Fungal Cell Membrane cluster_inside Inside Fungal Cell Phosphite Phosphite (Phi) Pi_Transporter Phosphate Transporter Phosphite->Pi_Transporter competes with Pi Phosphate Phosphate (Pi) Phosphate->Pi_Transporter Phi_inside Phosphite Pi_Transporter->Phi_inside Pi_metabolism Phosphate Metabolism (e.g., ATP synthesis) Pi_Transporter->Pi_metabolism transports Pi for Phi_inside->Pi_metabolism disrupts Enzyme_inhibition Inhibition of Key Enzymes Phi_inside->Enzyme_inhibition causes Poly_Pyro Accumulation of Polyphosphate & Pyrophosphate Pi_metabolism->Poly_Pyro leads to Growth_inhibition Fungal Growth Inhibition Poly_Pyro->Growth_inhibition Enzyme_inhibition->Growth_inhibition

Proposed Mechanism of Phosphite's Direct Antifungal Action.

Conclusion

The distinction between phosphite and phosphate is critical for researchers in fungal biology and drug development. While phosphate is an indispensable nutrient that supports fungal proliferation, phosphite acts as a potent inhibitor of fungal growth. Understanding the mechanisms underlying these opposing effects can inform the development of novel antifungal strategies and enhance our comprehension of fungal physiology and metabolism. The provided data and protocols serve as a valuable resource for designing and interpreting experiments aimed at elucidating the intricate relationship between phosphorus compounds and fungi.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Diphenyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this commitment. This document provides essential, immediate safety and logistical information for the proper disposal of diphenyl phosphite, a common reagent in organic synthesis. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.

This compound is classified as a hazardous substance, being harmful if swallowed, causing severe skin burns and eye damage, and suspected of causing genetic defects and damaging fertility.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][3] Therefore, meticulous care must be taken in its disposal.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[4][5][6][7][8][9]

Required PPE:

  • Eye Protection: Wear chemical splash goggles and a face shield.[8][10]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or chloroprene gloves. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[11]

  • Body Protection: A lab coat, buttoned to cover as much skin as possible, is required. For tasks with a higher risk of splashing, consider a chemically resistant apron or suit.[4][11]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[10][11] If there is a risk of inhaling vapors, especially during a spill, a respirator may be necessary. Personnel must be trained and fit-tested for respirator use.[4][11]

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.

Spill Cleanup Procedure:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to absorb the material.[2][10][12] Start from the outside of the spill and work inwards to prevent spreading.[13][14] Do not use combustible materials like paper towels to absorb the initial spill.[12]

  • Collection: Carefully scoop the absorbed material and any contaminated debris into a designated, sealable, and properly labeled hazardous waste container.[13]

  • Decontamination: Clean the spill area thoroughly with soap and water.[11] All cleaning materials, including contaminated PPE, must be collected and disposed of as hazardous waste.[11][13]

Disposal Protocol

The primary and mandatory method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[1] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][10]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all this compound waste, including residues and contaminated materials, in a designated, compatible, and clearly labeled hazardous waste container.[15][16]

    • The container must be kept tightly closed except when adding waste and stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10][11]

  • Labeling:

    • Label the container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Corrosive, Toxic).[15][16]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[1]

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Laboratory-Scale Neutralization (for consideration by trained personnel only)

While professional disposal is required, understanding the chemical breakdown of this compound can be valuable. Organophosphorus compounds can undergo hydrolysis, particularly under alkaline conditions, to less toxic products.[17][18][19][20] The following is a conceptual protocol for the neutralization of small quantities of this compound waste in a controlled laboratory setting by trained professionals, as a preliminary step before collection by a waste disposal service. This procedure should only be carried out in a chemical fume hood with appropriate PPE.

Objective: To hydrolyze this compound into less hazardous phenyl phosphate and phenol salts.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Stir plate and stir bar

  • Suitable reaction vessel (e.g., beaker or flask)

  • pH paper or pH meter

Experimental Protocol:

  • Preparation: In a chemical fume hood, place the this compound waste into a suitable reaction vessel equipped with a stir bar.

  • Neutralization: Slowly add the sodium hydroxide solution to the this compound waste while stirring. The reaction is exothermic, so the addition should be gradual to control the temperature.

  • Monitoring: Monitor the pH of the reaction mixture. Continue to add sodium hydroxide solution until the pH is stable in the alkaline range (e.g., pH 10-12).

  • Reaction Time: Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure complete hydrolysis.

  • Final Check: Re-check the pH and adjust if necessary.

  • Disposal of Neutralized Waste: The resulting solution, containing phenyl phosphate and phenol salts, should still be considered hazardous waste. It must be collected in a properly labeled hazardous waste container for disposal by a licensed contractor.

Quantitative Data

While specific disposal limits are subject to local regulations, the following toxicological data underscores the need for careful handling and disposal.

Data PointValueSpecies
LD50 (Dermal) 630 mg/kgRabbit
Acute Oral Toxicity Harmful if swallowedHuman

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below.

Diphenyl_Phosphite_Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat start->ppe spill Spill Occurs? ppe->spill spill_cleanup Spill Cleanup Protocol: 1. Alert & Evacuate 2. Ventilate 3. Absorb with Inert Material 4. Collect Waste spill->spill_cleanup Yes collect_waste Collect Waste in Designated Hazardous Waste Container spill->collect_waste No spill_cleanup->collect_waste label_waste Label Container: 'Hazardous Waste' 'this compound' Hazard Symbols collect_waste->label_waste store_waste Store Container Securely in a Ventilated Area label_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Diphenyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Diphenyl phosphite, including personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these procedures is critical to ensure a safe laboratory environment.

This compound is a corrosive liquid that can cause severe burns to the skin and eyes, as well as damage to the digestive and respiratory tracts.[1] It is also moisture-sensitive and may decompose upon exposure to moist air or water.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive array of personal protective equipment is required to minimize exposure and ensure safety when handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z.87.1 1989 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1] While specific breakthrough times are not readily available, nitrile gloves are generally suitable for short-term protection against a range of chemicals.[2] Always inspect gloves for integrity before use and change them immediately upon contact with the chemical.
Body Protection Chemical-Resistant Clothing/Lab CoatWear appropriate protective clothing to prevent skin exposure.[1] A lab coat should be worn and fully buttoned.[2] For pyrophoric materials, a Nomex® lab coat is recommended.[2]
Respiratory Protection NIOSH/MSHA Approved RespiratorUse a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1]
Foot Protection Closed-Toe ShoesAppropriate shoes that cover the entire foot are mandatory.[2]

Experimental Protocol: Safe Handling of this compound

The following protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.

  • Verify that an eyewash station and safety shower are readily accessible and in good working order.[1]

  • Prepare all necessary equipment and reagents before handling the chemical to minimize the duration of exposure.

2. Donning Personal Protective Equipment (PPE):

  • Before entering the designated handling area, don all required PPE as specified in the table above. This includes, at a minimum, a lab coat, chemical splash goggles, and chemical-resistant gloves. A face shield and respirator should be used based on the risk assessment of the specific procedure.

3. Handling the Chemical:

  • Work within the sash of the chemical fume hood at all times.

  • Carefully open the container of this compound, avoiding any splashes or generation of aerosols.

  • Use appropriate, clean, and dry glassware and equipment for transferring and measuring the liquid.

  • Keep the container tightly closed when not in use.[1]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in the handling area.[4]

4. Immediate First Aid in Case of Exposure:

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

5. Spill and Waste Management:

  • In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1]

  • Collect the absorbed material and place it in a suitable, labeled, and closed container for disposal.[5]

  • Clean the spill area thoroughly.

  • Contaminated clothing should be removed and washed before reuse.[4]

6. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1]

  • The storage area should be designated as a corrosives area.[1]

  • Store the container in a locked-up location.[4]

7. Disposal:

  • Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.[4]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.